molecular formula S3 B1217805 Trisulfur CAS No. 12597-03-4

Trisulfur

货号: B1217805
CAS 编号: 12597-03-4
分子量: 96.2 g/mol
InChI 键: NVSDADJBGGUCLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trisulfur (S₃) is a cherry-red, triatomic allotrope of sulfur that is a fundamental and highly reactive intermediate in sulfur chemistry . This reagent is essential for advanced studies across geology, materials science, and synthetic chemistry. In geochemical research , the this compound radical anion (S₃•–) is recognized as a key agent for mobilizing and transporting precious metals like platinum and gold in hydrothermal fluids at elevated temperatures and pressures . Its exceptional ability to form stable, soluble complexes with platinum group elements (PGE) challenges traditional ore formation models and opens new avenues for resource prospecting . For energy storage applications , this compound radicals are crucial intermediates in lithium-sulfur (Li-S) batteries . They serve as a mediated catalyst that enhances sulfur conversion kinetics, enables three-dimensional deposition of Li₂S to prevent electrode passivation, and reduces reaction overpotentials, collectively contributing to higher efficiency and capacity . Research focuses on their generation and stabilization in various electrolytes to mitigate the shuttle effect and improve cycle life . In organic synthesis , the this compound radical anion enables efficient, transition metal-free routes to construct valuable organosulfur heterocycles, such as benzothiazine derivatives, via sulfur insertion reactions . This provides a more environmentally friendly strategy for forming carbon-sulfur bonds under mild conditions. Product Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

属性

CAS 编号

12597-03-4

分子式

S3

分子量

96.2 g/mol

IUPAC 名称

bis(sulfanylidene)-λ4-sulfane

InChI

InChI=1S/S3/c1-3-2

InChI 键

NVSDADJBGGUCLP-UHFFFAOYSA-N

SMILES

S=S=S

规范 SMILES

S=S=S

其他CAS编号

12597-03-4

产品来源

United States

Foundational & Exploratory

The Electronic Structure of Trisulfur (S₃): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisulfur (S₃), a cherry-red allotrope of sulfur, is a molecule of significant interest due to its unique electronic structure and reactivity.[1] As an isoelectronic analog of ozone, its bent geometry and complex bonding present a fascinating case study in theoretical and experimental chemistry. This guide provides an in-depth technical overview of the electronic structure of the S₃ molecule, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the interplay between theory and experiment. This document is intended to serve as a comprehensive resource for researchers in chemistry, materials science, and drug development who may encounter or wish to study this intriguing molecule.

Molecular Geometry and Bonding

The this compound molecule adopts a bent, C₂ᵥ symmetric structure in its ground electronic state.[2] This geometry is a result of complex electronic interactions that deviate from a simple Lewis structure representation. While often depicted with double bonds, the actual bonding is more nuanced, involving significant electron delocalization across the three sulfur atoms. The experimentally determined and theoretically calculated geometric parameters are summarized in Table 1. The S-S bond length is intermediate between a typical S-S single bond (~208 pm) and S=S double bond (~188 pm), suggesting a bond order between one and two.

Table 1: Molecular Geometry of this compound (S₃)

ParameterExperimental ValueTheoretical (CCSD(T)) Value
S-S Bond Length191.70 ± 0.01 pm[2]191.6 pm
S-S-S Bond Angle117.36° ± 0.006°[2]116.8°

Note: Theoretical values are representative of high-level ab initio calculations.

Electronic States and Spectroscopic Properties

The characteristic cherry-red color of this compound arises from a strong absorption in the visible region of the electromagnetic spectrum.[1] The electronic properties of S₃ have been elucidated through a combination of spectroscopic experiments and high-level quantum chemical calculations.

Ground Electronic State

The ground electronic state of S₃ is a singlet state, designated as ¹A₁. It is a diamagnetic molecule, consistent with a closed-shell electronic configuration.

Excited Electronic States and UV-Visible Absorption

The most prominent feature in the electronic spectrum of S₃ is a broad absorption band with a maximum around 425 nm.[1] This absorption corresponds to an electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). More detailed computational studies have identified several low-lying excited states that contribute to its absorption profile.

Table 2: Electronic Transitions and Spectroscopic Data for S₃

TransitionWavelength (nm)Oscillator Strength (Calculated)
X¹A₁ → ¹B₂~425Strong
X¹A₁ → ¹A₂Weak, ForbiddenLow
X¹A₁ → ¹B₁Higher EnergyModerate
Vibrational Spectroscopy

The vibrational modes of the S₃ molecule have been characterized by resonance Raman and infrared spectroscopy, often in cryogenic matrices. These experimental findings are well-supported by ab initio calculations. The fundamental vibrational frequencies are crucial for understanding the molecule's potential energy surface and thermodynamic properties.

Table 3: Vibrational Frequencies of this compound (³²S₃)

ModeSymmetryDescriptionExperimental (Raman) Frequency (cm⁻¹)Theoretical (ab initio) Frequency (cm⁻¹)
ν₁a₁Symmetric Stretch588589
ν₂a₁Bending285286
ν₃b₂Asymmetric Stretch675678

Molecular Orbital Theory

A deeper understanding of the electronic structure of S₃ is provided by molecular orbital (MO) theory. The 18 valence electrons of the three sulfur atoms (3s²3p⁴) occupy a set of molecular orbitals derived from the atomic 3s and 3p orbitals. The bent geometry of S₃ leads to a specific ordering and symmetry of these MOs.

The bonding in S₃ can be described as a three-center, four-electron (3c-4e) π system, similar to ozone, superimposed on a framework of σ bonds. The highest occupied molecular orbital (HOMO) is of b₂ symmetry, and the lowest unoccupied molecular orbital (LUMO) is of a₂ symmetry. The visible absorption band corresponds to the HOMO → LUMO transition.

Molecular_Orbital_Diagram cluster_S3_MOs S₃ Molecular Orbitals (Frontier) S1 3p LUMO a₂ (LUMO) HOMO b₂ (HOMO) HOMO_minus_1 a₁ HOMO_minus_2 b₁ S2 3p S3 3p LUMO->el_LUMO el_HOMO ↑↓ HOMO->el_HOMO el_HOMO1 ↑↓ HOMO_minus_1->el_HOMO1 el_HOMO2 ↑↓ HOMO_minus_2->el_HOMO2

Simplified MO diagram for S₃ frontier orbitals.

Experimental and Computational Methodologies

The characterization of the electronic structure of the transient S₃ molecule relies on a synergistic approach combining advanced experimental techniques and high-level computational methods.

Experimental Protocols

Matrix Isolation Spectroscopy:

A common technique for studying reactive species like S₃ is matrix isolation spectroscopy.

  • Sample Preparation: A gaseous mixture of a sulfur source (e.g., vaporized elemental sulfur or a precursor like OCS) and a large excess of an inert gas (e.g., argon or neon) is prepared.

  • Deposition: This gas mixture is slowly deposited onto a cryogenic window (typically at temperatures below 20 K) under high vacuum.

  • Spectroscopic Analysis: The trapped, isolated S₃ molecules are then interrogated using various spectroscopic methods, such as UV-Vis absorption, infrared, or Raman spectroscopy.

Matrix_Isolation_Workflow cluster_prep Sample Preparation cluster_deposition Deposition cluster_analysis Spectroscopic Analysis SulfurVapor Sulfur Vapor Source Mixing Gas Mixing Chamber SulfurVapor->Mixing InertGas Inert Gas (Ar, Ne) InertGas->Mixing Cryostat Cryogenic Window (<20K) Mixing->Cryostat Deposition Spectrometer UV-Vis / IR / Raman Cryostat->Spectrometer Interrogation Theory_Experiment_Interplay Theory Theoretical Calculations (ab initio, DFT) Structure Molecular Structure (Bond Length, Angle) Theory->Structure Predicts Properties Spectroscopic Properties (Frequencies, Transitions) Theory->Properties Predicts Experiment Experimental Measurements (Spectroscopy) Experiment->Structure Measures Experiment->Properties Measures Understanding Comprehensive Understanding of Electronic Structure Structure->Understanding Properties->Understanding

References

Spectroscopic Profile of the Trisulfur Radical Anion (S₃⁻): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trisulfur radical anion, S₃⁻, is a paramount species in various chemical and biological systems, recognized for its distinctive blue color in ultramarine pigments and its role in sulfur chemistry.[1][2] Its high reactivity and involvement in redox processes make it a subject of significant interest in fields ranging from materials science to geochemistry.[1] This guide provides a comprehensive overview of the spectroscopic properties of the S₃⁻ radical anion, detailing the experimental protocols for its characterization and presenting key quantitative data for reference.

Spectroscopic Data Summary

The spectroscopic characterization of the S₃⁻ radical anion provides a unique fingerprint for its identification and quantification. The key data from electronic absorption, resonance Raman, electron paramagnetic resonance, and photoelectron spectroscopy are summarized below.

Table 1: Electronic Absorption Spectroscopy Data for S₃⁻
Wavelength of Maximum Absorption (λmax)Molar Absorptivity (ε)Solvent/MediumReference
~610-620 nm~10,000 M-1cm-1Hexamethylphosphoramide (HMPA)[3]
~590-610 nmNot specifiedSodalite Cages[4]
~550-700 nmNot specifiedDimethylformamide (DMF)

The strong absorption in the 590-620 nm range is responsible for the characteristic deep blue color of solutions containing the S₃⁻ radical anion.[1]

Table 2: Resonance Raman Spectroscopy Data for S₃⁻
Vibrational ModeWavenumber (cm-1)DescriptionReference
ν₁~531-550Symmetric S-S stretch
ν₂~260Bending mode[1]
ν₃Not specified in resultsAsymmetric S-S stretch
Overtones1090–3300Strong overtones and combination bands[4]

The resonance Raman spectrum of S₃⁻ is characterized by a strong fundamental symmetric stretching frequency and a series of intense overtones, a distinctive feature that aids in its identification.[4]

Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Data for S₃⁻
ParameterValueDescriptionReference
g-value (isotropic)~2.029 - 2.039Characterizes the magnetic moment of the unpaired electron[5]
Table 4: Photoelectron Spectroscopy Data for S₃⁻
ParameterValueDescriptionReference
Electron Affinity2.6330(9) eVEnergy released when an electron is added to a neutral S₃ molecule[1]
Bending Mode (ν₂)260(2) cm-1Vibrational frequency of the bending mode in the neutral S₃ molecule[1]

Experimental Protocols

The generation and subsequent spectroscopic analysis of the S₃⁻ radical anion require specific experimental conditions. Below are detailed methodologies for its preparation and characterization using various spectroscopic techniques.

Generation of the S₃⁻ Radical Anion

The S₃⁻ radical anion is typically generated in solution from alkali metal polysulfides or by the reaction of elemental sulfur with a suitable base.

Method 1: From Alkali Polysulfides in an Aprotic Solvent

  • Materials : Anhydrous alkali polysulfide (e.g., Na₂S₃, K₂S₃), anhydrous aprotic solvent with high donor capacity (e.g., Hexamethylphosphoramide - HMPA, or Dimethylformamide - DMF).

  • Procedure :

    • Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, dissolve the alkali polysulfide in the anhydrous aprotic solvent.[5]

    • The formation of the S₃⁻ radical anion is indicated by the appearance of a deep blue color.

    • The concentration of S₃⁻ can be controlled by the initial concentration of the polysulfide.

Method 2: From Elemental Sulfur and a Base

  • Materials : Elemental sulfur (S₈), a strong base (e.g., potassium hydroxide (B78521) - KOH, sodium tert-butoxide), and an aprotic solvent (e.g., DMF).

  • Procedure :

    • In a reaction vessel under an inert atmosphere, dissolve elemental sulfur in the aprotic solvent.

    • Add the base to the solution. The reaction between sulfur and the base will generate the S₃⁻ radical anion, again indicated by a blue coloration.

Spectroscopic Characterization

1. Electronic Absorption (UV-Vis) Spectroscopy

  • Instrumentation : A standard dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : The blue solution containing the S₃⁻ radical anion is transferred to a quartz cuvette of known path length (typically 1 cm) under an inert atmosphere.

  • Data Acquisition : The absorption spectrum is recorded over a wavelength range of approximately 300-800 nm. The spectrum of the pure solvent is used as a baseline. The wavelength of maximum absorbance (λmax) and the absorbance value are determined. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration of S₃⁻ is known.

2. Resonance Raman Spectroscopy

  • Instrumentation : A Raman spectrometer equipped with a laser excitation source with a wavelength that falls within the electronic absorption band of S₃⁻ (e.g., a laser line in the orange-red region, ~600 nm, is ideal for resonance enhancement).

  • Sample Preparation : The S₃⁻ solution is placed in a sealed capillary tube or a specialized air-tight cell.

  • Data Acquisition : The sample is irradiated with the laser, and the scattered light is collected and analyzed. The Raman spectrum will show a strong signal for the symmetric stretching mode (ν₁) and its overtones due to the resonance enhancement effect.

3. Electron Paramagnetic Resonance (EPR) Spectroscopy

  • Instrumentation : An X-band EPR spectrometer.

  • Sample Preparation : A small aliquot of the S₃⁻ solution is transferred into a standard EPR tube and flash-frozen in liquid nitrogen to obtain a glassy matrix.

  • Data Acquisition : The EPR spectrum is recorded at cryogenic temperatures. The spectrum will exhibit a signal from which the isotropic g-value can be determined, confirming the presence of a radical species.

4. Photoelectron Spectroscopy

  • Instrumentation : A high-resolution photoelectron spectrometer with a cryogenic ion source and a velocity-map imaging detector.

  • Sample Generation : The S₃⁻ anions are generated in the gas phase, for instance, by a discharge source containing a sulfur compound. The anions are then cryogenically cooled to reduce thermal broadening of the spectral features.

  • Data Acquisition : The cooled S₃⁻ anions are irradiated with a tunable laser. The kinetic energy of the photodetached electrons is measured as a function of the laser wavelength. This allows for the determination of the electron affinity of S₃ and the vibrational frequencies of the neutral S₃ molecule.[1]

Visualizing the Workflow

The generation and characterization of the S₃⁻ radical anion can be visualized as a logical workflow.

S3_Radical_Anion_Workflow cluster_generation Generation of S₃⁻ cluster_characterization Spectroscopic Characterization Alkali Polysulfide Alkali Polysulfide S₃⁻ Solution (Blue) S₃⁻ Solution (Blue) Alkali Polysulfide->S₃⁻ Solution (Blue) Dissolution Elemental Sulfur + Base Elemental Sulfur + Base Elemental Sulfur + Base->S₃⁻ Solution (Blue) Reaction Aprotic Solvent (e.g., DMF, HMPA) Aprotic Solvent (e.g., DMF, HMPA) UV_Vis UV-Vis Spectroscopy S₃⁻ Solution (Blue)->UV_Vis Raman Resonance Raman S₃⁻ Solution (Blue)->Raman EPR EPR Spectroscopy S₃⁻ Solution (Blue)->EPR PES Photoelectron Spectroscopy S₃⁻ Solution (Blue)->PES UV_Vis_Data λmax, ε UV_Vis->UV_Vis_Data Raman_Data ν₁, ν₂, Overtones Raman->Raman_Data EPR_Data g-value EPR->EPR_Data PES_Data Electron Affinity, ν₂ PES->PES_Data

Caption: Workflow for the generation and spectroscopic analysis of the S₃⁻ radical anion.

References

An In-depth Technical Guide to the Thermodynamic Stability of Trisulfur (S3) Allotropes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Trisulfur (S₃), a key species in high-temperature sulfur vapor and various geochemical and atmospheric processes, exists in multiple isomeric forms, known as allotropes. Understanding the thermodynamic stability of these allotropes is crucial for predicting their behavior, reactivity, and potential roles in chemical systems, from industrial applications to biological contexts involving reactive sulfur species. This technical guide provides a comprehensive overview of the thermodynamic stability of S₃ allotropes, focusing on data derived from high-level computational chemistry. It includes a summary of quantitative thermodynamic data, detailed experimental and computational protocols for their determination, and graphical representations of key concepts and workflows.

Introduction to this compound (S₃)

While elemental sulfur is most commonly encountered as the stable eight-membered ring (S₈) at ambient conditions, smaller sulfur clusters become significant under specific energetic conditions. This compound, or S₃, is a prominent component of sulfur vapor at temperatures above 700°C and low pressures. It is also recognized for its role as a potent chromophore; for instance, the this compound radical anion (S₃⁻) is responsible for the deep blue color of the mineral lazurite (B1171647) (lapis lazuli). The neutral S₃ molecule, analogous to ozone (O₃), is highly reactive and its stability is a subject of significant theoretical and experimental interest. Its potential involvement in atmospheric sulfur chemistry and as a transient species in biological systems containing reactive sulfur species makes its fundamental thermodynamic properties relevant to a broad scientific audience.

Core Principles of Thermodynamic Stability

The thermodynamic stability of a chemical species is determined by its Gibbs free energy (G). A system naturally proceeds towards a state of lower Gibbs free energy. The change in Gibbs free energy (ΔG) for a process or the standard Gibbs free energy of formation (ΔfG°) for a compound dictates its spontaneity and relative stability. The Gibbs free energy combines two critical thermodynamic factors: enthalpy (H) and entropy (S).

  • Enthalpy (H): Represents the total heat content of a system. The standard enthalpy of formation (ΔfH°) is the heat change when one mole of a compound is formed from its elements in their standard states. An exothermic formation (negative ΔfH°) contributes favorably to stability.

  • Entropy (S): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is thermodynamically favorable.

  • Gibbs Free Energy (G): Defined by the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS , where T is the absolute temperature. A negative ΔG indicates a spontaneous process or a more stable state.

For allotropes, the relative stability is determined by comparing their standard Gibbs free energies of formation. The allotrope with the lowest (most negative) ΔfG° is the most thermodynamically stable under the given conditions.

GibbsFreeEnergy Figure 1: The Gibbs free energy equation.

Allotropes and Thermodynamic Data of this compound

Computational studies have been paramount in elucidating the structures and relative energies of S₃ allotropes. The two primary isomers investigated are:

  • Open-chain S₃ (C₂ᵥ symmetry): This bent molecule, often called thiozone, is analogous in structure to ozone. It is widely accepted as the electronic ground state.

  • Cyclic S₃ (D₃ₕ symmetry): An equilateral triangle structure. This isomer is a higher-energy, less stable form of this compound.

High-level ab initio calculations have consistently shown the open-chain C₂ᵥ isomer to be the most stable allotrope. The cyclic D₃ₕ structure represents a local minimum on the potential energy surface but is significantly higher in energy.

Quantitative Thermodynamic Data

The following table summarizes key thermodynamic parameters for the most stable S₃ allotrope (open-chain, C₂ᵥ) calculated using high-level computational methods.[1]

ParameterSymbolValueComputational MethodReference
Standard Enthalpy of Formation (298.15 K)ΔfH°₂₉₈134.7 ± 4.2 kJ/molG3/CBS-QB3Denis P.A. et al.
Standard Entropy (298.15 K)S°₂₉₈285.8 J/(mol·K)G3/CBS-QB3Denis P.A. et al.
Heat Capacity at Constant Pressure (298.15 K)Cₚ43.1 J/(mol·K)G3/CBS-QB3Denis P.A. et al.
Relative Energy of Cyclic (D₃ₕ) vs. Open-chain (C₂ᵥ)ΔE~96 kJ/mol higherMRCIPeterson K.A. et al.

Note: The relative energy of the cyclic isomer is sourced from studies focusing on electronic states and may vary slightly depending on the level of theory used.[2]

Methodologies for Stability Determination

The characterization of highly reactive and transient species like S₃ requires a synergistic approach combining advanced computational modeling and specialized experimental techniques.

Computational Protocols

Ab initio (first-principles) quantum chemical calculations are the primary tool for determining the thermodynamic properties of S₃ allotropes. A typical high-level computational workflow involves several key steps:

  • Structure Prediction: Initial candidate structures for S₃ isomers (e.g., open-chain and cyclic) are generated. For more complex systems, evolutionary algorithms can be used to explore the potential energy surface and find stable structures.

  • Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional like B3LYP or a high-level wave function theory method like Møller–Plesset perturbation theory (MP2). A large basis set (e.g., aug-cc-pVTZ) is essential for accurate results with sulfur-containing compounds.

  • Frequency Analysis: Vibrational frequency calculations are performed at the optimized geometry. This serves two purposes: to confirm that the structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • High-Accuracy Energy Calculation: To obtain highly accurate relative energies and enthalpies of formation, single-point energy calculations are performed using more sophisticated and computationally expensive methods. These include composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS-QB3), or coupled-cluster methods such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations).[1][2] The final enthalpy of formation is often calculated using atomization or isodesmic reaction schemes.

ComputationalWorkflow Figure 2: Computational workflow for S₃ stability.

Experimental Protocols

Direct experimental measurement of neutral S₃ is challenging due to its high reactivity and instability at ambient temperatures. Most experimental data comes from high-temperature gas-phase studies or matrix isolation techniques.

  • High-Temperature Mass Spectrometry:

    • Protocol: Sulfur vapor is generated by heating elemental sulfur in a Knudsen cell (an effusion cell) to temperatures between 700-1000°C. The effusing vapor, containing a mixture of Sₙ species, is then ionized (typically by electron impact) and analyzed by a mass spectrometer. The relative ion intensities corresponding to S₃⁺ are measured as a function of temperature to derive thermodynamic properties like enthalpy of formation.

  • UV-Visible Spectroscopy:

    • Protocol: S₃ has a known strong absorption band in the visible spectrum.[2] To observe this, sulfur vapor can be generated in a high-temperature, long-path-length optical cell. The absorption spectrum is recorded using a UV-Vis spectrophotometer. The intensity of the absorption feature attributed to S₃ (around 395 nm) can be used to determine its concentration under different conditions.

  • Matrix Isolation Spectroscopy:

    • Protocol: To study the structure of S₃, it can be trapped in an inert solid matrix at cryogenic temperatures. Sulfur vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cold window (typically at ~10-20 K). This traps individual S₃ molecules, preventing them from reacting. The trapped species can then be studied using various spectroscopic techniques, such as FTIR, Raman, or UV-Vis spectroscopy, to obtain structural and vibrational information without interference from other sulfur allotropes.

Conclusion and Relevance

The thermodynamic landscape of this compound is dominated by the open-chain C₂ᵥ allotrope (thiozone), which is significantly more stable than its cyclic D₃ₕ counterpart. This stability profile has been rigorously established through high-level ab initio computational methods and corroborated by spectroscopic evidence from high-temperature gas-phase experiments. For researchers in materials science, atmospheric chemistry, and drug development, this fundamental knowledge is critical. The high reactivity and defined electronic structure of S₃ make it a model system for understanding bonding in second-row elements. Furthermore, as reactive sulfur species are increasingly recognized for their roles in biological signaling and oxidative stress, a thorough understanding of the thermodynamics of simple sulfur clusters like S₃ provides a foundational basis for exploring their potential transient existence and reactivity in more complex biological milieus.

References

A Technical Guide to the Synthesis and Isolation of the Trisulfur (S₃) Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trisulfur molecule (S₃), a reactive allotrope of sulfur, presents both a significant challenge and an opportunity in various scientific fields. Its transient nature under ambient conditions necessitates specialized techniques for its synthesis and isolation. This technical guide provides an in-depth overview of the primary methods for generating and isolating the neutral S₃ molecule, with a focus on the matrix isolation technique. Detailed experimental protocols, quantitative data, and spectroscopic characterization are presented to equip researchers with the necessary knowledge to work with this intriguing molecule.

Introduction

This compound (S₃), also known as thiozone, is a cherry-red, bent molecule analogous to ozone (O₃). It is a key species in sulfur vapor at elevated temperatures and is implicated in various chemical processes.[1] However, its high reactivity and tendency to revert to more stable sulfur allotropes, such as cyclooctasulfur (S₈), make its isolation and study under ordinary conditions exceptionally difficult. The development of advanced spectroscopic and cryogenic techniques has enabled the characterization of S₃, revealing its unique bonding and structural properties. This guide focuses on the practical aspects of S₃ synthesis and isolation, providing a technical resource for researchers interested in its chemistry.

Methods for the Synthesis of this compound (S₃)

The generation of neutral S₃ primarily relies on gas-phase methods where the molecule is formed at low concentrations and can be subsequently trapped and studied. The most effective techniques to date involve the vaporization of elemental sulfur and the photolysis or microwave discharge of sulfur-containing precursors.

Generation from Sulfur Vapor

Heating elemental sulfur to high temperatures produces a complex vapor composed of various sulfur allotropes, including S₂, S₃, S₄, and larger rings. The relative abundance of S₃ in the vapor is dependent on both temperature and pressure.

Experimental Protocol: Generation of S₃ in Sulfur Vapor

A detailed experimental protocol for generating S₃ in sulfur vapor for subsequent analysis, such as mass spectrometry, is outlined below.

Apparatus:

  • High-temperature furnace

  • Quartz tube

  • Mass spectrometer with a direct inlet system

  • Thermocouple

Procedure:

  • Place a small quantity of high-purity elemental sulfur into a quartz tube.

  • Heat the tube in a furnace to a temperature above 440 °C (713 K). At this temperature and a pressure of 1333 Pa, sulfur vapor contains approximately 10% S₃.[1]

  • The temperature can be increased to above 1200 °C, where S₃ becomes the second most abundant molecule in the vapor after S₂.[2]

  • Directly introduce the sulfur vapor into the ionization chamber of a mass spectrometer for analysis.

Quantitative Data:

The equilibrium composition of sulfur vapor at various temperatures has been studied extensively. The table below summarizes the partial pressures of different sulfur allotropes at two relevant temperatures.

Temperature (°C)Total Pressure (Pa)S₂ (%)S₃ (%)S₄ (%)S₅ (%)S₆ (%)S₇ (%)S₈ (%)
4401333~30~10~5~10~20~15~10
700101325~65~20~5<5<5<5<5

Note: The exact composition can vary with pressure and heating rate. Data is compiled from various sources studying sulfur vapor equilibrium.

Photolysis of Sulfur Chlorides

Photolysis of sulfur-containing precursors, such as disulfur (B1233692) dichloride (S₂Cl₂) or this compound dichloride (S₃Cl₂), in an inert matrix at cryogenic temperatures can yield S₃.

Experimental Protocol: Photolysis of S₂Cl₂ for S₃ Generation (within a Matrix)

This method is typically performed in conjunction with matrix isolation for immediate trapping and analysis of the generated S₃.

Apparatus:

  • Cryostat with a cold window (e.g., CsI)

  • High-vacuum system

  • Gas deposition system

  • UV light source (e.g., mercury arc lamp or excimer laser)

  • Spectrometer (FTIR, UV-Vis, or Raman)

Procedure:

  • Prepare a gaseous mixture of S₂Cl₂ highly diluted in an inert gas (e.g., Argon, 1:1000 ratio).

  • Deposit the mixture onto a cold window (typically 10-20 K) within the cryostat under high vacuum.

  • Irradiate the resulting matrix with UV light. The specific wavelength and duration of photolysis will need to be optimized based on the precursor and desired yield.

  • Monitor the formation of S₃ and other photoproducts in situ using the desired spectroscopic technique.

Microwave Discharge of Sulfur-Containing Precursors

Passing a mixture of a sulfur-containing precursor, such as sulfur dioxide (SO₂) or carbon disulfide (CS₂), and an inert gas through a microwave discharge can generate S₃. This method is also coupled with matrix isolation.

Experimental Protocol: Microwave Discharge of SO₂ for S₃ Generation (within a Matrix)

Apparatus:

  • Microwave discharge source

  • Cryostat with a cold window

  • High-vacuum system

  • Gas deposition system

  • Spectrometer (FTIR, UV-Vis, or Raman)

Procedure:

  • Prepare a dilute gaseous mixture of SO₂ in an inert gas (e.g., Argon, 1:1000 ratio).

  • Pass the gas mixture through a microwave discharge cavity to generate sulfur atoms and SO radicals.

  • The reactive species are then co-deposited with excess argon onto the cold window of the cryostat.

  • S₃ is formed on the cold surface through the reaction of sulfur atoms and S₂ molecules, which are also formed in the discharge.

  • Analyze the matrix-isolated products spectroscopically.

Isolation of this compound (S₃) by Matrix Isolation

Due to its high reactivity, the most effective method for isolating and studying the neutral S₃ molecule is matrix isolation.[3] This technique involves trapping the molecule of interest in a rigid, inert matrix at cryogenic temperatures (typically 4-20 K). The inert environment prevents the S₃ molecules from reacting with each other, allowing for detailed spectroscopic characterization.

Experimental Workflow: Matrix Isolation of S₃

The general workflow for the matrix isolation of S₃, regardless of the generation method, is depicted in the following diagram.

experimental_workflow cluster_generation S₃ Generation (Gas Phase) cluster_isolation Matrix Isolation cluster_analysis Spectroscopic Analysis generation_method Heating Sulfur or Photolysis/Discharge of Precursor mixing Mixing with Inert Gas (Ar, N₂) generation_method->mixing S₃(g) deposition Co-deposition onto Cold Window (10-20 K) mixing->deposition analysis FTIR / UV-Vis / Raman Spectroscopy deposition->analysis S₃ trapped in matrix

Caption: General workflow for the generation, matrix isolation, and spectroscopic analysis of the S₃ molecule.

Detailed Protocol: Matrix Isolation of S₃ from Sulfur Vapor

Apparatus:

  • Cryostat equipped with a CsI or BaF₂ window

  • High-vacuum shroud

  • Effusion cell (Knudsen cell) for sulfur vaporization

  • Inert gas (Argon or Nitrogen) inlet with a precision leak valve

  • Temperature controller for the effusion cell and the cold window

  • Spectrometer (FTIR, UV-Vis, or Raman) aligned with the cryostat windows

Procedure:

  • Preparation:

    • Load the effusion cell with high-purity elemental sulfur.

    • Assemble the cryostat and evacuate the system to a high vacuum (< 10⁻⁶ mbar).

    • Cool the sample window to the desired deposition temperature (e.g., 15 K for Argon).

  • Deposition:

    • Heat the effusion cell to a temperature sufficient to generate a stable flux of sulfur vapor (e.g., 120-150 °C). At these temperatures, the vapor consists mainly of S₈, S₇, and S₆ rings.

    • To generate S₃, the sulfur vapor must be passed through a high-temperature zone (a "cracker") before reaching the cold window. This can be achieved by having a hotter section in the effusion cell nozzle, heated to > 600 °C.

    • Simultaneously, introduce a controlled flow of the matrix gas (e.g., Argon) through the leak valve. The ratio of matrix gas to sulfur vapor should be high (e.g., > 1000:1) to ensure proper isolation.

    • The sulfur vapor and matrix gas co-condense on the cold window, forming the matrix. The deposition rate should be slow to ensure a clear and uniform matrix.

  • Analysis:

    • After a sufficient amount of matrix has been deposited, stop the gas flows and cool the effusion cell.

    • Record the spectra (IR, UV-Vis, Raman) of the matrix-isolated species. The S₃ molecule can be identified by its characteristic absorption bands.

Spectroscopic Characterization of S₃

Spectroscopy is the primary tool for identifying and characterizing matrix-isolated S₃.

Quantitative Spectroscopic Data:

The following table summarizes the key spectroscopic features of the S₃ molecule in an argon matrix.

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
UV-Visible Absorption ~420 nmStrong, broad absorption (responsible for the cherry-red color)
Raman Spectroscopy ~585 cm⁻¹ν₁ (symmetric stretch)
~255 cm⁻¹ν₂ (bending)
~675 cm⁻¹ν₃ (asymmetric stretch)
Infrared (IR) Spectroscopy ~675 cm⁻¹ν₃ (asymmetric stretch)

Note: The exact positions of the absorption bands can vary slightly depending on the matrix material and the deposition conditions.

The this compound Radical Anion (S₃⁻)

The this compound radical anion (S₃⁻) is a related and more stable species that is responsible for the intense blue color of the mineral lapis lazuli and ultramarine pigments. It can be generated in solution, for example, by dissolving alkali polysulfides in aprotic polar solvents like dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA). While more stable than neutral S₃, there are currently no well-established, high-yield methods for the conversion of the S₃⁻ radical anion to the neutral S₃ molecule for subsequent isolation. Therefore, its synthesis is not a primary route for obtaining neutral S₃.

Logical Relationships in S₃ Chemistry

The following diagram illustrates the relationships between the different forms of sulfur and the pathways to generate S₃.

logical_relationships S8 Cyclooctasulfur (S₈) (Stable allotrope) SulfurVapor Sulfur Vapor (S₂, S₃, S₄...) S8->SulfurVapor Heating S3_anion This compound Radical Anion (S₃⁻) S8->S3_anion Reaction with Sulfides S3_gas This compound (S₃) (Gas phase) SulfurVapor->S3_gas High Temperature S3_gas->S8 Cooling / Condensation S3_isolated Matrix-Isolated S₃ S3_gas->S3_isolated Matrix Isolation S3_isolated->S8 Warming Precursors Sulfur Precursors (S₂Cl₂, SO₂, CS₂) Precursors->S3_gas Photolysis / Discharge

Caption: Key species and transformation pathways in the synthesis and isolation of the S₃ molecule.

Conclusion

The synthesis and isolation of the neutral this compound (S₃) molecule are challenging due to its inherent instability. The most successful approach to date is the generation of S₃ in the gas phase, either by heating elemental sulfur or by photolysis/discharge of sulfur-containing precursors, followed by trapping in an inert matrix at cryogenic temperatures. This matrix isolation technique allows for the stabilization and detailed spectroscopic characterization of S₃. While the more stable S₃⁻ radical anion is readily synthesized, its conversion to neutral S₃ is not a currently viable preparative route. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully generate, isolate, and study the elusive and chemically significant S₃ molecule. Further research into stabilizing S₃ at higher temperatures or in different environments could open new avenues for its application in materials science and synthetic chemistry.

References

An In-depth Technical Guide to Trisulfur Bonding and Molecular Geometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of trisulfur bonding and the resulting molecular geometries. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing the structural and electronic properties of various this compound species, summarizing key quantitative data, and outlining relevant experimental methodologies.

The Nature of this compound Bonding

The this compound unit, composed of three covalently linked sulfur atoms, is a recurring motif in a variety of chemical species, from the neutral this compound molecule (S₃) to its anionic and organic derivatives. The bonding within this unit is nuanced, extending beyond simple single or double bond representations and often involving delocalized electrons and unconventional bonding arrangements.

This compound (S₃): An Ozone Analogue

The neutral this compound molecule, also known as thiozone, is a cherry-red gas and a significant allotrope of sulfur, particularly in the vapor phase at elevated temperatures.[1][2] Structurally, S₃ is analogous to ozone (O₃), adopting a bent molecular geometry with C₂v symmetry.[1][2] While often depicted with S=S double bonds, the actual bonding is more complex, involving delocalized π-electrons across the three sulfur atoms. The S-S bond length is intermediate between that of a typical S-S single bond (around 205 pm) and an S=S double bond (around 189 pm), indicating a bond order between one and two.[1]

The this compound Radical Anion (S₃⁻): A Stable Radical

The this compound radical anion (S₃⁻) is a remarkably stable radical species, responsible for the intense blue color of the mineral lazurite (B1171647) and the pigment ultramarine.[2] This radical anion is of significant interest in geochemistry as it is believed to play a role in the hydrothermal transport of precious metals such as gold and platinum.[3][4] Computationally, the S₃⁻ radical anion also possesses a bent molecular geometry.

The Trisulfide Dianion (S₃²⁻): A Polysulfide Building Block

The trisulfide dianion (S₃²⁻) is a member of the polysulfide series and is found in various inorganic salts. It consists of a chain of three sulfur atoms with a negative two charge. The bonding within the S₃²⁻ anion is characterized by S-S single bonds, resulting in a bent structure.[1][5]

Organic Trisulfides: A Functional Group in Natural Products and Pharmaceuticals

The trisulfide functional group (R-S-S-S-R') is present in a variety of natural products, including those found in garlic and other Allium species, and is increasingly being incorporated into pharmaceutical compounds.[6][7] The presence of the trisulfide linkage can significantly influence the biological activity of a molecule. The geometry around the this compound unit in organic trisulfides is typically a non-planar chain.

Molecular Geometry of this compound Species

The geometry of molecules containing the this compound unit is dictated by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and the specific electronic structure of each species. A summary of the key geometric parameters for various this compound species is presented in the tables below.

Data Presentation

Table 1: Molecular Geometry of Inorganic this compound Species

SpeciesFormulaMolecular GeometryS-S Bond Length (pm)S-S-S Bond Angle (°)
This compoundS₃Bent (C₂v symmetry)191.70 ± 0.01[1][2]117.36 ± 0.006[1][2]
This compound Radical AnionS₃⁻Bent~198.4 (calculated)[6]~115.7 (calculated)[6]
Trisulfide DianionS₃²⁻Bent~205 (in SrS₃)[5]~107.88 (in SrS₃)[5]

Table 2: Spectroscopic Data for Inorganic this compound Species

SpeciesTechniqueWavelength/WavenumberAssignment
This compound (S₃)UV-Vis Absorption425 nm[1]Electronic transition
This compound Radical Anion (S₃⁻)UV-Vis Absorption610-620 nm[2]C²A₂ ← X²B₁ electronic transition
This compound Radical Anion (S₃⁻)Raman Spectroscopy549 cm⁻¹[2]Symmetric stretch
This compound Radical Anion (S₃⁻)Raman Spectroscopy585 cm⁻¹[2]Asymmetric stretch
This compound Radical Anion (S₃⁻)Raman Spectroscopy259 cm⁻¹[2]Bending mode
This compound Radical Anion (S₃⁻)Infrared Absorption580 cm⁻¹[2]Vibrational mode

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of all this compound species are highly specific and often require specialized equipment. Below are representative methodologies for the synthesis of organic trisulfides and the characterization of the this compound radical anion by Raman spectroscopy.

Synthesis of Unsymmetrical Organic Trisulfides

A common method for the synthesis of unsymmetrical trisulfides involves the use of a sulfur-transfer reagent. One such approach utilizes 9-fluorenylmethyl (Fm) disulfide precursors.[2]

Materials:

  • 9-fluorenylmethyl (Fm) disulfide derivative (RSSFm)

  • Sulfur-based electrophile (e.g., S-succinimide or benzothiazole (B30560) disulfide derivative, R'SLG)

  • Organic solvent (e.g., dichloromethane, DCM)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

Procedure:

  • Dissolve the Fm-disulfide derivative (1 equivalent) in the appropriate organic solvent.

  • Add the sulfur-based electrophile (1.2 equivalents) to the solution.

  • Initiate the reaction by adding the base (e.g., DBU) to generate the reactive persulfide intermediate (RSSH).

  • Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product by flash column chromatography to isolate the desired unsymmetrical trisulfide (RSSSR').

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of the this compound Radical Anion (S₃⁻) by Raman Spectroscopy

The this compound radical anion, often found in minerals like lapis lazuli, can be identified and characterized using Raman spectroscopy.

Instrumentation:

  • Raman spectrometer (e.g., a confocal Raman microscope)

  • Laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). Resonance enhancement is often observed with green or red laser excitation.

  • Microscope objective for focusing the laser and collecting the scattered light.

Procedure:

  • Place the sample containing the this compound radical anion (e.g., a polished section of lapis lazuli) on the microscope stage.

  • Focus the laser onto the area of interest using the microscope objective.

  • Acquire the Raman spectrum over a suitable spectral range (e.g., 100-1200 cm⁻¹).

  • Identify the characteristic Raman bands of the S₃⁻ radical anion at approximately 549 cm⁻¹ (symmetric stretch), 585 cm⁻¹ (asymmetric stretch), and 259 cm⁻¹ (bending mode).[2] The presence of overtones and combination bands may also be observed, particularly under resonance conditions.

Visualizations of this compound Systems

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound bonding and experimental workflows.

Trisulfur_Bonding cluster_S3 This compound (S₃) cluster_S3_radical This compound Radical Anion (S₃⁻) cluster_S3_dianion Trisulfide Dianion (S₃²⁻) S3 Bent Geometry (C₂v) Bond Order ~1.5 Delocalized π-electrons S3_radical Bent Geometry Stable Radical Blue Chromophore S3->S3_radical + e⁻ (Reduction) S3_dianion Bent Geometry S-S Single Bonds S3_radical->S3_dianion + e⁻ (Reduction)

Caption: Relationship between neutral and anionic this compound species.

Organic_Trisulfide_Synthesis start Start Materials: RSS-Fm & R'-S-LG step1 Dissolve in Organic Solvent start->step1 step2 Add Base (e.g., DBU) to generate RSSH step1->step2 step3 Reaction at Room Temperature step2->step3 step4 Quench and Purify (Flash Chromatography) step3->step4 end Unsymmetrical Trisulfide (RSSSR') step4->end

Caption: Workflow for unsymmetrical organic trisulfide synthesis.

References

The Unveiling of a Fleeting Allotrope: A Technical History of the Discovery of Trisulfur (S₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical and experimental journey that led to the characterization of the elusive trisulfur molecule, a key component of sulfur vapor and a species of significant interest in atmospheric science, geochemistry, and materials science.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and characterization of the this compound (S₃) molecule. From early theoretical hypotheses to its definitive experimental identification and subsequent spectroscopic and computational analysis, this document details the scientific milestones that have shaped our understanding of this unique sulfur allotrope.

A Historical Perspective: From "Thiozone" to Definitive Identification

The story of this compound begins in the early 20th century with the pioneering work of German chemist Hugo Erdmann. In 1908, while studying the properties of liquid sulfur, Erdmann postulated the existence of a three-atom sulfur molecule, which he named "thiozone," drawing an analogy to ozone (O₃). This hypothesis was based on the observed changes in the physical properties of sulfur upon heating. However, for over half a century, the existence of S₃ remained a topic of speculation, lacking direct experimental evidence.

The definitive breakthrough came in 1964 when Joseph Berkowitz and his collaborator, William A. Chupka, at Argonne National Laboratory, provided unequivocal proof of the existence of the S₃ molecule.[1] Their work, along with an earlier 1963 publication with J.R. Marquart, utilized high-temperature mass spectrometry to analyze the composition of sulfur vapor.[1] These seminal studies not only confirmed the presence of S₃ but also laid the groundwork for understanding the complex equilibria of various sulfur allotropes in the gas phase.

Experimental Confirmation and Characterization

The discovery of this compound was made possible through the development of sophisticated experimental techniques capable of probing the composition of high-temperature vapors.

Mass Spectrometry: The Definitive Proof

Experimental Protocol: High-Temperature Mass Spectrometry of Sulfur Vapor (based on Berkowitz et al., 1963 & 1964)

  • Sulfur Vapor Generation: A Knudsen cell, a type of high-temperature furnace with a small orifice, was used to generate a molecular beam of sulfur vapor. Solid sulfur was placed inside the cell and heated to a specific temperature, causing it to vaporize. The small orifice ensured that the vapor effusing from the cell was in thermal equilibrium.

  • Ionization: The molecular beam of sulfur vapor was directed into the ion source of a mass spectrometer. In the ion source, the neutral sulfur molecules were bombarded with a beam of electrons, causing them to lose an electron and form positively charged ions (cations).

  • Mass Analysis: The newly formed ions were then accelerated by an electric field and passed through a magnetic field. The magnetic field deflected the ions according to their mass-to-charge ratio (m/z).

  • Detection: A detector at the end of the flight tube measured the abundance of ions at each m/z value, generating a mass spectrum. The presence of a peak at m/z = 96 (corresponding to ³²S₃⁺) provided the first direct evidence for the existence of the this compound molecule.

Spectroscopic Characterization

Following its discovery, researchers employed various spectroscopic techniques to probe the structure and properties of the S₃ molecule.

UV-Visible absorption spectroscopy has been used to study the electronic transitions of S₃ in the gas phase. These experiments are typically performed at high temperatures to achieve a sufficient concentration of S₃ in the sulfur vapor.

Experimental Protocol: High-Temperature UV-Visible Spectroscopy of Sulfur Vapor

  • Sample Cell: A high-temperature, sealed quartz cell is used to contain the sulfur sample.

  • Heating: The cell is placed in a furnace and heated to temperatures typically ranging from 400 to 800 °C to generate sulfur vapor containing S₃.

  • Light Source and Spectrometer: A deuterium (B1214612) lamp (for the UV region) and a tungsten-halogen lamp (for the visible region) are used to generate a broad spectrum of light. The light is passed through the heated cell, and the transmitted light is analyzed by a UV-Vis spectrometer.

  • Data Acquisition: The absorption spectrum is recorded, showing the wavelengths of light absorbed by the sulfur species in the vapor. The characteristic absorption bands of S₃ can then be identified.

Raman spectroscopy provides information about the vibrational modes of molecules and has been instrumental in determining the structure of S₃.

Experimental Protocol: High-Temperature Raman Spectroscopy of Gaseous Sulfur

  • Sample Cell: A specialized high-temperature, high-pressure optical cell with windows transparent to the laser wavelength is used to contain the sulfur vapor.

  • Laser Source: A continuous-wave laser, such as an argon ion laser or a krypton ion laser, is used to excite the sample. The laser beam is focused into the center of the sample cell.

  • Scattered Light Collection: The Raman scattered light is collected at a 90° angle to the incident laser beam to minimize interference from the intense laser light.

  • Spectrometer and Detector: The collected light is passed through a spectrometer to disperse the different wavelengths and is then detected by a sensitive detector, such as a photomultiplier tube or a CCD camera.

  • Data Analysis: The resulting Raman spectrum shows peaks corresponding to the vibrational frequencies of the sulfur molecules present in the vapor, allowing for the identification of the characteristic vibrational modes of S₃.

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound molecule obtained from various experimental and theoretical studies.

PropertyValueMethodReference(s)
Structural Parameters
S-S Bond Length1.906 ÅTheoretical (ab initio)Francisco et al. (2005)
S-S-S Bond Angle117.8°Theoretical (ab initio)Francisco et al. (2005)
Spectroscopic Data
Symmetric Stretch (ν₁)588 cm⁻¹Theoretical (ab initio)Francisco et al. (2005)
Bending (ν₂)285 cm⁻¹Theoretical (ab initio)Francisco et al. (2005)
Asymmetric Stretch (ν₃)678 cm⁻¹Theoretical (ab initio)Francisco et al. (2005)
Thermodynamic Properties
Bond Dissociation Energy (S₂-S)60.9 ± 1 kcal/mol (254.8 ± 4.2 kJ/mol)Theoretical (ab initio)Francisco et al. (2005)
Ionization Potential9.95 ± 0.1 eVMass Spectrometry (Estimated)Berkowitz & Chupka (1964) (Implied from appearance potentials)

Visualizing the Discovery Pathway

The discovery of the this compound molecule was a multi-stage process, beginning with a theoretical concept and culminating in its definitive experimental verification and characterization.

Trisulfur_Discovery_Pathway cluster_0 Early Concepts & Hypothesis cluster_1 Experimental Confirmation cluster_2 Structural & Spectroscopic Characterization Erdmann Hugo Erdmann (1908) Hypothesizes 'Thiozone' (S3) based on liquid sulfur properties KnudsenCell Knudsen Cell Generates sulfur vapor Erdmann->KnudsenCell Leads to need for experimental verification MassSpec Mass Spectrometer Analyzes vapor composition KnudsenCell->MassSpec Provides molecular beam for analysis Berkowitz J. Berkowitz et al. (1963-1964) Definitive identification of S3 MassSpec->Berkowitz Enables mass-to-charge ratio determination UVVis UV-Visible Spectroscopy Probes electronic transitions Berkowitz->UVVis Prompts further characterization Raman Raman Spectroscopy Determines vibrational modes Berkowitz->Raman Prompts further characterization S3_Properties Established Properties of S3 (Bond length, angle, frequencies) UVVis->S3_Properties Raman->S3_Properties Theory Theoretical Calculations Refines structural and energetic data Theory->S3_Properties Complements and refines experimental data

Caption: Logical workflow of the discovery and characterization of the this compound molecule.

Conclusion

The discovery of the this compound molecule stands as a testament to the interplay between theoretical prediction and experimental verification. From Erdmann's insightful hypothesis to the definitive mass spectrometric evidence provided by Berkowitz and his colleagues, the journey to understand S₃ has been a significant chapter in the history of chemistry. The subsequent characterization of its structural, spectroscopic, and thermodynamic properties has provided a deeper understanding of the complex nature of sulfur and its allotropes, with implications for a wide range of scientific disciplines. This guide serves as a foundational resource for professionals seeking to understand the historical context and experimental underpinnings of our knowledge of this fascinating and reactive molecule.

References

Photodissociation Dynamics of Triatomic Sulfur (S3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Triatomic sulfur (S3), also known as thiozone, is a key allotrope of sulfur found in sulfur-rich environments. Its photodissociation is a fundamental process that governs its atmospheric lifetime and participates in complex sulfur chemistry. This document provides a technical overview of the photodissociation dynamics of S3, focusing on its theoretical underpinnings, primary dissociation pathways, and the advanced experimental techniques used for its study. Ab initio calculations reveal that nonadiabatic processes play a crucial role, guiding the molecule from an excited electronic state to dissociation products, primarily S2 and S. This guide synthesizes current knowledge, presents key quantitative data, and details the experimental protocols for researchers in physical chemistry and related scientific fields.

Introduction to Triatomic Sulfur

Triatomic sulfur (S3) is a bent molecule with C2v symmetry, analogous in structure to ozone (O3)[1]. It is a significant component of sulfur vapor at high temperatures, comprising about 10% of the vapor at 440 °C and 1,333 Pa[1]. The molecule is characterized by two equivalent S–S bonds of 191.7 pm and a bond angle of 117.4°[1]. The absorption of ultraviolet (UV) radiation can excite S3 to higher electronic states, initiating dissociation processes that are critical in various environments, from planetary atmospheres to industrial processes. Understanding the dynamics of these processes—the pathways, timescales, and energy disposal into the fragments—is essential for accurate chemical modeling.

Theoretical Framework and Dissociation Pathways

The photodissociation of S3 is governed by the topology of its ground and excited electronic state potential energy surfaces (PESs). High-level ab initio quantum chemical calculations are essential for mapping these surfaces and understanding the dissociation mechanism[2][3][4].

Upon absorption of a UV photon, the S3 molecule transitions to an excited electronic state. The primary dissociation pathway leads to the formation of diatomic sulfur (S2) and a sulfur atom (S). Theoretical studies indicate that this process is not a simple, direct dissociation on a single repulsive PES. Instead, it involves nonadiabatic transitions, where the molecule crosses between different electronic states[5]. This "predissociation" mechanism is a key feature of S3's photochemistry.

The main dissociation channel can be summarized as:

S3 + hν → S3 → S2 + S*

The resulting sulfur atom can be in its ground electronic state, S(³P), or an electronically excited state, S(¹D), depending on the excitation energy. It has been suggested that photolysis at wavelengths shorter than 260 nm can produce S(¹D) atoms[6]. The presence of multiple competing pathways, including nonadiabatic transitions, makes the dynamics complex.

S3_Photodissociation cluster_ground Ground State cluster_excited Excited States cluster_products Dissociation Products S3_ground S3 (X¹A₁) S3_excited S3* S3_ground->S3_excited Photoexcitation (hν) Crossing Nonadiabatic Crossing Region S3_excited->Crossing Nuclear Motion Prod_S_3P S2(X³Σg⁻) + S(³P) Crossing->Prod_S_3P Predissociation Prod_S_1D S2(X³Σg⁻) + S(¹D) Crossing->Prod_S_1D Predissociation (λ < 260 nm)

Caption: Photodissociation pathways of triatomic sulfur (S3).

Quantitative Energetics and Dynamics

A quantitative understanding of the photodissociation process requires knowledge of key energetic and dynamic parameters. While comprehensive experimental data on S3 excited-state lifetimes and product branching ratios are sparse, theoretical calculations provide valuable estimates.

ParameterValueUnitNotes
Heat of Formation (ΔHf, 298 K) 33.8 ± 1.9kcal/molExperimental value[6].
34.0kcal/molCalculated value from atomization energy[6].
S-S₂ Bond Dissociation Energy (D₀) 60.9 ± 1.0kcal/molHigh-level ab initio calculation for S3 → S + S₂[2].
Product Channels S(³P) + S₂-Ground state products.
S(¹D) + S₂-Accessible at λ < 260 nm[6].
Excited State Lifetimes Not availablesSpecific experimental lifetimes for S3 excited states are not well-documented in the reviewed literature. Lifetimes are generally very short due to efficient predissociation.
Product Branching Ratios Not available-Quantitative branching ratios between the S(³P) and S(¹D) channels have not been extensively reported.

Experimental Methodologies

The dynamics of S3 photodissociation are investigated using sophisticated experimental techniques that can measure the properties of the recoiling photofragments under collision-free conditions.

Photofragment Translational Spectroscopy (PTS)

Photofragment Translational Spectroscopy (PTS) is a powerful technique for studying photodissociation dynamics. It measures the kinetic energy and angular distribution of the dissociation products.

Experimental Protocol:

  • Molecular Beam Formation: A supersonic jet of a precursor molecule (e.g., CS₂) is used to generate a cold, collision-free beam of S3 molecules. The beam is typically collimated by one or more skimmers.

  • Photodissociation: A pulsed, monochromatic laser beam intersects the molecular beam at a right angle, causing the S3 molecules to dissociate.

  • Fragment Detection: The neutral photofragments travel a fixed distance through a vacuum chamber to a detector. Their arrival times (time-of-flight) are recorded.

  • Data Analysis: The time-of-flight distribution is converted into a total kinetic energy release (TKER) spectrum for the photofragments. By conservation of energy and momentum, this spectrum provides information about the internal energy (vibrational, rotational) of the co-fragment. The angular distribution of the fragments with respect to the laser polarization provides information about the symmetry of the excited state and the timescale of the dissociation.

Velocity Map Imaging (VMI)

Velocity Map Imaging (VMI) is an advanced variant of PTS that offers significantly higher energy and angular resolution. It projects the full three-dimensional velocity distribution of a specific photofragment onto a two-dimensional detector.

Experimental Protocol:

  • Molecular Beam and Photodissociation: Similar to PTS, a skimmed molecular beam of S3 is intersected by a dissociation laser pulse.

  • State-Selective Ionization: A second, tunable "probe" laser is used to ionize a specific photofragment (e.g., the S atom) in a quantum-state-selective manner, often via Resonance-Enhanced Multi-Photon Ionization (REMPI).

  • Ion Optics: The newly formed ions are accelerated by a series of electrostatic lenses (repeller, extractor, and ground electrodes) towards a position-sensitive detector. These lenses are designed to "map" all ions with the same initial velocity vector to the same point on the detector, regardless of their initial position in the interaction volume[7].

  • Detection: A 2D detector, typically consisting of microchannel plates (MCPs) coupled to a phosphor screen and a CCD camera, records the positions of the arriving ions[5]. This 2D image is a projection of the 3D velocity distribution.

  • Image Reconstruction: The 3D velocity distribution is reconstructed from the 2D projection image using a mathematical procedure such as an Abel inversion. This yields highly resolved data on the speed and angular distribution of the selected photofragment.

VMI_Workflow cluster_source Source Chamber cluster_main Main Chamber cluster_lasers cluster_daq Valve Pulsed Valve (S3 Source) Skimmer Skimmer Valve->Skimmer Molecular Beam Interaction Skimmer->Interaction VMI_Optics VMI Ion Optics (Repeller, Extractor) Interaction->VMI_Optics Ions Detector MCP Detector + Phosphor Screen VMI_Optics->Detector Camera CCD Camera Detector->Camera Light Signal Diss_Laser Dissociation Laser (hν₁) Diss_Laser->Interaction Photolysis Ion_Laser Ionization Laser (hν₂) Ion_Laser->Interaction REMPI Computer Computer (Image Analysis) Camera->Computer Digital Image

Caption: General experimental workflow for a Velocity Map Imaging (VMI) study.

Summary and Outlook

The photodissociation of triatomic sulfur is a dynamically rich process dominated by nonadiabatic transitions between electronic potential energy surfaces. Theoretical studies have been pivotal in elucidating the primary S3 → S2 + S pathway and estimating key energetic parameters like the bond dissociation energy[2]. Advanced experimental techniques such as Photofragment Translational Spectroscopy and, particularly, Velocity Map Imaging provide the necessary tools to probe the detailed dynamics, including energy partitioning and product angular distributions[7][8].

Despite this progress, significant gaps in our knowledge remain. Precise experimental measurements of the excited-state lifetimes and the branching ratios for producing S(³P) versus S(¹D) atoms at different photolysis wavelengths are needed. Such data would provide more stringent tests of theoretical models and improve the accuracy of atmospheric and astrochemical simulations where sulfur chemistry is important. Future work combining high-resolution imaging experiments with state-of-the-art dynamics calculations on refined ab initio potential energy surfaces will be crucial for a complete understanding of the photochemistry of this fundamental sulfur allotrope.

References

Characterization of the Trisulfur Radical Anion (S₃⁻): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trisulfur radical anion (S₃⁻) is a highly reactive and spectroscopically distinct triatomic species that has garnered significant interest across various scientific disciplines, including materials science, geochemistry, and organic synthesis. Its vibrant blue color, arising from a strong absorption in the visible region, makes it a readily identifiable chromophore. This technical guide provides a comprehensive overview of the characterization of the S₃⁻ radical anion, with a focus on its structural, spectroscopic, and electrochemical properties. Detailed experimental protocols for its generation and characterization are presented, alongside a discussion of its burgeoning role as a key intermediate in the synthesis of sulfur-containing heterocyclic compounds, which are of significant interest in drug discovery and development.

Introduction

The this compound radical anion, S₃⁻, is a paramagnetic species with a bent molecular structure. It is well-known as the chromophore responsible for the deep blue color of the mineral lapis lazuli and the synthetic pigment ultramarine.[1][2][3][4] While historically recognized in these solid-state matrices, recent research has highlighted its multifaceted role as a transient intermediate in a variety of solution-phase chemical reactions.[2][3][4][5] Its unique reactivity is being harnessed to develop novel synthetic methodologies, particularly for the construction of complex organosulfur compounds.[6][7]

For drug development professionals, understanding the properties and reactivity of S₃⁻ is becoming increasingly relevant. Sulfur-containing heterocycles are privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][7][8][9][10][11][12][13][14] The use of S₃⁻ as a reactive intermediate offers a powerful tool for the synthesis of novel and diverse libraries of these important molecular scaffolds.[6][7][15][16][17][18][19] This guide aims to provide a detailed technical overview of the fundamental characteristics of S₃⁻ and the experimental techniques used to study it, thereby enabling researchers to leverage its unique chemistry in their own investigations.

Physicochemical Properties of S₃⁻

The physicochemical properties of the this compound radical anion have been extensively studied by both experimental and theoretical methods. A summary of key quantitative data is presented in the following tables.

Structural Parameters

The S₃⁻ radical anion possesses a bent (C₂ᵥ symmetry) geometry, analogous to the ozone molecule. The bond lengths and bond angle have been determined through theoretical calculations and inferred from spectroscopic data.

ParameterExperimental ValueTheoretical ValueMethodReference(s)
S-S Bond Length -1.97 Å, 2.00 ÅDFT[20]
-1.917 Å-[21]
S-S-S Bond Angle -110.9°DFT[20]
-117.36°-[21]
Spectroscopic Properties

The distinctive blue color of S₃⁻ is its most prominent feature, arising from a strong electronic transition in the visible region of the electromagnetic spectrum. Its spectroscopic signature is further defined by characteristic vibrational modes and EPR signals.

2.2.1. UV-Visible Spectroscopy

λmax (nm)Molar Extinction Coefficient (ε)Solvent/MediumReference(s)
610-620-DMF or HMPA[3]
~618-Ultramarine[3]
590-Tounkite[20]

2.2.2. Vibrational Spectroscopy (Raman and Infrared)

Vibrational ModeWavenumber (cm⁻¹) (Raman)Wavenumber (cm⁻¹) (IR)AssignmentReference(s)
ν₁549-Symmetric stretch[21]
ν₂259-Bending[21]
ν₃585580Asymmetric stretch[21]
ν₁~535-Symmetric stretch[22]

2.2.3. Electron Paramagnetic Resonance (EPR) Spectroscopy

g-tensor componentg-valueMediumReference(s)
g₁2.001Sapozhnikovite[20]
g₂2.039Sapozhnikovite[20]
g₃2.054Sapozhnikovite[20]
g (isotropic)~2.02DMF[8]

Experimental Protocols

This section provides detailed methodologies for the generation and characterization of the S₃⁻ radical anion in solution.

Generation of S₃⁻ in Solution

The this compound radical anion can be readily generated in aprotic polar solvents, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), from various sulfur sources.

Protocol 1: From Potassium Sulfide (B99878) (K₂S)

  • Materials: Anhydrous potassium sulfide (K₂S), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), add K₂S (e.g., 0.1 mmol) to a flask containing anhydrous DMF (e.g., 5 mL).

    • Stir the mixture at room temperature. The formation of S₃⁻ is indicated by the appearance of a deep blue color.

    • The resulting solution can be directly used for spectroscopic analysis.

Protocol 2: From Elemental Sulfur and a Base

  • Materials: Elemental sulfur (S₈), sodium tert-butoxide (NaOᵗBu), anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Under an inert atmosphere, add elemental sulfur (e.g., 0.3 mmol) and sodium tert-butoxide (e.g., 0.6 mmol) to a flask containing anhydrous DMF (e.g., 5 mL).

    • Stir the mixture at room temperature. The solution will gradually turn deep blue as S₃⁻ is formed.

    • Allow the reaction to proceed for a designated time (e.g., 30 minutes) before spectroscopic characterization.

UV-Visible Spectroscopy
  • Instrumentation: A standard UV-Vis spectrophotometer capable of scanning the visible region (400-800 nm).

  • Procedure:

    • Prepare the S₃⁻ solution as described in Section 3.1.

    • Using a quartz or glass cuvette, record the UV-Vis absorption spectrum of the solution against a solvent blank (e.g., DMF).

    • Identify the characteristic absorption maximum (λmax) of S₃⁻, which should appear in the range of 610-620 nm.

Electron Paramagnetic Resonance (EPR) Spectroscopy
  • Instrumentation: An X-band EPR spectrometer.

  • Sample Preparation:

    • Generate the S₃⁻ solution in an EPR-silent solvent (e.g., anhydrous DMF) as described in Section 3.1.

    • Transfer a portion of the blue solution into a standard EPR sample tube (e.g., a quartz capillary tube).

  • Data Acquisition:

    • Record the EPR spectrum at room temperature.

    • Typical instrument settings for an X-band spectrometer are: microwave frequency ~9.5 GHz, microwave power ~1-10 mW, modulation frequency 100 kHz, and modulation amplitude ~0.1-1 G.

    • The spectrum of S₃⁻ should exhibit a characteristic signal with a g-value of approximately 2.02-2.04.[8]

Raman Spectroscopy
  • Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 633 nm).

  • Procedure:

    • Prepare a concentrated solution of S₃⁻ to enhance the Raman signal.

    • Acquire the Raman spectrum of the solution.

    • Identify the characteristic vibrational modes of S₃⁻, particularly the strong symmetric stretching mode (ν₁) around 549 cm⁻¹.[21]

Role in Organic Synthesis and Drug Development

The unique reactivity of the S₃⁻ radical anion has been increasingly exploited in organic synthesis to construct sulfur-containing heterocyclic scaffolds that are prevalent in many biologically active molecules.[6][7] This opens up new avenues for the discovery and development of novel therapeutic agents.

Synthesis of Thiophene (B33073) Derivatives

Thiophenes are a class of five-membered aromatic heterocycles that are core components of numerous pharmaceuticals.[8][11][13][14] The S₃⁻ radical anion serves as a key intermediate in a facile, single-step synthesis of thiophene derivatives from 1,3-diynes.[7] The proposed mechanism involves the addition of S₃⁻ to the diyne, followed by cyclization and extrusion of S₂.

thiophene_synthesis S8 S₈ S3_radical S₃⁻˙ S8->S3_radical + NaOᵗBu NaOtBu NaOᵗBu diyne R-C≡C-C≡C-R' intermediate1 [R-C(S₃⁻˙)=C-C≡C-R'] diyne->intermediate1 + S₃⁻˙ intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiophene Thiophene Derivative intermediate2->thiophene - S₂ S2 S₂

Mechanism of S₃⁻-mediated thiophene synthesis.

This radical-mediated approach offers a mild and efficient alternative to traditional thiophene syntheses, which often require harsh conditions or expensive metal catalysts.[15][16][17][18][19] The ability to readily generate S₃⁻ in situ makes this methodology particularly attractive for the rapid synthesis of diverse thiophene libraries for high-throughput screening in drug discovery programs.

Synthesis of Benzothiazine Derivatives

1,4-Benzothiazines are bicyclic heterocyclic compounds that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][7][9][10][12] An efficient synthesis of benzothiazine derivatives has been developed using K₂S as a sulfur source, where S₃⁻ acts as the key initiator of an electron-catalyzed sulfur insertion reaction.[8]

benzothiazine_synthesis K2S K₂S S3_radical S₃⁻˙ K2S->S3_radical in DMF DMF DMF enaminone Enaminone Precursor aryl_radical Aryl Radical enaminone->aryl_radical SET from S₃⁻˙ intermediate_D Intermediate D aryl_radical->intermediate_D + S₃⁻˙ thiyl_radical Thiyl Radical intermediate_D->thiyl_radical Homolysis cyclized_radical Cyclized Radical thiyl_radical->cyclized_radical Intramolecular Radical Addition benzothiazine Benzothiazine Derivative cyclized_radical->benzothiazine Oxidation

Proposed mechanism for S₃⁻-initiated benzothiazine synthesis.

The involvement of a radical mechanism provides a unique pathway for the formation of two C-S bonds in a single pot under transition-metal-free conditions. This strategy highlights the potential of S₃⁻ chemistry to access complex heterocyclic systems that are of significant interest to medicinal chemists. The development of such novel synthetic routes is crucial for expanding the accessible chemical space for drug discovery.

Conclusion

The this compound radical anion (S₃⁻) is a fascinating and synthetically useful species with well-defined physicochemical properties. Its distinct spectroscopic signatures allow for its unambiguous identification and characterization using standard laboratory techniques. The ability to readily generate S₃⁻ in solution has paved the way for its application as a key intermediate in the synthesis of medicinally relevant heterocyclic compounds, such as thiophenes and benzothiazines. For researchers in drug development, the methodologies presented in this guide offer a foundation for exploring the utility of S₃⁻ chemistry in the creation of novel molecular entities with potential therapeutic applications. The continued investigation into the reactivity of this versatile radical anion is poised to unlock further innovations in organic synthesis and medicinal chemistry.

References

physical and chemical properties of trisulfur

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Trisulfur (

S3S_3S3​
)

Abstract

This compound (

S3S_3S3​
), also known as thiozone or sulfur trimer, is a significant allotrope of sulfur with a distinct cherry-red color.[1][2] It is a key intermediate in sulfur chemistry and is found in sulfur vapor at elevated temperatures, comprising about 10% of vaporized sulfur at 713 K and 1,333 Pa.[1][2] This guide provides a comprehensive overview of the , its molecular structure, and reactivity. It also delves into the characteristics of its radical anion,
S3S_3^−S3−​
. The information is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental and applied aspects of sulfur chemistry.

Molecular Structure and Bonding

This compound possesses a bent molecular geometry, similar to ozone (ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

O3O_3O3​
), with a
C2vC{2v}C2v​
symmetry.[2] The molecule is diamagnetic.[2] The bonding in
S3S_3S3​
is more complex than simple double bonds, involving electron delocalization across the three sulfur atoms, which results in a bond order that is intermediate between a single and a double bond.[2] The S–S bond lengths are equivalent at 191.70 ± 0.01 pm, which is between a typical S–S single bond (~205 pm) and an S=S double bond (~189 pm).[1][2] The bond angle at the central sulfur atom is 117.36° ± 0.006°.[1][2] Although a cyclic form of
S3S_3S3​
with single bonds in an equilateral triangle is theoretically possible, it is calculated to be higher in energy.[1] The molecule has a small dipole moment of approximately 0.5 D.[2]

Physical Properties

This compound is a cherry-red solid at cryogenic temperatures.[1] Under normal conditions, it is unstable and readily converts to the more stable cyclooctasulfur (

S8S_8S8​
).[1] In the gas phase, its presence becomes significant at high temperatures; above 1,200 °C, it is the second most common sulfur molecule after diatomic sulfur (
S2S_2S2​
).[1]

Table 1: Physical and Molecular Properties of this compound (

S3S_3S3​ 
)

PropertyValue
Molar Mass 96.198 g/mol [1]
Appearance Cherry-red[1][2]
Molecular Shape Bent[1]
S–S Bond Length 191.70 ± 0.01 pm[1][2]
Bond Angle 117.36° ± 0.006°[1][2]
Dipole Moment ~0.5 D[2]
Polarity Nonpolar (due to symmetrical charge distribution in its common representations)[3]

Chemical Properties and Reactivity

This compound is a highly reactive intermediate in sulfur chemistry.[2] Its reactivity is a key factor in the overall chemical behavior of liquid sulfur at high temperatures.[1]

  • Conversion to Cyclooctasulfur : Under ordinary conditions, this compound rapidly converts to the more stable

    S8S_8S8​
    allotrope.[1] The reaction is kinetically second-order.[2]

    • 8S33S88 S_3 \rightarrow 3 S_88S3​→3S8​
      [1]

  • Reaction with Carbon Monoxide : this compound reacts with carbon monoxide to produce carbonyl sulfide (B99878) and diatomic sulfur.[2] This reaction proceeds through a four-membered cyclic transition state with an activation energy of about 75 kJ mol⁻¹.[2]

    • S3+COCOS+S2S_3 + CO \rightarrow COS + S_2S3​+CO→COS+S2​
      [2]

  • Insertion Reactions :

    S3S_3S3​
    can participate in insertion reactions, such as its reaction with sulfur monoxide.[2]

    • S3+S2OS5OS_3 + S_2O \rightarrow S_5OS3​+S2​O→S5​O
      (cyclic)[2]

  • Electrophilic Character : this compound acts as an electrophile, reacting with nucleophiles to form polysulfides.[2]

Spectroscopic Properties

Spectroscopy is a crucial tool for the identification and characterization of the transient

S3S_3S3​
molecule and its more stable radical anion.

Table 2: Spectroscopic Data for this compound (

S3S_3S3​ 
) and its Anion (
S3S_3^−S3−​
)

SpeciesTechniqueWavelength (nm)Wavenumber (cm⁻¹)Notes
S3S_3S3​
UV-Vis Absorption425[1][2]-Violet region, with a tail extending into the blue.[1]
S3S_3^−S3−​
UV-Vis Absorption610–620[1]-Strong absorption in the orange region, responsible for the blue color.[1]
S3S_3^−S3−​
Raman Spectroscopy-523, 580-
S3S_3^−S3−​
Raman Spectroscopy-549 (symmetric stretch), 585 (asymmetric stretch), 259 (bending)Observed in some contexts.[1]

The this compound Radical Anion ( S3−S_3^−S3−​ )

While neutral this compound is elusive, its radical anion,

S3S_3^−S3−​
, is significantly more stable and abundant in certain environments.[1] It is also known as the thiozonide or trisulfanidylo anion.[1] This radical anion is responsible for the intense blue color of the gemstone lapis lazuli and the pigment ultramarine.[1] The blue color is due to a strong absorption band at 610-620 nm.[1] The
S3S_3^−S3−​
ion has been found to be stable in aqueous solutions under high pressure (0.5 GPa) and is believed to play a role in the transport of copper and gold in hydrothermal fluids.[1]

Experimental Protocols

The characterization of this compound and its radical anion relies on several key experimental techniques.

Generation of this compound ( S3S_3S3​ )
  • Vaporization of Sulfur : Heating elemental sulfur to 713 K (440 °C) at a pressure of 1,333 Pa results in a vapor containing approximately 10%

    S3S_3S3​
    .[1][2]

  • Photolysis :

    S3S_3S3​
    can be generated by the photolysis of
    S3Cl2S_3Cl_2S3​Cl2​
    that has been embedded in a glass or a solid noble gas matrix.[1]

Characterization Methods
  • Mass Spectrometry : This was the technique used by J. Berkowitz in 1964 to definitively prove the existence of the

    S3S_3S3​
    molecule in sulfur vapor.[1][2] It allows for the identification of different sulfur allotropes based on their mass-to-charge ratio.

  • Raman Spectroscopy : This non-destructive technique is used to identify the

    S3S_3^−S3−​
    radical anion.[1] The characteristic vibrational modes (symmetric stretch, asymmetric stretch, and bending) produce distinct peaks in the Raman spectrum.[1]

  • UV-Vis Spectroscopy : The intense electronic absorption bands of both

    S3S_3S3​
    (at 425 nm) and
    S3S_3^−S3−​
    (at 610-620 nm) allow for their detection and quantification in various media.[1][2]

  • Electron Spin Resonance (ESR) Spectroscopy : As a radical anion,

    S3S_3^−S3−​
    is paramagnetic and can be characterized by ESR spectroscopy.[4]

Diagrams

experimental_workflow cluster_generation Generation of S3 cluster_characterization Characterization S8 Elemental Sulfur (S8) Vaporization Heating to 713 K, 1333 Pa S8->Vaporization S3_Vapor Sulfur Vapor (contains S3) Vaporization->S3_Vapor MassSpec Mass Spectrometry S3_Vapor->MassSpec UVVis UV-Vis Spectroscopy S3_Vapor->UVVis Raman Raman Spectroscopy (for S3-) S3_Vapor->Raman ESR ESR Spectroscopy (for S3-) S3_Vapor->ESR S3Cl2 S3Cl2 in matrix Photolysis Photolysis S3Cl2->Photolysis S3_Matrix S3 in matrix Photolysis->S3_Matrix S3_Matrix->UVVis

Caption: Experimental workflow for the generation and characterization of this compound.

sulfur_allotropes S3 This compound (S3) S8 Cyclooctasulfur (S8) S3->S8 Conversion (ordinary conditions) S2 Diatomic Sulfur (S2) S3->S2 High Temp (>1200°C) S3_anion This compound Anion (S3-) S3->S3_anion Reduction S8->S3 Heating S3_anion->S3 Oxidation reaction_pathway Reactants S3 + CO TS Cyclic Transition State Reactants->TS Activation Energy ~75 kJ/mol Products COS + S2 TS->Products

References

Formation of Trisulfur (S₃) in Sulfur Vapor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sulfur, an element of remarkable allotropic diversity, exhibits a complex and temperature-dependent vapor composition. Among the various gaseous species, trisulfur (S₃), a bent, cherry-red molecule isoelectronic with ozone, plays a significant role as a reactive intermediate in various chemical processes. Understanding the thermodynamics and kinetics of its formation is crucial for applications ranging from materials science to atmospheric chemistry and drug development, where sulfur-containing compounds are prevalent. This technical guide provides an in-depth analysis of the formation of S₃ in sulfur vapor, presenting key thermodynamic data, detailed experimental protocols for its characterization, and logical diagrams to illustrate the underlying principles.

Thermodynamics of this compound Formation

The composition of saturated sulfur vapor is a dynamic equilibrium involving multiple allotropes (Sₙ, where n = 2-10). At lower temperatures (below 400°C), the vapor is predominantly composed of larger rings, primarily S₈, S₇, and S₆. As the temperature increases, these larger molecules dissociate into smaller, more reactive species. This compound (S₃) becomes a significant component of the vapor at elevated temperatures, coexisting with other small allotropes like S₂ and S₄.[1][2] At approximately 440°C (713 K) and a pressure of 1333 Pa, S₃ can constitute around 10% of the vapor species.[3]

The formation of S₃ can be represented by several equilibrium reactions, primarily involving the dissociation of S₈ and the association of S₂:

  • From Octasulfur: ⅜ S₈(g) ⇌ S₃(g)

  • From Disulfur: ³⁄₂ S₂(g) ⇌ S₃(g)

The thermodynamic stability and partial pressure of S₃ are governed by the temperature and total pressure of the system. The following tables summarize the key thermodynamic parameters for gaseous this compound.

Table 1: Standard Molar Thermodynamic Properties of Gaseous this compound (S₃) at 298.15 K
PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°+101.4 ± 2.5kJ·mol⁻¹
Standard Molar Entropy289.99J·mol⁻¹·K⁻¹
Standard Molar Gibbs Free Energy of FormationΔfG°+64.9 ± 2.6kJ·mol⁻¹

Data sourced from NIST-JANAF Thermochemical Tables.[2]

Table 2: Temperature-Dependent Thermodynamic Functions for Gaseous this compound (S₃)
Temperature (K)Cp° (J·mol⁻¹·K⁻¹)S° (J·mol⁻¹·K⁻¹)-[G°- H°(298.15)]/T (J·mol⁻¹·K⁻¹)H° - H°(298.15) (kJ·mol⁻¹)
298.1541.95289.99289.990.00
40043.83312.13292.897.70
50044.83329.13298.6015.27
60045.45342.92305.1722.65
70045.88354.59311.9129.88
80046.21364.75318.5536.96
90046.46373.79324.9643.95
100046.66381.96331.0950.87

Data sourced and calculated from NIST-JANAF Thermochemical Tables.[2]

Experimental Protocols for Characterization

The analysis of the complex composition of sulfur vapor requires specialized high-temperature experimental techniques. Mass spectrometry and various forms of spectroscopy are the primary tools employed for the identification and quantification of S₃.

Mass Spectrometry

Mass spectrometry is a powerful technique for identifying the different Sₙ molecules present in sulfur vapor.[4] A key challenge is to distinguish the parent neutral molecules from fragments created during the ionization process.[3]

Methodology:

  • Sample Preparation & Vaporization: A small quantity (a few milligrams) of solid sulfur is placed in a Knudsen effusion cell or a capillary tube made of a non-reactive material like quartz.[5][6] This cell is housed within a high-vacuum chamber and is resistively heated to the desired temperature (e.g., 100-500°C) to generate a stable vapor pressure. The temperature is precisely controlled and monitored with a thermocouple.

  • Vapor Introduction: The effusing vapor is directed as a molecular beam from the cell orifice directly into the ionization source of the mass spectrometer. This minimizes collisions and secondary reactions.

  • Ionization: Electron impact (EI) ionization is commonly used. To minimize fragmentation of larger sulfur allotropes (e.g., S₈ ionizing and fragmenting to S₃⁺), low electron energies are employed. The electron energy is carefully controlled and is typically set just above the appearance potential of the ion of interest. Appearance potentials for S₂⁺ and S₈⁺ have been reported as 8.3 ± 0.2 eV and 8.9 ± 0.2 eV, respectively.[5][6]

  • Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., magnetic sector or quadrupole).

  • Detection & Quantification: An electron multiplier or Faraday cup detects the ions. The resulting ion currents are proportional to the partial pressures of the corresponding neutral precursor molecules in the vapor. The relationship is given by: Pₙ = k * Iₙ * T / σₙ where Pₙ is the partial pressure of Sₙ, k is a constant, Iₙ is the ion current, T is the absolute temperature, and σₙ is the ionization cross-section of the Sₙ molecule.

High-Temperature Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules, allowing for the identification of different sulfur allotropes based on their unique spectral fingerprints.

Methodology:

  • Sample Containment: A high-temperature, high-pressure optical cell is required.[7][8] This cell is typically constructed from a chemically resistant alloy (e.g., 316 stainless steel) and equipped with high-purity sapphire or quartz windows that are transparent to the laser excitation wavelength and the Raman scattered light.

  • Sample Introduction: A sample of pure sulfur is placed inside the cell. The cell is then sealed and can be evacuated or filled with an inert gas to a specific pressure.

  • Heating: The cell is placed in a furnace, and the temperature is raised to the desired point for vapor analysis. Precise temperature control is essential.

  • Spectroscopic Measurement: A laser beam (e.g., 532 nm) is focused into the center of the cell. The scattered light is collected, typically at a 90° angle, and directed into a spectrometer.

  • Data Analysis: The resulting Raman spectrum will show peaks corresponding to the vibrational modes of the gaseous sulfur molecules present. For instance, the S₃ radical anion (a proxy for S₃) has been identified by Raman bands at approximately 533 cm⁻¹ in high-temperature aqueous solutions.[9] Distinguishing the spectra of the various neutral Sₙ species in the gas phase requires high-resolution instrumentation and careful spectral deconvolution.

UV-Visible Absorption Spectroscopy

This compound has a characteristic cherry-red color due to strong absorption in the visible region of the electromagnetic spectrum, making UV-Vis spectroscopy a suitable method for its quantification.

Methodology:

  • Sample Containment: A sealed, high-temperature gas cell (cuvette) with a defined path length and quartz windows is used.

  • Vapor Generation: A small amount of sulfur is placed in a side-arm of the cuvette. The entire assembly is heated in an oven. The temperature of the side-arm (controlling the sulfur vapor pressure) and the main body of the cuvette (the optical path) are controlled independently.

  • Spectroscopic Measurement: A beam of UV and visible light from a broadband source (like a xenon flash lamp) is passed through the sulfur vapor in the heated cuvette.[10][11]

  • Detection: The transmitted light is analyzed by a spectrophotometer, which records the absorbance as a function of wavelength.

  • Data Analysis: The absorbance spectrum is recorded. The concentration of S₃ can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of S₃ at a specific wavelength is known. The complex, overlapping spectra of the different Sₙ species present in the vapor must be deconvoluted to isolate the contribution of S₃.

Visualizations

Sulfur Vapor Equilibrium

The following diagram illustrates the dynamic equilibrium between the major sulfur allotropes in the vapor phase as a function of temperature. As temperature increases, the equilibrium shifts from larger ring structures (like S₈) towards smaller, less stable molecules, including S₃ and the dominant high-temperature species, S₂.

Sulfur_Vapor_Equilibrium cluster_temp Temperature Gradient Low Temp Low Temp High Temp High Temp S8 S₈ (ring) S7 S₇ (ring) S8->S7 Dissociation S2 S₂ S6 S₆ (ring) S7->S6 Dissociation S4 S₄ S6->S4 Dissociation S3 S₃ S4->S3 Dissociation S3->S2 Dissociation

Caption: Dynamic equilibrium of sulfur allotropes in the vapor phase with increasing temperature.

Experimental Workflow for Mass Spectrometric Analysis

This diagram outlines the typical workflow for the analysis of sulfur vapor composition using electron-impact mass spectrometry.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometer Analysis cluster_data Data Processing arrow arrow A Place solid sulfur in Knudsen cell B Heat cell to desired T (e.g., 100-500°C) A->B C Generate effusive molecular beam B->C D Ionize with low-energy electrons (EI) C->D E Separate ions by m/z (Quadrupole/Magnetic Sector) D->E F Detect ion current (Electron Multiplier) E->F G Record mass spectrum (Ion current vs. m/z) F->G H Identify Sₙ⁺ peaks (n=2, 3, 4...) G->H I Calculate partial pressures from ion currents H->I

Caption: Workflow for the analysis of sulfur vapor composition using mass spectrometry.

Conclusion

The formation of this compound in the vapor phase is a key feature of sulfur chemistry at elevated temperatures. Its presence and concentration are dictated by a complex set of equilibria with other sulfur allotropes. The quantitative characterization of S₃ relies on sophisticated experimental techniques, including low-energy electron-impact mass spectrometry and high-temperature optical spectroscopy. The thermodynamic data and experimental protocols detailed in this guide provide a foundational understanding for researchers working with elemental sulfur and its reactive intermediates in diverse scientific and industrial contexts. A thorough grasp of these principles is essential for controlling processes where sulfur vapor is present and for leveraging the unique reactivity of species like S₃.

References

Methodological & Application

Application Note: Mass Spectrometry for Vapor-Phase Trisulfur (S3) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisulfur (S3) is a reactive sulfur allotrope that plays a significant role in various chemical processes, including volcanic gas chemistry, atmospheric sulfur cycles, and potentially in certain pharmaceutical manufacturing processes involving sulfur-based compounds. Accurate detection and quantification of S3 in the vapor phase are crucial for understanding and controlling these processes. Mass spectrometry (MS) offers a highly sensitive and specific method for the direct analysis of vapor-phase sulfur species. This application note details the principles, protocols, and quantitative data for the detection of this compound using mass spectrometry.

Principle of Detection

The detection of vapor-phase this compound by mass spectrometry involves the following key steps:

  • Vaporization: Solid elemental sulfur is heated to generate a vapor, which is a complex mixture of various sulfur allotropes (S_n_, where n can range from 2 to 8 and beyond).[1][2] The composition of this vapor is highly dependent on temperature.

  • Introduction: The sulfur vapor is introduced directly into the high-vacuum environment of the mass spectrometer's ion source.

  • Ionization: The neutral sulfur molecules in the vapor are ionized. Common techniques include Electron Ionization (EI) and soft ionization methods like Single Photon Ionization (SPI).[3] Soft ionization is often preferred to minimize the fragmentation of larger sulfur allotropes, providing a more accurate representation of the vapor's composition.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, allowing for the identification and quantification of the different sulfur allotropes present in the vapor, including S3 (m/z 96 for the 32S isotope).

Experimental Protocols

This section outlines two primary protocols for the mass spectrometric analysis of this compound in the vapor phase: a classic method using Electron Ionization and a modern approach with Single Photon Ionization.

Protocol 1: Direct Inlet Mass Spectrometry with Electron Ionization (EI-MS)

This method is based on the foundational technique for analyzing sulfur vapor and is suitable for qualitative and semi-quantitative analysis.

1. Sample Preparation and Introduction:

  • Place a few milligrams of powdered elemental sulfur into a quartz or ceramic capillary tube.[2][4]

  • Position the capillary tube in a resistively heated sample holder connected to a direct inlet probe of the mass spectrometer.[5]

  • Insert the probe into the mass spectrometer's vacuum system, adjacent to the ion source.

  • Gradually heat the sample holder. A temperature of around 94°C has been shown to produce a stable vapor for analysis.[2][4] The ion source itself may be heated to a higher temperature (e.g., 186°C) to prevent condensation.[2][4]

2. Mass Spectrometer Parameters (EI):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible spectra, though lower energies can be used to reduce fragmentation).[6]

  • Mass Range: m/z 30 - 300 to cover all expected sulfur allotropes from S1 to S8.

  • Scan Speed: 1 scan/second.

  • Ion Source Temperature: 180-200°C.[2][4]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Protocol 2: Evolved Gas Analysis with Single Photon Ionization (SPI-MS)

This advanced method is ideal for quantitative analysis as it minimizes fragmentation of larger sulfur allotropes.[1]

1. Sample Preparation and Introduction (Evolved Gas Analysis):

  • Place a precisely weighed amount of elemental sulfur (e.g., 5-10 mg) into a thermogravimetric analyzer (TGA) or a similar thermal analysis instrument.

  • Heat the sample at a controlled rate (e.g., 10 K/min) under an inert gas flow (e.g., nitrogen or argon).

  • The gases evolved from the heated sample are transferred to the mass spectrometer's ion source via a heated transfer line and a skimmer interface to handle the pressure difference.

2. Mass Spectrometer Parameters (SPI):

  • Ionization Mode: Single Photon Ionization (SPI).

  • Photon Source: A vacuum ultraviolet (VUV) lamp, such as a deuterium (B1214612) or an electron beam pumped excimer (EBEL) lamp.[1]

  • Photon Energy: Select a lamp that provides photons with energy sufficient to ionize the sulfur allotropes (ionization energies are in the range of 8.6-9.7 eV) but low enough to minimize fragmentation.[1]

  • Mass Range: m/z 30 - 300.

  • Mass Analyzer: Time-of-Flight (TOF) is well-suited for this application.

  • Ion Source Pressure: Maintained at a low pressure to ensure collision-free ion flight.

Quantitative Data

The relative abundance of this compound in the vapor phase is highly dependent on the temperature of the elemental sulfur source. The following tables summarize quantitative data from mass spectrometric analyses.

Table 1: Relative Abundance of Sulfur Allotrope Ions by EI-MS

This table presents the relative abundance of singly charged sulfur ions from sulfur vapor generated by heating elemental sulfur, as determined by a classic Electron Ionization Mass Spectrometry study. The data is normalized to the most abundant ion, S2+.

IonMass (m/z for 32S)Relative Abundance
S+3218.0
S2+64100.0
S3+ 96 20.0
S4+12825.0
S5+16055.0
S6+19265.0
S7+22460.0
S8+25650.0

Data adapted from Bradt, P., et al. (1956). Journal of Research of the National Bureau of Standards.[2][4]

Table 2: Molar Percentages of Sulfur Species in Vapor by SPI-MS at 350°C

This table shows the molar percentages of different sulfur allotropes in the vapor phase at a constant temperature of 350°C, as determined by a modern Evolved Gas Analysis method with Single Photon Ionization. This soft ionization technique provides a more accurate representation of the neutral vapor composition.

AllotropeMolar Percentage (%)
S21.0 ± 0.1
S3 0.1 ± 0.1
S40.2 ± 0.1
S54.0 ± 0.7
S630.8 ± 3.9
S718.5 ± 1.7
S845.5 ± 4.1

Data from Varga, J., et al. (2016). Journal of Thermal Analysis and Calorimetry.

Visualizations

Experimental Workflow for this compound Detection by Mass Spectrometry

G cluster_sample_prep Sample Preparation & Vaporization cluster_ms Mass Spectrometry cluster_data Data Analysis Sulfur Elemental Sulfur (Solid) Vaporization Heating Sulfur->Vaporization Introduction into heater Vapor Sulfur Vapor (S2-S8) Vaporization->Vapor Evolved Gas IonSource Ion Source (EI or SPI) Vapor->IonSource Direct Inlet MassAnalyzer Mass Analyzer (e.g., TOF) IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass Separation MassSpectrum Mass Spectrum Detector->MassSpectrum Signal Acquisition Quantification Quantification of S3 MassSpectrum->Quantification Data Processing

Caption: Experimental workflow for vapor-phase this compound detection.

Logical Relationship of Sulfur Allotropes in Vapor Phase

G S8 S8 S7 S7 S8->S7 Dissociation S6 S6 S8->S6 S7->S6 S5 S5 S7->S5 S6->S5 S4 S4 S6->S4 S5->S4 S3 S3 S5->S3 S4->S3 S2 S2 S4->S2 S3->S2

Caption: Dissociation pathways of sulfur allotropes in the vapor phase.

Discussion

The choice of ionization technique is critical for the accurate detection of this compound in the vapor phase. While traditional EI-MS can readily detect the S3+ ion, the high energy of the electron beam can cause fragmentation of larger allotropes (S4-S8), potentially leading to an overestimation of the S3 concentration.[6] Soft ionization techniques, such as SPI, are therefore recommended for quantitative studies as they largely preserve the original molecular composition of the sulfur vapor.[1]

The quantitative data clearly shows that S3 is a minor component of sulfur vapor at lower temperatures, with larger allotropes like S8, S7, and S6 being dominant. As the temperature increases, the equilibrium shifts towards smaller, less stable allotropes, and the relative abundance of S3 and S2 is expected to increase.

For applications requiring high sensitivity, such as monitoring trace levels of sulfur-containing impurities, coupling a gas chromatograph to the mass spectrometer (GC-MS) can be beneficial for separating different sulfur compounds before detection. However, for the direct analysis of elemental sulfur vapor, a direct inlet approach is more straightforward.

Conclusion

Mass spectrometry is a powerful and versatile tool for the detection and quantification of this compound in the vapor phase. By selecting the appropriate sample introduction and ionization techniques, researchers can obtain reliable data on the presence and abundance of S3 and other sulfur allotropes. The protocols and data presented in this application note provide a solid foundation for developing and implementing methods for the analysis of vapor-phase sulfur in a variety of research and industrial settings.

References

Application Notes & Protocols: UV-Vis Spectroscopy of Gas-Phase Trisulfur (S₃)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Trisulfur (S₃), also known as thiozone, is a reactive, cherry-red allotrope of sulfur.[1] Structurally analogous to ozone (O₃), S₃ possesses a bent molecular geometry.[1] In the gas phase, S₃ is a notable species in sulfur vapor at elevated temperatures. For instance, at 440 °C (713 K) and 1,333 Pa, it constitutes approximately 10% of the vapor.[1] The study of reactive species like S₃ is crucial for understanding fundamental chemical processes in various fields, including atmospheric chemistry, astrophysics, and industrial processes involving sulfur.

UV-Visible (UV-Vis) absorption spectroscopy is a powerful and direct method for the detection and quantification of gas-phase molecules.[2] This technique relies on the principle that molecules absorb light at specific wavelengths, causing the promotion of electrons from a ground electronic state to a higher energy excited state.[3] For S₃, this absorption occurs in the visible region of the electromagnetic spectrum, giving rise to its characteristic color. This application note provides a detailed overview of the UV-Vis spectroscopy of gaseous S₃, including quantitative data and a generalized experimental protocol.

2.0 Quantitative Spectroscopic Data

The UV-Vis absorption spectrum of gaseous this compound is characterized by a strong, distinct absorption band in the violet-blue region. The key quantitative parameters are summarized in the table below.

ParameterValueReference
Absorption Maximum (λₘₐₓ) ~425 nm[1]
Spectral Region Violet, with a tail extending into the blue region[1]
Appearance Cherry-red gas[1]

3.0 Electronic Transitions

The absorption of photons by an S₃ molecule causes the excitation of a valence electron from a lower-energy molecular orbital to a higher-energy one.[3] The strong absorption observed at ~425 nm corresponds to a specific electronic transition between the ground state (S₀) and the first excited singlet state (S₁). While detailed molecular orbital assignments require complex quantum chemical calculations, the fundamental process can be visualized as the molecule absorbing a photon of a specific energy that matches the energy gap (ΔE) between these electronic states.

G cluster_states ground_state Ground Electronic State (S₀) excited_state Excited Electronic State (S₁) ground_state->excited_state Absorption (~425 nm) photon_in Photon (hν)

Caption: Electronic transition diagram for S₃ absorption.

4.0 Experimental Protocol: Gas-Phase UV-Vis Spectroscopy of S₃

This section outlines a generalized protocol for measuring the UV-Vis absorption spectrum of this compound in the gas phase. The core of the methodology involves the thermal generation of S₃ vapor within a specialized high-temperature gas cell integrated into a UV-Vis spectrophotometer setup.

4.1 Materials and Equipment

  • Sulfur: High-purity elemental sulfur (powder or crystalline).

  • Spectrophotometer: A UV-Vis spectrophotometer, preferably a double-beam instrument for higher stability and accuracy.[2]

  • Light Source: Deuterium lamp (for UV range) and Tungsten-halogen lamp (for visible range).

  • Gas Cell: A high-temperature quartz gas cell capable of withstanding temperatures > 500 °C and resistant to chemical attack by sulfur vapor. The cell must have optically transparent windows (e.g., quartz) for the UV-Vis beam path.

  • Heating System: A tube furnace or custom heating mantle capable of uniformly heating the gas cell to the desired temperature, with a reliable temperature controller.

  • Vacuum System: A vacuum pump and associated gauges to evacuate the gas cell before sample introduction.

  • Inert Gas: High-purity nitrogen (N₂) or argon (Ar) for purging and pressure control.

4.2 Experimental Workflow

G start Start: Prepare Sulfur Sample setup Assemble High-Temp Gas Cell in Furnace start->setup evacuate Evacuate and Purge Cell with Inert Gas setup->evacuate heat Heat Cell to Target Temperature (e.g., 440°C) evacuate->heat vaporize Introduce/Vaporize Sulfur to Generate S₃ Vapor heat->vaporize spectrometer Acquire UV-Vis Spectrum (Scan 300-600 nm) vaporize->spectrometer analysis Data Analysis: Identify λₘₐₓ, Apply Beer-Lambert Law spectrometer->analysis end End analysis->end

Caption: Experimental workflow for S₃ UV-Vis spectroscopy.

4.3 Step-by-Step Procedure

  • Sample Preparation: Place a small, accurately weighed amount of high-purity elemental sulfur into the high-temperature gas cell.

  • System Assembly: Securely place the gas cell inside the furnace or heating mantle. Align the cell's optical windows with the light path of the UV-Vis spectrophotometer.

  • Evacuation and Purging: Connect the gas cell to the vacuum system. Evacuate the cell to remove air and any volatile impurities. Backfill with an inert gas like nitrogen or argon and re-evacuate. Repeat this purge cycle 2-3 times to ensure an inert atmosphere.

  • Baseline Correction: While the cell is at room temperature and filled with inert gas (or under vacuum), perform a baseline correction or acquire a reference spectrum across the desired wavelength range (e.g., 300 nm to 600 nm). This accounts for any absorbance from the cell windows and the inert gas.

  • Thermal Generation of S₃: Begin heating the gas cell to the target temperature required for sulfur vaporization and S₃ formation (e.g., 440 °C). Monitor the temperature closely to ensure stability. As the sulfur vaporizes, an equilibrium mixture of sulfur allotropes (S₂, S₃, S₄, etc.) will form in the gas phase.

  • Data Acquisition: Once the temperature has stabilized and the sulfur vapor is in equilibrium, acquire the absorption spectrum of the sample. The presence of S₃ will be indicated by a strong absorption peak around 425 nm.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum to obtain the net absorbance of the sulfur vapor.

    • Identify the wavelength of maximum absorbance (λₘₐₓ) corresponding to S₃.

    • If the molar extinction coefficient (ε) for S₃ at λₘₐₓ and the path length (l) of the gas cell are known, the concentration (c) of S₃ can be determined using the Beer-Lambert Law (A = εlc).

5.0 Safety Considerations

  • High Temperatures: The use of a furnace requires appropriate thermal shielding and personal protective equipment (PPE), including heat-resistant gloves and safety glasses.

  • Sulfur Vapor: Sulfur vapor is corrosive and toxic. The experiment must be conducted in a well-ventilated fume hood.

  • Pressurized Systems: Ensure all connections to the gas cell are secure to handle potential pressure increases upon heating.

By following this protocol, researchers can successfully generate and spectroscopically characterize gas-phase this compound, enabling further studies into its chemical properties and reactivity.

References

Application Note: Identification of Trisulfur Radical Anion (S₃⁻) in Minerals using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The trisulfur radical anion (S₃⁻) is a significant chromophore responsible for the vibrant blue color of several minerals, most notably lazurite, the primary component of lapis lazuli.[1] Its identification and characterization are crucial for authenticating gemstones, understanding mineral formation processes, and in the synthesis of novel materials. Raman spectroscopy is a powerful, non-destructive technique ideal for the in-situ identification of S₃⁻ within a mineral's crystal lattice.[2] This application note provides a detailed protocol and data interpretation guide for the identification of S₃⁻ in minerals using Raman spectroscopy.

The presence of S₃⁻ can be an indicator of specific geological conditions, as it is known to be stable in sulfur-rich hydrothermal fluids at elevated temperatures and pressures.[3][4] In sodalite-group minerals, the S₃⁻ radical anion is housed within β-cages in the crystal structure, which contributes to its stability.[1][4]

Principles of S₃⁻ Detection by Raman Spectroscopy

Raman spectroscopy detects the vibrational modes of molecules. When a laser interacts with a mineral containing S₃⁻, the scattered light will contain photons that have lost energy corresponding to the vibrational energy of the S-S bonds in the radical. The key to successfully identifying S₃⁻ is the phenomenon of Resonance Raman spectroscopy .[5][6] The S₃⁻ radical has a strong absorption in the visible range (around 610-620 nm), and using a laser excitation wavelength close to this absorption maximum dramatically enhances the intensity of the S₃⁻ Raman signal.[3] This allows for the detection of even trace amounts of S₃⁻.

Data Presentation: Characteristic Raman Peaks for S₃⁻ and Related Sulfur Species

The following table summarizes the key Raman peaks associated with the S₃⁻ radical anion and other sulfur species commonly found in minerals like lazurite. This data is crucial for accurate spectral interpretation.

Raman Shift (cm⁻¹)AssignmentAssociated Sulfur SpeciesNotes
~548 ν₁ (Symmetric Stretch) S₃⁻ Primary and most intense peak for S₃⁻ identification. [1][7][8]
~258ν₂ (Bending Mode)S₃⁻Weaker than the ν₁ peak.[7][8][9]
~582-586ν₃ (Antisymmetric Stretch)S₃⁻Often observed as a shoulder or weaker band.[7][8][9]
~808ν₂ + ν₁ (Combination Band)S₃⁻[7]
~10962 x ν₁ (First Overtone)S₃⁻[7][8]
~16443 x ν₁ (Second Overtone)S₃⁻[7]
~338Symmetric StretchS₄⁻Indicates the presence of the tetrasulfur radical anion.[1]
~583-586Symmetric StretchS₂⁻Can overlap with the S₃⁻ antisymmetric stretch.[7][8]
~972-980Symmetric StretchSO₄²⁻Indicates the presence of sulfate (B86663) anions.[1][3]

Experimental Protocol

This protocol outlines the steps for identifying S₃⁻ in mineral samples using a micro-Raman spectrometer.

4.1. Instrumentation

  • Raman Spectrometer: A research-grade Raman microscope equipped with multiple laser excitation sources is recommended.

  • Laser Sources: A 532 nm laser is highly effective due to the resonance enhancement of the S₃⁻ signal.[9] A 785 nm laser can also be useful for distinguishing S₃⁻ peaks from fluorescence and for identifying other mineral phases.[8] Other lasers such as 405 nm, 633 nm, or 638 nm can also be used to selectively enhance different sulfur species.[5][7][9]

  • Microscope: A microscope with a set of objectives (e.g., 10x, 50x, 100x) for focusing the laser onto the sample.

  • Detector: A sensitive CCD detector.

  • Software: Software for data acquisition and spectral analysis.

4.2. Sample Preparation

One of the significant advantages of Raman spectroscopy is the minimal sample preparation required.[2]

  • Solid Minerals: Samples can be in the form of polished thin sections, rough specimens, or powders.[2] Ensure the surface to be analyzed is clean.

  • Powders: Can be pressed into a sample holder or placed on a microscope slide.[10]

4.3. Data Acquisition

  • Instrument Calibration: Calibrate the spectrometer using a known standard (e.g., a silicon wafer with a peak at 520.7 cm⁻¹) to ensure wavenumber accuracy.

  • Sample Mounting: Place the mineral sample on the microscope stage.

  • Laser Selection and Focusing:

    • Start with the 532 nm laser for optimal S₃⁻ detection.

    • Use a low-power objective (e.g., 10x) to locate an area of interest.

    • Switch to a higher power objective (e.g., 50x or 100x) for analysis.

    • Focus the laser onto the sample surface.

  • Acquisition Parameters:

    • Laser Power: Use the lowest possible laser power to avoid sample damage, typically in the range of 0.1-5 mW at the sample.

    • Acquisition Time: Start with an acquisition time of 1-10 seconds.

    • Accumulations: Co-add multiple spectra (e.g., 2-5 accumulations) to improve the signal-to-noise ratio.

  • Spectral Acquisition: Acquire the Raman spectrum. The spectral range should cover at least 200 cm⁻¹ to 1200 cm⁻¹ to include the primary S₃⁻ peak and its first overtone.

  • Data Analysis:

    • Baseline Correction: Apply a baseline correction to remove any fluorescence background.

    • Peak Identification: Identify the characteristic Raman peaks of S₃⁻ and other sulfur species as listed in the data table.

    • Comparison: Compare the acquired spectrum with reference spectra from databases for confirmation.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process for identifying S₃⁻ in minerals.

experimental_workflow start Start sample_prep Sample Preparation (Minimal: clean surface) start->sample_prep instrument_setup Instrument Setup (Calibration, Laser Selection: 532 nm) sample_prep->instrument_setup locate_roi Locate Region of Interest (Low power objective) instrument_setup->locate_roi focus_laser Focus Laser (High power objective) locate_roi->focus_laser set_params Set Acquisition Parameters (Laser power, acquisition time, accumulations) focus_laser->set_params acquire_spectrum Acquire Raman Spectrum set_params->acquire_spectrum data_processing Data Processing (Baseline correction) acquire_spectrum->data_processing peak_analysis Peak Analysis & Identification data_processing->peak_analysis end End peak_analysis->end

Caption: Experimental workflow for S₃⁻ identification.

logical_relationship spectrum_acquired Raman Spectrum Acquired peak_at_548 Strong peak at ~548 cm⁻¹? spectrum_acquired->peak_at_548 overtones_present Overtones/Combination bands present? (~258, ~582, ~808, ~1096 cm⁻¹) peak_at_548->overtones_present Yes s3_absent S₃⁻ Not Detected peak_at_548->s3_absent No s3_confirmed S₃⁻ Confirmed overtones_present->s3_confirmed Yes other_sulfur Check for other sulfur species (S₂⁻, S₄⁻, SO₄²⁻) overtones_present->other_sulfur No s3_confirmed->other_sulfur s3_absent->other_sulfur end Analysis Complete other_sulfur->end

Caption: Logical process for spectral interpretation.

Quantitative Analysis Considerations

While Raman spectroscopy is primarily a qualitative technique for mineral identification, semi-quantitative analysis can be performed under controlled conditions.[11][12] The intensity of the S₃⁻ Raman peak is proportional to its concentration. However, factors such as laser power fluctuations, sample orientation, and the presence of other species can affect peak intensity.[13] For accurate quantitative analysis, it is necessary to use internal standards and create calibration curves.[11] A point-counting method, where multiple spectra are taken from different locations on the sample, can provide an estimation of the mineral proportions.[13][14]

Conclusion

Raman spectroscopy is an invaluable tool for the rapid and non-destructive identification of the S₃⁻ radical anion in minerals. By leveraging the resonance Raman effect with an appropriate laser wavelength (e.g., 532 nm), the characteristic vibrational modes of S₃⁻ can be clearly detected. Following the detailed protocol and using the provided data for spectral interpretation, researchers can confidently identify the presence of S₃⁻, contributing to a deeper understanding of the mineral's composition, origin, and properties.

References

The Enigmatic Role of Trisulfur (S3) in Atmospheric Sulfur Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur compounds are pivotal in atmospheric chemistry, influencing acid rain, aerosol formation, and global climate. While the roles of sulfur dioxide (SO₂), sulfur trioxide (SO₃), and sulfuric acid (H₂SO₄) are well-established, the contribution of other sulfur allotropes, particularly trisulfur (S₃), remains largely unexplored and constitutes a significant knowledge gap. S₃, a cherry-red molecule, is a known component of sulfur vapor at high temperatures and has been implicated in the atmospheric chemistry of other planets, such as Venus.[1] However, its formation pathways, reactivity, and concentration in Earth's atmosphere are poorly characterized.

These application notes provide a comprehensive overview of the current, albeit limited, understanding of this compound's role in atmospheric sulfur chemistry. The content is based on theoretical studies, data from analogous chemical systems, and inferences from the known behavior of other sulfur species. The provided protocols are intended to guide future research in this emerging area.

Data Presentation: Atmospheric Sulfur Species

Quantitative data for key atmospheric sulfur species are summarized below. It is critical to note the absence of direct atmospheric concentration measurements for S₃.

SpeciesTypical Atmospheric ConcentrationAtmospheric LifetimeKey Formation PathwaysKey Loss Pathways
SO₂ 0.1 - 10 ppb (polluted) < 0.1 ppb (remote)Days to weeks- Oxidation of H₂S and DMS - Volcanic eruptions - Anthropogenic emissions- Oxidation by OH radicals - Dry and wet deposition
SO₃ ~5.0 x 10³ to 1.9 x 10⁶ molecules cm⁻³[2][3]< 1 second[2]- SO₂ + OH + M → HOSO₂ + M HOSO₂ + O₂ → SO₃ + HO₂- Rapid hydration to form H₂SO₄[2]
H₂SO₄ 10⁵ - 10⁷ molecules cm⁻³Days- SO₃ + H₂O + M → H₂SO₄ + M- Nucleation to form aerosol particles - Condensation on existing aerosols
S₃ (this compound) Not directly measured Unknown - Theoretical: SO₂ photolysis at high altitudes[4][5] - Theoretical: Recombination of S and S₂ radicals- Theoretical: Reactions with O₂, O₃, OH, H₂O

Experimental Protocols

Due to the lack of established methods for atmospheric S₃ detection, the following protocols are proposed based on existing techniques for other sulfur compounds and theoretical considerations.

Protocol 1: Detection and Quantification of Atmospheric S₃ using Chemical Ionization Mass Spectrometry (CIMS)

Objective: To detect and quantify gas-phase S₃ in the atmosphere.

Principle: Chemical ionization is a soft ionization technique that can be used to selectively ionize trace gases. By using a specific reagent ion, S₃ can be converted to a detectable ion, allowing for its quantification via mass spectrometry.

Instrumentation:

  • High-resolution chemical ionization mass spectrometer (e.g., TOF-CIMS)

  • Customized ion source for generating suitable reagent ions (e.g., SF₆⁻, NO₃⁻)

  • Gas calibration system

Procedure:

  • Reagent Ion Selection: Based on theoretical calculations, select a reagent ion that reacts efficiently with S₃ to form a unique product ion. Potential candidates include SF₆⁻ or NO₃⁻, which are known to react with other sulfur oxides.[2]

  • Instrument Calibration:

    • Generate a known concentration of S₃ gas. This is a significant challenge. A potential method involves the controlled thermal decomposition of a larger sulfur allotrope (e.g., S₈) in an inert gas stream, followed by rapid quenching to trap the S₃ species. The concentration would need to be independently verified, possibly through UV-Vis absorption spectroscopy in a laboratory setting.

    • Introduce the S₃ standard into the CIMS instrument to determine the instrument's sensitivity and calibration factor.

  • Ambient Air Sampling:

    • Draw ambient air into the CIMS instrument through an inlet designed to minimize the loss of reactive species.

    • Monitor the mass-to-charge ratio corresponding to the S₃-reagent ion cluster.

  • Data Analysis:

    • Quantify the S₃ concentration based on the measured ion signal and the predetermined calibration factor.

    • Simultaneously measure other relevant atmospheric species (e.g., SO₂, O₃, OH, H₂O) and meteorological parameters to investigate potential correlations and formation/loss mechanisms.

Protocol 2: Investigation of S₃ Formation from SO₂ Photolysis

Objective: To investigate the formation of S₃ from the photolysis of SO₂ under simulated atmospheric conditions.

Principle: SO₂ can be photolyzed by UV radiation to produce sulfur monoxide (SO) and an oxygen atom. Subsequent reactions involving SO could potentially lead to the formation of S₃.[4][5]

Instrumentation:

  • Photolysis flow tube reactor

  • UV light source (e.g., excimer lamp) with controlled wavelength and intensity

  • SO₂ gas source and mass flow controllers

  • Detection system for S₃ and other products (e.g., CIMS, laser-induced fluorescence)

Procedure:

  • Reactor Setup:

    • Introduce a controlled flow of SO₂ diluted in a carrier gas (e.g., N₂ or synthetic air) into the photolysis reactor.

  • Photolysis:

    • Irradiate the gas mixture with UV light at wavelengths relevant to stratospheric and upper tropospheric conditions.

  • Product Detection:

    • Continuously monitor the gas exiting the reactor for the presence of S₃ using a sensitive detection technique like CIMS.

    • Investigate the influence of various parameters on S₃ formation, including SO₂ concentration, UV wavelength and intensity, temperature, and the presence of other atmospheric gases (e.g., O₂, H₂O).

  • Kinetic Analysis:

    • From the experimental data, determine the quantum yield for S₃ formation from SO₂ photolysis and derive relevant reaction rate constants.

Signaling Pathways and Logical Relationships

Atmospheric Sulfur Cycle Involving this compound

The following diagram illustrates the hypothesized position of this compound within the broader atmospheric sulfur cycle.

Atmospheric_Sulfur_Cycle H2S_DMS H₂S, DMS SO2 SO₂ H2S_DMS->SO2 Oxidation SO3 SO₃ SO2->SO3 OH, O₂ H2SO4 H₂SO₄ SO2->H2SO4 Aqueous Oxidation S_S2 S, S₂ SO2->S_S2 Photolysis (UV) OH OH O3_H2O2 O₃, H₂O₂ (aq) SO3->H2SO4 Hydration H2O H₂O Aerosol Sulfate Aerosols H2SO4->Aerosol Nucleation/Condensation S3 S₃ (this compound) Aerosol->S3 Heterogeneous Chemistry? S3->SOx Oxidation S_S2->S3 Recombination Oxidants O₂, O₃, OH

Caption: Hypothesized atmospheric sulfur cycle incorporating potential pathways for this compound (S₃) formation and loss.

Experimental Workflow for S₃ Detection

The logical flow for the detection and analysis of atmospheric this compound is depicted below.

S3_Detection_Workflow Start Start: Hypothesis of Atmospheric S₃ Presence MethodDev Method Development: - Reagent Ion Selection - S₃ Standard Generation Start->MethodDev Calibration Instrument Calibration with S₃ Standard MethodDev->Calibration Sampling Ambient Air Sampling Calibration->Sampling Detection CIMS Detection of S₃-Ion Cluster Sampling->Detection Quantification Data Analysis and S₃ Quantification Detection->Quantification Correlation Correlation Analysis with Other Species Quantification->Correlation Conclusion Conclusion on S₃ Role Correlation->Conclusion

Caption: A logical workflow for the experimental detection and analysis of atmospheric this compound (S₃).

Conclusion and Future Outlook

The role of this compound (S₃) in Earth's atmospheric chemistry represents a significant frontier in atmospheric science. While direct evidence of its presence and reactions in the ambient atmosphere is currently lacking, theoretical considerations suggest that it may be formed through the photolysis of SO₂ and could participate in the complex web of atmospheric sulfur reactions. The development of sensitive and specific analytical techniques is paramount to advancing our understanding of this enigmatic molecule. The protocols and frameworks presented in these application notes are intended to serve as a guide for researchers venturing into this challenging but potentially rewarding area of study. Unraveling the atmospheric chemistry of S₃ will undoubtedly provide a more complete picture of the global sulfur cycle and its impact on air quality and climate.

References

Application Notes and Protocols: Trisulfur Radical Anion (S3•−) as a Key Intermediate in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) moieties are crucial structural components in a vast array of pharmaceuticals, agrochemicals, and organic materials. Traditional methods for thiophene synthesis often require harsh reaction conditions, expensive catalysts, or toxic reagents. A modern and efficient approach involves the use of the trisulfur radical anion (S3•−) as a key intermediate. This method, which typically utilizes elemental sulfur and a base, offers a mild, cost-effective, and environmentally friendly route to a diverse range of thiophene derivatives.[1][2]

These application notes provide detailed protocols for the synthesis of thiophenes via the this compound radical anion intermediate, focusing on the reaction of 1,3-diynes with elemental sulfur and sodium tert-butoxide (NaOtBu). Also included are protocols for the identification of the key S3•− intermediate by Electron Paramagnetic Resonance (EPR) spectroscopy and a summary of the reaction's scope.

Key Advantages of the this compound Radical Anion Method

  • Mild Reaction Conditions: The synthesis is often carried out at room temperature or slightly elevated temperatures.[3]

  • Cost-Effective Reagents: Utilizes inexpensive and readily available elemental sulfur and common bases.

  • High Yields: Optimized conditions can lead to excellent yields of the desired thiophene products.[3][4]

  • Broad Substrate Scope: The reaction tolerates a variety of functional groups on the 1,3-diyne starting material.[3]

  • Radical Pathway: The involvement of a radical mechanism offers a unique synthetic strategy compared to traditional ionic or transition-metal-catalyzed methods.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 2,5-Diphenylthiophene from 1,4-Diphenylbuta-1,3-diyne.[4]
EntryBaseSolventTemperature (°C)Yield (%)
1NaOtBuDMF2565
2KOHDMF2538
3Na2CO3DMF25n.d.
4NaOtBuDMA2532
5NaOtBuDMSO2553
6NaOtBuCH3CN253
7NaOtBuToluene25n.d.
8NaOtBuDMF/tBuOH (3:1)2592
9KOHDMF/EtOH (3:1)2583

Reaction conditions: 1,4-diphenylbuta-1,3-diyne (0.30 mmol), sulfur powder (0.90 mmol), base (1.8 mmol) in solvent (2.0 mL). n.d. = not detected.

Table 2: Substrate Scope for the Synthesis of 2,5-Disubstituted Thiophenes.[5]
EntryTemperature (°C)Yield (%)
1PhPh2592
24-MeC₆H₄4-MeC₆H₄8085
34-MeOC₆H₄4-MeOC₆H₄2588
4Thiophen-2-ylThiophen-2-yl2574
54-FC₆H₄4-FC₆H₄8081
64-ClC₆H₄4-ClC₆H₄8075
74-BrC₆H₄4-BrC₆H₄2578
8PhMe2565

Reactions were conducted using the optimized conditions (Table 1, Entry 8). For substrates with poor solubility, the temperature was increased to 80 °C.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted Thiophenes

This protocol is based on the optimized conditions for the synthesis of 2,5-diphenylthiophene.

Materials:

  • 1,3-Diyne (e.g., 1,4-diphenylbuta-1,3-diyne)

  • Elemental Sulfur (S₈), powder

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous tert-butanol (B103910) (tBuOH)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 1,3-diyne (0.30 mmol, 1.0 equiv.), elemental sulfur (0.90 mmol, 3.0 equiv.), and sodium tert-butoxide (1.8 mmol, 6.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add a mixture of anhydrous DMF (1.5 mL) and anhydrous tBuOH (0.5 mL) via syringe.

  • Stir the reaction mixture at 25 °C (or 80 °C for less soluble substrates) for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of brine.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2,5-disubstituted thiophene.

Protocol 2: Detection of the this compound Radical Anion (S3•−) by EPR Spectroscopy

This protocol describes the general procedure for the detection of the S3•− intermediate.

Materials:

  • Elemental Sulfur (S₈)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dimethylformamide (DMF)

  • EPR sample tubes

  • EPR spectrometer

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a solution of NaOtBu in anhydrous DMF.

  • Add elemental sulfur to the solution and mix thoroughly. A color change to deep blue or green is indicative of radical anion formation.

  • Transfer a sample of the solution into an EPR tube and seal it.

  • Record the EPR spectrum at room temperature.

  • The presence of the this compound radical anion (S3•−) is confirmed by a single, strong EPR signal at a g-value of approximately 2.029.[4]

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway S8 Elemental Sulfur (S₈) S3_radical This compound Radical Anion (S₃•⁻) S8->S3_radical + NaOtBu in DMF NaOtBu NaOtBu NaOtBu->S3_radical Intermediate_A Radical Adduct Intermediate S3_radical->Intermediate_A + 1,3-Diyne Diyne 1,3-Diyne (R¹-C≡C-C≡C-R²) Diyne->Intermediate_A Thiophene 2,5-Disubstituted Thiophene Intermediate_A->Thiophene Cyclization & Aromatization

Caption: Proposed reaction pathway for thiophene synthesis.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 1,3-Diyne, S₈, and NaOtBu in a Schlenk flask inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Anhydrous DMF/tBuOH inert->solvent stir Stir at 25-80 °C for 5h solvent->stir monitor Monitor by TLC stir->monitor quench Quench with Brine monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Experimental workflow for thiophene synthesis.

Logical Relationship of Key Species

Logical_Relationship S8 Sulfur Source (Elemental Sulfur) S3_radical Key Intermediate (S₃•⁻) S8->S3_radical Generates Base Base (NaOtBu) Base->S3_radical Promotes formation of Product Final Product (Thiophene) S3_radical->Product Reacts with Diyne to form Diyne Starting Material (1,3-Diyne) Diyne->Product Is converted to

Caption: Relationship of key chemical species.

References

Application Notes and Protocols for the Study of Trisulfur (S₃) via Matrix Isolation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix isolation is a powerful spectroscopic technique used to study reactive and unstable chemical species by trapping them in a rigid, inert matrix at cryogenic temperatures.[1][2] This method is particularly well-suited for the characterization of transient molecules like trisulfur (S₃), a key intermediate in various chemical and biological processes. By isolating S₃ molecules within a noble gas solid, typically argon or neon, at temperatures near absolute zero, their intrinsic properties can be studied without the interference of intermolecular interactions or rotational and translational motion.[3] These cryogenic conditions also allow for the stabilization and spectroscopic analysis of reaction intermediates and products, providing valuable insights into reaction mechanisms.[2]

This document provides detailed application notes and experimental protocols for the generation, isolation, and spectroscopic characterization of this compound using matrix isolation techniques.

Key Applications

  • Spectroscopic Characterization: Obtain high-resolution vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of the S₃ molecule, free from solvent effects and rotational congestion.[3]

  • Reaction Mechanism Studies: Investigate the formation and decay pathways of S₃ by trapping and identifying reaction intermediates and products.

  • Photochemistry: Study the photochemical properties of S₃ and its precursors by irradiating the matrix with specific wavelengths of light and monitoring the resulting spectral changes.[4]

Experimental Protocols

Protocol 1: Generation of this compound from Disulfur (B1233692) Monoxide (S₂O)

This protocol describes the generation of this compound by the photolysis or thermal decomposition of disulfur monoxide within a cryogenic matrix.

Materials:

  • Disulfur monoxide (S₂O) precursor (e.g., from the reaction of silver sulfide (B99878) with thionyl chloride)

  • Matrix gas: High-purity argon (Ar) or neon (Ne)

  • Cryostat capable of reaching temperatures of 4-20 K

  • Spectrometer (FTIR, Raman, UV-Vis)

  • Deposition window (e.g., CsI for IR, quartz for UV-Vis)

  • Vacuum shroud

  • Gas handling manifold

  • UV light source (for photolysis) or heated nozzle (for thermal decomposition)

Procedure:

  • System Preparation: Evacuate the vacuum shroud of the cryostat to a high vacuum (<10⁻⁶ mbar) to prevent contamination. Cool the deposition window to the desired temperature (typically 10-15 K for argon).[4]

  • Precursor Preparation: Prepare a gaseous mixture of the S₂O precursor and the matrix gas. The typical matrix-to-sample ratio should be high (e.g., 1000:1) to ensure proper isolation.[5]

  • Deposition: Slowly deposit the gas mixture onto the cold window through a needle valve. The deposition rate should be controlled to ensure the formation of a clear, rigid matrix.

  • S₃ Generation:

    • Photolysis: Irradiate the matrix-isolated S₂O with a suitable UV light source. The specific wavelength will depend on the absorption characteristics of S₂O.

    • Thermal Decomposition: If using a heated nozzle, the S₂O precursor can be decomposed in the gas phase before being co-deposited with the matrix gas.

  • Spectroscopic Analysis: Record the spectra (IR, Raman, UV-Vis) of the matrix-isolated species before and after generation of S₃.

Protocol 2: Generation of this compound from Carbon Disulfide (CS₂) Photolysis

This protocol outlines the formation of S₃ through the UV photolysis of carbon disulfide in an argon matrix.[4]

Materials:

  • Carbon disulfide (CS₂)

  • Matrix gas: High-purity argon (Ar)

  • Cryostat (4-20 K)

  • Spectrometer (FTIR, UV-Vis)

  • Deposition window (CsI or quartz)

  • Vacuum shroud

  • Gas handling manifold

  • Broad-band UV-visible light source (e.g., 150 W high-pressure Xe lamp)[4]

Procedure:

  • System Preparation: As described in Protocol 1.

  • Precursor Preparation: Prepare a gas mixture of CS₂ and argon with a ratio of approximately 1:100.[4]

  • Deposition: Co-deposit the CS₂/Ar mixture onto the cold window at a controlled rate for 10-20 minutes.[4]

  • Photolysis: Irradiate the matrix with broad-band UV-visible light (e.g., 225 ≤ λ ≤ 800 nm) for a specified duration. The formation of S₃ can be monitored by observing the growth of its characteristic absorption bands.[4]

  • Spectroscopic Analysis: Record spectra at various stages of photolysis to identify the products and intermediates.

Data Presentation

The spectroscopic data for this compound (S₃) and its anion (S₃⁻) in various noble gas matrices are summarized in the tables below.

Table 1: Electronic Absorption Maxima of S₃ and S₃⁻ in Noble Gas Matrices

SpeciesMatrixElectronic TransitionWavelength (nm)Reference
S₃⁻NeonẼ ²A₂ ← X̃ ²B₁701.3[6]
S₃⁻Neon(D̃ or Ẽ) ← X̃ ²B₁619.1[6]

Table 2: Vibrational Frequencies of S₃⁻ in a Neon Matrix

Vibrational ModeElectronic StateFrequency (cm⁻¹)Reference
ν₁ (symmetric stretch)Ẽ ²A₂466[6]
ν₂ (bending)Ẽ ²A₂184[6]
ν₁ (symmetric stretch)(D̃ or Ẽ)446[6]
ν₂ (bending)(D̃ or Ẽ)177[6]

Visualizations

experimental_workflow Experimental Workflow for Matrix Isolation of this compound cluster_prep Preparation cluster_generation Generation & Isolation cluster_analysis Analysis cryostat Cryostat Preparation (High Vacuum, < 20K) deposition Co-deposition onto Cold Window cryostat->deposition gas_mixture Precursor/Matrix Gas Mixture (e.g., S₂O/Ar or CS₂/Ar) gas_mixture->deposition generation In-situ Generation of S₃ (Photolysis or Thermal) deposition->generation spectroscopy Spectroscopic Measurement (FTIR, Raman, UV-Vis) generation->spectroscopy data Data Analysis & Characterization spectroscopy->data

Caption: A flowchart of the matrix isolation experiment for studying this compound.

s3_formation_pathway Proposed Formation Pathway of S₃ from CS₂ Photolysis CS2 CS₂ CS2_excited CS₂* CS2->CS2_excited CS CS CS2_excited->CS S_atom S CS2_excited->S_atom S2 S₂ S_atom->S2 + S S3 S₃ S2->S3 + S

Caption: A simplified reaction pathway for the formation of S₃ from CS₂ photolysis.

References

Application Notes and Protocols for Trisulfur Radical-Mediated Catalysis in Lithium-Sulfur Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density and the low cost of sulfur.[1][2][3][4][5][6][7][8] However, their practical application has been hindered by several challenges, including the "shuttle effect" of lithium polysulfides (LiPSs), slow reaction kinetics, and electrode passivation.[1][9][3][4][5][6][7] A key strategy to overcome these hurdles is the utilization of trisulfur radical (S₃•⁻)-mediated catalysis.[1][3][4][5][6][10] The this compound radical acts as a redox mediator, accelerating the conversion of LiPSs and promoting the uniform deposition of lithium sulfide (B99878) (Li₂S), thereby enhancing the overall performance of Li-S batteries.[10]

These application notes provide a comprehensive overview of the principles, experimental protocols, and performance data related to this compound radical-mediated catalysis in Li-S batteries.

Data Presentation

The following table summarizes the quantitative performance data of various catalytic systems that promote this compound radical-mediated pathways in Li-S batteries.

Catalyst/SystemKey Performance MetricsReference
1,3-dimethyl-2-imidazolidinone (DMI) electrolyte Specific Capacity: 1595 mAh g⁻¹ (under lean electrolyte conditions of 5 μL mg⁻¹)
Co₉S₈/MoS₂ Heterojunction Enhanced catalytic activity for polysulfide conversion (qualitative)[1][3][4]
High Donor Number (DN) Solvents (e.g., DMSO) High solubility of polysulfides, promoting S₃•⁻ formation[10]

Note: Comprehensive, directly comparable quantitative data across a wide range of S₃•⁻-mediating catalysts is still an emerging area of research. The table reflects data available in the public domain.

Experimental Protocols

Protocol 1: Synthesis of Co₉S₈/MoS₂ Heterostructure Catalyst

This protocol describes a general method for synthesizing Co₉S₈/MoS₂ heterostructures, which have been identified as effective catalysts for polysulfide conversion, likely involving radical species.

Materials:

  • Cobalt source (e.g., cobalt nitrate)

  • Molybdenum source (e.g., ammonium (B1175870) molybdate)

  • Sulfur source (e.g., thioacetamide (B46855) - TAA)

  • Solvents (e.g., deionized water, ethanol)

  • Zeolitic Imidazolate Framework-67 (ZIF-67) (as a precursor)

  • Molybdyl acetoacetonate (MoO₂(acac)₂)

Procedure:

  • Precursor Synthesis: Prepare a ZIF-67 precursor by introducing a molybdenum source during its generation.[2]

  • Hydrothermal Vulcanization: The MoO₂(acac)₂/ZIF-67 particles are then subjected to hydrothermal vulcanization in the presence of TAA.[2]

  • Thermal Carbonization: To improve electrical conductivity and crystallinity, the composite is heated under a nitrogen atmosphere at 800°C for 2 hours. During this step, amorphous cobalt sulfide is converted to Co₉S₈, and the organic components are transformed into a conductive carbon layer.[2]

Protocol 2: Preparation of High Donor Number (DN) Electrolyte

High DN electrolytes are crucial for solubilizing polysulfides and promoting the formation of the this compound radical.

Materials:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt

  • 1,3-dimethyl-2-imidazolidinone (DMI) solvent

  • 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (B42094) (DME) as co-solvents (optional)

  • Lithium nitrate (B79036) (LiNO₃) additive

Procedure:

  • Inside an argon-filled glovebox, dissolve a specific concentration of LiTFSI salt (e.g., 1 M) in the high DN solvent (e.g., DMI).

  • For co-solvent systems, prepare the desired volumetric ratio of the high DN solvent and ether-based solvents (e.g., DOL/DME 1:1 v/v).[10]

  • Add LiNO₃ (e.g., 0.1 M) to the electrolyte solution. LiNO₃ is known to help stabilize the lithium metal anode.[9]

  • Stir the solution overnight to ensure complete dissolution of the salt and additive.

Protocol 3: In-situ Raman Spectroscopy for S₃•⁻ Detection

This protocol outlines the procedure for detecting the this compound radical in an operating Li-S cell.

Equipment:

  • Raman spectrometer with an appropriate laser wavelength (e.g., 532 nm)

  • In-situ Raman cell specifically designed for coin cells or pouch cells

  • Potentiostat/galvanostat

Procedure:

  • Assemble a Li-S coin cell using the catalyst-modified cathode and the high DN electrolyte within the in-situ Raman cell.

  • Mount the cell onto the Raman spectrometer stage.

  • Initiate the electrochemical cycling (charge/discharge) of the cell using the potentiostat/galvanostat.

  • Acquire Raman spectra at different states of charge and discharge.

  • Data Analysis: Look for the characteristic Raman peak of the this compound radical (S₃•⁻), which is typically observed around 530-540 cm⁻¹.[11] Other polysulfide species will also have distinct Raman signatures.

Protocol 4: Assembly of a Li-S Coin Cell (CR2032) for this compound Radical Studies

Materials:

  • CR2032 coin cell components (casings, spacers, spring)

  • Catalyst-coated sulfur cathode

  • Lithium metal anode

  • Separator (e.g., Celgard)

  • High Donor Number electrolyte

  • Crimping machine

Procedure (to be performed in an argon-filled glovebox):

  • Place the cathode disc in the center of the bottom coin cell case.

  • Dispense a few drops of the high DN electrolyte onto the cathode surface.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to the separator.

  • Carefully place the lithium metal anode on top of the separator.

  • Add a spacer and the spring.

  • Place the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.[12][13][14][15]

Mandatory Visualizations

Trisulfur_Radical_Catalytic_Cycle cluster_cathode Cathode Reactions cluster_anode Anode Reaction S8 S₈ LiPS_long Long-chain LiPS (Li₂S₈, Li₂S₆) S8->LiPS_long Reduction S3_radical This compound Radical (S₃•⁻) LiPS_long->S3_radical Dissociation (High DN Solvent/Catalyst) LiPS_short Short-chain LiPS (Li₂S₄, Li₂S₂) S3_radical->LiPS_short Further Reduction Li2S Li₂S S3_radical->Li2S Direct Reduction Pathway LiPS_short->Li2S Final Reduction Li Li Li_ion Li⁺ + e⁻ Li->Li_ion Oxidation

Caption: this compound radical-mediated catalytic cycle in a Li-S battery.

Experimental_Workflow cluster_prep Preparation cluster_assembly Cell Assembly cluster_analysis Analysis Catalyst_Synth Catalyst Synthesis (e.g., Co₉S₈/MoS₂) Electrode_Fab Sulfur Cathode Fabrication Catalyst_Synth->Electrode_Fab Cell_Assembly Li-S Coin Cell Assembly (CR2032) Electrode_Fab->Cell_Assembly Electrolyte_Prep High DN Electrolyte Preparation Electrolyte_Prep->Cell_Assembly Electrochem_Test Electrochemical Testing (Cycling, Rate Capability) Cell_Assembly->Electrochem_Test InSitu_Raman In-situ Raman (S₃•⁻ Detection) Cell_Assembly->InSitu_Raman Post_Mortem Post-mortem Analysis (SEM, XPS, etc.) Electrochem_Test->Post_Mortem

Caption: Experimental workflow for studying this compound radical catalysis.

Logical_Relationships High_DN_Solvent High DN Solvent S3_Radical_Formation ↑ S₃•⁻ Formation & Stabilization High_DN_Solvent->S3_Radical_Formation Catalyst Catalyst (Homogeneous/Heterogeneous) Catalyst->S3_Radical_Formation Accelerated_Kinetics ↑ Accelerated Reaction Kinetics S3_Radical_Formation->Accelerated_Kinetics Reduced_Shuttle ↓ Shuttle Effect S3_Radical_Formation->Reduced_Shuttle Uniform_Li2S Uniform Li₂S Deposition S3_Radical_Formation->Uniform_Li2S Improved_Performance ↑ Improved Battery Performance (Capacity, Cycle Life, Rate) Accelerated_Kinetics->Improved_Performance Reduced_Shuttle->Improved_Performance Uniform_Li2S->Improved_Performance

Caption: Key component relationships in S₃•⁻-mediated Li-S batteries.

References

Application of Trisulfur in Materials Science: Enhancing Energy Storage and Creating Novel Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of trisulfur (S₃), primarily in its radical anion form (S₃•⁻), in materials science. The focus is on its significant role in the advancement of lithium-sulfur (Li-S) batteries and its foundational role in the synthesis of ultramarine pigments.

Application in High-Performance Lithium-Sulfur Batteries

The this compound radical anion (S₃•⁻) has been identified as a crucial reaction intermediate that can significantly enhance the performance of lithium-sulfur batteries.[1][2][3] Its presence in the battery's electrolyte introduces new reaction pathways that facilitate the efficient conversion of sulfur species, addressing some of the key challenges associated with Li-S battery technology, such as slow reaction kinetics and low sulfur utilization.[4][5]

Role of this compound Radicals in Li-S Batteries

This compound radicals act as a mediator in the complex electrochemistry of Li-S batteries.[3] Their key functions include:

  • Accelerated Reaction Kinetics: By providing an alternative reaction pathway, this compound radicals speed up the electrochemical conversion of sulfur, leading to improved rate capabilities.[4]

  • Enhanced Sulfur Utilization: The formation of S₃•⁻ helps to dissolve and activate solid sulfur and lithium sulfide (B99878) (Li₂S), leading to more complete utilization of the active material and higher specific capacity.[5]

  • Mitigation of the Shuttle Effect: While not a direct solution, the promotion of more efficient sulfur conversion kinetics can help to reduce the accumulation of long-chain polysulfides that are responsible for the detrimental shuttle effect.

The generation and stabilization of these crucial radical species are highly dependent on the electrolyte composition, particularly the use of high donor number (DN) solvents.[5]

Data Presentation: Performance of this compound-Mediated Li-S Batteries

The following table summarizes the electrochemical performance of Li-S batteries where the formation of this compound radicals is intentionally promoted through the use of specific electrolytes or additives.

Electrolyte/AdditiveKey FeatureSpecific CapacityCoulombic EfficiencyCycle LifeReference
1,3-dimethyl-2-imidazolidinone (B1670677) (DMI)High donor number solvent promoting S₃•⁻ formation1595 mAh g⁻¹ (initial)Not specifiedNot specified[5]
Biphenyl-4,4'-dicarboxylic acid (BDC) additiveStabilizes S₃•⁻ through complex formation420 mAh g⁻¹>98%Over 200 cycles[2][6]
Quinone-based Redox Mediator (AQT) in all-solid-state batteryFacilitates Li₂S oxidation1133 mAh g⁻¹ (initial)98.9% (average)150 cycles[7][8]
Experimental Protocols

This protocol describes the preparation of a 1M LiTFSI in 1,3-dimethyl-2-imidazolidinone (DMI) electrolyte.

Materials:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • 1,3-dimethyl-2-imidazolidinone (DMI), anhydrous

  • Argon-filled glovebox

  • Magnetic stirrer and stir bar

  • Volumetric flask and appropriate glassware

Procedure:

  • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm, transfer the required amount of LiTFSI into a clean, dry volumetric flask.

  • Add the calculated volume of anhydrous DMI to the volumetric flask.

  • Place a magnetic stir bar in the flask and seal it.

  • Stir the mixture on a magnetic stirrer at room temperature until the LiTFSI is completely dissolved.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Sulfur/carbon composite cathode

  • Lithium metal anode

  • Celgard separator

  • Prepared high-donor number electrolyte

  • Coin cell crimper

  • Battery cycler

Procedure:

  • Inside an argon-filled glovebox, prepare the sulfur/carbon composite cathode by mixing sulfur, a conductive carbon additive, and a binder in a suitable solvent, casting the slurry onto an aluminum current collector, and drying under vacuum.

  • Punch out circular electrodes of the desired diameter from the prepared cathode sheet.

  • Assemble the CR2032 coin cell in the following order from bottom to top: negative casing, lithium metal anode, separator, a few drops of the high-donor number electrolyte, sulfur/carbon composite cathode, spacer, spring, and positive casing.

  • Ensure the separator is fully wetted with the electrolyte.

  • Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

  • Remove the assembled cell from the glovebox and let it rest for a few hours to ensure proper electrolyte wetting of the electrodes.

  • Perform electrochemical cycling using a battery cycler. A typical protocol would involve charging and discharging the cell at a constant current rate (e.g., C/10, where C is the theoretical capacity of the sulfur cathode) between a set voltage window (e.g., 1.7 V to 2.8 V).

Visualization of the this compound Radical Pathway in Li-S Batteries

Trisulfur_Pathway S8 Sulfur (S₈) LiPS Long-chain Polysulfides (Li₂Sₓ, x=4-8) S8->LiPS Reduction S3_radical This compound Radical (S₃•⁻) LiPS->S3_radical Dissociation Li2S2 Short-chain Polysulfides (Li₂S₂/Li₂S) LiPS->Li2S2 Conventional Pathway S3_radical->Li2S2 Further Reduction Li2S Lithium Sulfide (Li₂S) Li2S2->Li2S Final Reduction Electrolyte High DN Electrolyte Electrolyte->S3_radical Stabilizes

Caption: Proposed reaction pathway in Li-S batteries involving the this compound radical.

Application in the Synthesis of Ultramarine Pigments

This compound radical anions are the chromophores responsible for the deep blue color of ultramarine pigments.[9][10] These pigments are synthetic analogues of the semi-precious stone lapis lazuli and have been used for centuries due to their vibrant color and stability. The synthesis involves the high-temperature reaction of a zeolite, typically zeolite A, with sulfur and a sodium source.[11][12][13]

Role of this compound Radicals in Ultramarine Pigments

The this compound radical anion (S₃•⁻) is trapped within the sodalite cages of the zeolite framework.[10] The electronic transitions within this radical species are responsible for the strong absorption of light in the yellow-orange region of the visible spectrum, resulting in the characteristic blue color of the pigment. The presence of other sulfur radical species, such as the disulfur (B1233692) radical anion (S₂•⁻), can lead to variations in the color, producing greenish or reddish hues.[10]

Experimental Protocol for the Synthesis of Blue Ultramarine Pigment

This protocol is based on a patented method for synthesizing ultramarine pigments.[12][13]

Materials:

  • Zeolite A, dried

  • Anhydrous sodium sulfide (Na₂S)

  • Elemental sulfur (S)

  • Sodium hydroxide (B78521) (NaOH) (optional)

  • Tube furnace with a programmable controller

  • Ceramic or quartz tube

  • Crucibles

  • Mortar and pestle or ball mill

  • Inert gas supply (e.g., argon or nitrogen)

Procedure:

  • Dry the zeolite A at 500°C for 48 hours to remove any adsorbed water. Store the dried zeolite in a desiccator.

  • In an inert atmosphere (e.g., inside a glovebox or a sealed bag purged with inert gas), thoroughly mix the dried zeolite A, anhydrous Na₂S, and elemental sulfur. A typical mass ratio for a blue pigment is approximately 40:11:4.5 (Zeolite A:Na₂S:S). For a more intense blue, the sulfur ratio can be increased and a small amount of NaOH can be added.

  • Grind the mixture to a fine powder using a mortar and pestle or a ball mill to ensure homogeneity.

  • Place the powdered mixture in a crucible and position it in the center of the tube furnace.

  • Seal the tube and purge with an inert gas for at least 30 minutes to remove any residual air. Maintain a slow flow of inert gas throughout the calcination process.

  • Heat the furnace to 750°C at a controlled rate and hold at this temperature for at least 48 hours. The calcination time and temperature can be adjusted to control the final color. For example, a lower temperature of 600°C may require a longer duration of up to 96 hours.

  • After the calcination period, cool the furnace down to room temperature under the inert atmosphere.

  • Once cooled, the raw product is a solid mass. Carefully remove it from the furnace.

  • The raw pigment can be purified by washing with water and/or ethanol (B145695) to remove any unreacted starting materials and soluble byproducts.

  • Dry the purified pigment in an oven at a moderate temperature (e.g., 100°C).

Visualization of the Ultramarine Synthesis Workflow

Ultramarine_Synthesis cluster_reactants Reactants Zeolite Dried Zeolite A Mixing Mixing and Grinding (Inert Atmosphere) Zeolite->Mixing Na2S Anhydrous Na₂S Na2S->Mixing Sulfur Sulfur (S) Sulfur->Mixing Calcination Calcination (750°C, 48h, Inert Atmosphere) Mixing->Calcination Cooling Cooling (Inert Atmosphere) Calcination->Cooling Washing Washing (Water/Ethanol) Cooling->Washing Drying Drying (100°C) Washing->Drying Pigment Blue Ultramarine Pigment Drying->Pigment

Caption: Workflow for the synthesis of blue ultramarine pigment.

Characterization of this compound-Containing Materials

The identification and characterization of this compound radicals in materials are crucial for understanding their role and optimizing material properties. Several spectroscopic techniques are employed for this purpose.[14]

Key Characterization Techniques
  • UV-Vis Spectroscopy: this compound radicals exhibit a strong absorption band in the visible region, which is responsible for their color. In-situ UV-Vis spectroscopy can be used to monitor the formation and consumption of S₃•⁻ during the electrochemical cycling of Li-S batteries.[2][6][9]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As a radical species with an unpaired electron, S₃•⁻ is EPR active. EPR spectroscopy is a powerful tool for the direct detection and characterization of this compound radicals in both solid-state materials like ultramarine and in liquid electrolytes.[15]

  • Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of molecules. It can be used to identify the S-S stretching modes of this compound radicals and other polysulfide species present in the material.[2]

Experimental Protocol for In-situ UV-Vis Spectroscopy of a Li-S Battery

This protocol outlines the general steps for setting up an in-situ UV-Vis spectroscopy experiment to monitor a Li-S cell.

Materials:

  • Spectro-electrochemical cell with optically transparent windows (e.g., quartz)

  • UV-Vis spectrometer with a fiber optic probe

  • Potentiostat/galvanostat (battery cycler)

  • Thin-film sulfur cathode on a transparent current collector (e.g., ITO-coated glass)

  • Lithium metal anode

  • Separator

  • Electrolyte of interest

Procedure:

  • Assemble the spectro-electrochemical cell inside an argon-filled glovebox. The cell design should allow for the illumination of the cathode-electrolyte interface by the UV-Vis light source.

  • The cathode should be a thin film to allow for sufficient light transmission.

  • Carefully add the electrolyte to wet the separator and electrodes.

  • Seal the cell to prevent any leakage or atmospheric contamination.

  • Connect the cell to the potentiostat/galvanostat for electrochemical control.

  • Position the fiber optic probe of the UV-Vis spectrometer to focus on the cathode surface.

  • Record a background spectrum of the cell before starting the electrochemical cycling.

  • Initiate the charge/discharge process of the Li-S battery.

  • Simultaneously, record UV-Vis spectra at regular intervals throughout the cycling process.

  • Analyze the collected spectra to identify the characteristic absorption peaks of this compound radicals and other polysulfide species, and correlate their appearance and disappearance with the electrochemical profile of the battery.

Logical Relationship for Characterization Techniques

Characterization_Logic Material This compound-Containing Material (e.g., Li-S Battery Electrolyte, Ultramarine) Question1 Is a radical species present? Material->Question1 Question2 What is the electronic structure and concentration? Material->Question2 Question3 What are the vibrational modes? Material->Question3 EPR EPR Spectroscopy Question1->EPR Yes UVVis UV-Vis Spectroscopy Question2->UVVis Raman Raman Spectroscopy Question3->Raman

References

Application Notes and Protocols for Quantifying Trisulfide Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of trisulfide bonds, a critical post-translational modification in biopharmaceuticals and a key area of interest in redox biology research. Accurate quantification is essential for ensuring product quality, stability, and efficacy in drug development.[1][2] The following sections detail established analytical techniques, including mass spectrometry and high-performance liquid chromatography, offering comprehensive protocols and data presentation guidelines.

Mass Spectrometry-Based Methods for Trisulfide Quantification

Mass spectrometry (MS) offers high sensitivity and specificity for the identification and quantification of trisulfides. It can distinguish trisulfide bonds from disulfide bonds by a mass shift of 32 Da.[3][4] Various MS-based workflows can be employed, from rapid screening to in-depth characterization.

Application Note: LC-MALDI-TOF/TOF for Rapid Trisulfide Analysis in Monoclonal Antibodies (mAbs)

This method provides a high-throughput approach for the screening and quantification of trisulfide levels in monoclonal antibodies, which is particularly crucial during the development of antibody-drug conjugates where high trisulfide levels can interfere with conjugation chemistries.[3]

Workflow Diagram:

mAb mAb Sample Digestion Non-reducing Digestion (Lys-C/Trypsin) mAb->Digestion nanoLC nanoLC Separation Digestion->nanoLC MALDI_spot MALDI Target Spotting nanoLC->MALDI_spot MALDI_MS rapifleX MALDI-TOF/TOF MS MALDI_spot->MALDI_MS Data_Analysis Data Analysis (DisulfideDetect Software & Manual) MALDI_MS->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Workflow for LC-MALDI-TOF/TOF analysis of trisulfides in mAbs.

Experimental Protocol:

  • Sample Preparation (mAb Digestion):

    • A monoclonal antibody sample (e.g., IgG1) is digested using Lys-C/trypsin under non-reducing conditions to preserve disulfide and trisulfide bonds.[3]

  • Chromatographic Separation:

    • The resulting peptides are separated using nano-liquid chromatography (nanoLC).[3]

  • MALDI Target Spotting:

    • Eluted peptides are spotted onto a MALDI target at regular intervals (e.g., every 10 seconds).[3]

  • Mass Spectrometric Analysis:

    • The MALDI target is analyzed using a rapifleX MALDI-TOF/TOF mass spectrometer.[3]

    • Acquire MS and MS/MS spectra at high speed. Trisulfide-containing peptides will appear with a +32 Da mass shift compared to their disulfide counterparts.[3]

  • Data Analysis and Quantification:

    • Utilize software such as Bruker DisulfideDetect for automated identification of disulfide-bonded peptides.[3]

    • Manually inspect the data for species with a 32 Da mass increase to identify trisulfide-bonded peptides.[3]

    • Quantification is achieved by comparing the signal intensities of the trisulfide and disulfide forms of a specific peptide. For example, in a human IgG1, the light chain-heavy chain (LC-HC) dipeptide is often monitored.[3]

Quantitative Data Summary:

Antibody TypeTrisulfide LocationReported Trisulfide Level (%)Coefficient of Variation (CV) (%)Analytical Method
Human IgG1 (Pfizer)LC-HC dipeptide11.3 - 13.519LC-MALDI-MS/MS
Human IgG1 (adalimumab)LC-HC dipeptide0.4 - 1.9Not ReportedLC-MALDI-MS/MS
Human IgG2 (panitumumab)LC-HC dipeptide0.4 - 1.9Not ReportedLC-MALDI-MS/MS
Human IgG4 (natalizumab)LC-HC dipeptide0.4 - 1.9Not ReportedLC-MALDI-MS/MS
Human IgG1 (Pfizer)LC-HC dipeptide9.538ZipTip-MALDI-MS

Data sourced from a study on rapid analysis of trisulfide formation in biopharmaceuticals.[3]

Application Note: 213 nm Ultraviolet Photodissociation (UVPD) for Differentiating Sulfur Linkages

213 nm UVPD is a powerful MS/MS technique that can distinguish between disulfide, trisulfide, and thioether bonds based on their unique fragmentation patterns.[5][6] This method is particularly useful for detailed structural characterization of complex biotherapeutics.

Workflow Diagram:

Protein Non-reduced Protein (e.g., Rituximab) Digestion Low pH Digestion (Pepsin) Protein->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS UVPD 213 nm UVPD Activation LCMS->UVPD Data_Analysis Fragment Analysis & Linkage ID UVPD->Data_Analysis

Caption: Workflow for 213 nm UVPD analysis of sulfur linkages.

Experimental Protocol:

  • Sample Preparation:

    • Digestion of the non-reduced antibody (e.g., Rituximab) is performed at a low pH using pepsin to minimize disulfide scrambling.[5]

  • Mass Spectrometry:

    • Analyze the digest using a mass spectrometer modified for 213 nm UVPD, such as a modified Velos LTQ Orbitrap.[5]

    • Data is acquired in data-dependent acquisition mode, selecting precursor ions for MS2 analysis.[5]

  • UVPD Fragmentation:

    • Selected precursor ions are subjected to 213 nm UVPD. This wavelength preferentially cleaves S-S and C-S bonds, generating characteristic fragment ions for each type of linkage.[6]

  • Data Analysis:

    • Spectra are analyzed manually or with software like StavroX, MeroX, or Kojak to identify the characteristic fragmentation patterns of disulfides, trisulfides, and thioethers.[5]

HPLC-Based Methods for Trisulfide Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a robust method for quantifying total trisulfide content. These methods often involve a chemical reaction to convert the sulfane sulfur of the trisulfide into a detectable species.

Application Note: HPLC with Fluorescence Detection for Total Trisulfide Quantification

This method is based on the reaction of the sulfane sulfur atom in trisulfides with sulfite (B76179) to form thiosulfate (B1220275), followed by derivatization with monobromobimane (B13751) (MBB) and fluorescence detection.[1][7] It provides a quantitative measure of the total trisulfide content in a protein sample.

Signaling Pathway/Reaction Diagram:

cluster_reaction Reaction Steps cluster_derivatization Derivatization & Detection Trisulfide Protein-S-S-S-Protein Thiosulfate Thiosulfate (S2O3^2-) Trisulfide->Thiosulfate + Sulfite Sulfite Sulfite (SO3^2-) Disulfide Protein-S-S-Protein Fluorescent_Product Fluorescent Product Thiosulfate->Fluorescent_Product + MBB MBB Monobromobimane (MBB) HPLC_FLD HPLC-FLD Detection Fluorescent_Product->HPLC_FLD

Caption: Reaction scheme for HPLC-FLD quantification of trisulfides.

Experimental Protocol:

  • Reaction with Sulfite:

    • The protein sample containing trisulfides is incubated with a sulfite solution. This reaction specifically cleaves the trisulfide bond, releasing the central sulfur atom as thiosulfate.[1]

  • Derivatization:

    • The resulting thiosulfate is then derivatized with monobromobimane (MBB), a fluorescent labeling agent.[1][7]

  • HPLC Separation:

    • The derivatized sample is injected into a reverse-phase HPLC system.[1]

    • A suitable gradient of solvents (e.g., acetonitrile (B52724) and water with 0.1% TFA) is used to separate the fluorescently labeled thiosulfate from other sample components.[3]

  • Fluorescence Detection:

    • The eluent is monitored by a fluorescence detector set at the appropriate excitation and emission wavelengths for the MBB derivative (e.g., Ex: 380 nm, Em: 480 nm).[8][9]

  • Quantification:

    • A standard curve is generated using known concentrations of a trisulfide standard (e.g., synthesized cysteine trisulfide) or thiosulfate.

    • The concentration of trisulfides in the sample is determined by comparing the peak area of the derivatized thiosulfate to the standard curve.

Quantitative Data Summary:

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Key Features
HPLC-FLD (MBB derivatization)2.0 nM (for sulfide)0.9 µM (for H2S species)Sensitive and reliable for biological samples.[7][10]
UPLC-TOF-MS (mBBr derivatization)Picomole range (on-column)Micromolar concentrationsAllows for isotopic analysis.[8][9]

Synthesis of Trisulfide Standards

The synthesis of well-characterized trisulfide standards is crucial for accurate quantification.

Protocol: General Synthesis of Unsymmetrical Trisulfides

This protocol describes a method for synthesizing unsymmetrical trisulfides from thiols using a phthalimide-based sulfur transfer reagent.[11]

Experimental Protocol:

  • Reagent Preparation:

  • Reaction:

    • Dissolve 1 equivalent of the desired thiol in DCM and add it dropwise to the reagent solution. The final concentration should be around 40 mM with respect to the thiol.[11]

    • Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[11]

  • Purification:

    • After 2 hours, remove the solvent by rotary evaporation.[11]

    • Purify the crude product by flash column chromatography.[11]

  • Characterization:

    • Dry the purified trisulfide under high vacuum and characterize it using ¹H NMR, ¹³C NMR, and ESI-MS.[11]

Logical Relationship Diagram:

Thiol Thiol (R-SH) Trisulfide Unsymmetrical Trisulfide (R-S-S-S-R') Thiol->Trisulfide Sulfur_Transfer_Reagent Phthalimide Disulfide Sulfur_Transfer_Reagent->Trisulfide Purification Purification Trisulfide->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Logical flow for the synthesis of trisulfide standards.

These application notes and protocols provide a foundation for the accurate and reliable quantification of trisulfides in various research and development settings. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.[12]

References

Application Notes and Protocols for the Detection of Trisulfur (S₃⁻) in Natural Fluid Inclusions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trisulfur radical anion (S₃⁻) has been identified as a significant sulfur species in high-temperature hydrothermal fluids, playing a crucial role in the transport and deposition of precious metals such as gold and platinum.[1][2][3] Its detection in natural fluid inclusions provides a direct window into the chemistry of ore-forming fluids. However, S₃⁻ is unstable at ambient temperatures, necessitating specialized in situ analytical techniques for its identification and quantification.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the detection and analysis of this compound in natural fluid inclusions, primarily utilizing Raman spectroscopy. The information is intended for researchers in geology, geochemistry, and materials science, as well as professionals in drug development who may be interested in the unique chemical properties and interactions of sulfur radical species.

Data Presentation: Quantitative Analysis of this compound in Fluid Inclusions

The following tables summarize quantitative data on the presence of this compound and other sulfur species in natural and synthetic fluid inclusions as determined by in situ Raman spectroscopy.

Table 1: this compound (S₃⁻) Concentration in Natural Fluid Inclusions

Geological SettingHost MineralHomogenization Temperature (°C)Total Sulfur Concentration (approx. molality)S₃⁻ Concentration (% of total sulfur)Reference
Carnian Evaporites, French AlpsNot specified150 - 300~ 0.2> 1 mol% at 300°C[5]
Porphyry Cu-Au-Mo Deposits (modeled)Quartz300 - 600Not specifiedCan reach fractions of ~0.1 (30% of total S)[6]

Table 2: Sulfur Speciation in Synthetic Fluid Inclusions at Elevated Temperatures

System CompositionHost MineralTemperature (°C)Pressure (kbar)Observed Sulfur SpeciesKey FindingsReference
Thiosulfate and Sulfur (~3 wt% total S)Quartz> 200 - 500~1SO₄²⁻, HSO₄⁻, H₂S, HS⁻, S₈, S₃⁻ S₃⁻ appears above 200-300°C and its formation is reversible upon cooling.[4]
Thiosulfate, Sulfide (B99878), and Sulfate (B86663) solutionsNot applicable (hydrothermal diamond anvil cell)200 - 5000.015 - 1.5SO₄²⁻, HSO₄⁻, H₂S, HS⁻, S₃⁻ S₃⁻ is stable above 250°C when total sulfur content exceeds 0.1-0.5 wt%.[1]

Experimental Protocols

The primary and most effective method for the detection of the this compound radical anion in fluid inclusions is in situ Raman spectroscopy coupled with a heating-cooling stage.[1][4][5] This technique allows for the analysis of the fluid inclusion contents at temperatures that mimic their natural trapping conditions, which is crucial for the detection of thermally sensitive species like S₃⁻.

Protocol 1: In Situ Raman Spectroscopic Analysis of S₃⁻ in Fluid Inclusions

Objective: To identify and quantify the this compound radical anion (S₃⁻) in natural fluid inclusions at elevated temperatures.

Materials and Equipment:

  • Raman spectrometer equipped with a microscope

  • Laser source (e.g., 532 nm or 514 nm)

  • Heating-cooling stage (e.g., Linkam THMSG600)

  • Doubly polished thick sections of the host mineral containing fluid inclusions

  • Raman-compatible objectives with a long working distance

Procedure:

  • Sample Preparation: Prepare doubly polished thick sections (100-200 µm) of the host mineral (e.g., quartz) to ensure clear optical access to the fluid inclusions.

  • Microthermometry (Optional but Recommended): Perform a microthermometric analysis on the fluid inclusions of interest to determine their homogenization temperature (Th). This provides a target temperature range for the subsequent Raman analysis.

  • Raman System Calibration: Calibrate the Raman spectrometer using a standard material (e.g., silicon wafer, polystyrene) to ensure wavenumber accuracy.

  • Sample Loading: Place the polished thick section onto the heating-cooling stage.

  • Initial Analysis at Ambient Temperature:

    • Locate a suitable fluid inclusion under the microscope.

    • Acquire a Raman spectrum of the fluid inclusion at room temperature. This will serve as a baseline and allow for the identification of stable sulfur species such as sulfate (SO₄²⁻), bisulfate (HSO₄⁻), hydrogen sulfide (H₂S), and elemental sulfur (S₈).[4] The characteristic Raman peaks for these species are well-documented.

  • In Situ Heating and Analysis:

    • Slowly heat the fluid inclusion using the heating stage to a temperature approaching its homogenization temperature, or to temperatures where S₃⁻ is expected to be stable (typically >200°C).[4]

    • Acquire Raman spectra at incremental temperature steps (e.g., every 25-50°C).

    • The appearance of a distinct Raman peak around 550 cm⁻¹ is indicative of the presence of the S₃⁻ radical anion.[1][4] Additional weaker bands may be observed at approximately 270 cm⁻¹ and 580 cm⁻¹.

  • Reversibility Check:

    • After reaching the maximum analysis temperature, slowly cool the sample back to room temperature.

    • Acquire spectra during the cooling process. The disappearance of the S₃⁻ peak upon cooling confirms the reversible nature of its formation and strengthens its identification.[4]

  • Data Processing and Quantification:

    • Process the acquired spectra to remove background noise and cosmic rays.

    • The intensity of the S₃⁻ Raman peak can be used for semi-quantitative or quantitative analysis. Quantification requires the use of external standards or the application of Raman cross-sections for the different sulfur species present.[5]

Visualizations

Experimental Workflow for S₃⁻ Detection

experimental_workflow cluster_prep Sample Preparation cluster_analysis In Situ Raman Analysis cluster_results Data Interpretation prep1 Prepare Doubly Polished Thick Section prep2 Microthermometry (Optional) prep1->prep2 analysis1 Mount Sample on Heating Stage prep2->analysis1 analysis2 Acquire Spectrum at Room Temperature analysis1->analysis2 analysis3 Heat Sample Incrementally analysis2->analysis3 analysis4 Acquire Spectra at Elevated Temperatures analysis3->analysis4 analysis5 Cool Sample analysis4->analysis5 result1 Identify S₃⁻ Peak (~550 cm⁻¹) analysis4->result1 analysis6 Acquire Spectra During Cooling analysis5->analysis6 result2 Confirm Reversibility analysis6->result2 result1->result2 result3 Quantify Species result2->result3

Caption: Workflow for detecting S₃⁻ in fluid inclusions.

Logical Relationship of Sulfur Species with Temperature

sulfur_speciation cluster_low_T < 200°C cluster_high_T > 200-300°C low_T_species SO₄²⁻, H₂S, S₈ high_T_species SO₄²⁻, H₂S, S₈ + S₃⁻ low_T_species->high_T_species Heating high_T_species->low_T_species Cooling

Caption: Temperature-dependent sulfur speciation.

References

Synthesis of Unsymmetrical Trisulfides via S-S Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of unsymmetrical trisulfides, valuable compounds in medicinal chemistry and drug development due to their unique biological activities. The synthesis of these molecules can be challenging, often leading to mixtures of symmetrical and unsymmetrical products. This guide outlines several effective methods for the selective synthesis of unsymmetrical trisulfides via S-S bond coupling, complete with experimental protocols and comparative data.

Introduction to Unsymmetrical Trisulfides

Unsymmetrical trisulfides (R-S-S-S-R', where R ≠ R') are a class of organosulfur compounds that have garnered significant interest in the scientific community.[1] Found in various natural products, they exhibit a range of biological activities, including antitumor and antimicrobial properties.[1][2] The trisulfide moiety is a key pharmacophore in several bioactive molecules, and the ability to synthesize these compounds with high purity and yield is crucial for further investigation and drug development.[3]

Synthetic Strategies for Unsymmetrical Trisulfides

Several methodologies have been developed to address the challenges associated with the selective formation of the unsymmetrical trisulfide linkage. Key strategies include the reaction of thiol precursors with sulfur transfer reagents and the coupling of persulfide intermediates with electrophiles. This document details three prominent methods:

  • Synthesis via 9-Fluorenylmethyl (Fm) Disulfide Precursors: A versatile method that involves the generation of a reactive persulfide intermediate from an Fm-protected disulfide, which is then trapped by a sulfur-based electrophile.[1][2][4][5]

  • Synthesis via Phosphorodithioate (B1214789) Chemistry: A straightforward approach utilizing a phosphorodithioate-derived sulfur transfer reagent that reacts with various thiols to form unsymmetrical trisulfides under mild conditions.[4][6]

  • Synthesis from Bunte Salts: A method that employs readily available Bunte salts (thiosulfates) and a sulfur source to generate unsymmetrical trisulfides.[7]

Method 1: Synthesis via 9-Fluorenylmethyl (Fm) Disulfide Precursors

This method relies on the base-mediated generation of a persulfide anion (RSS⁻) from a 9-fluorenylmethyl (Fm) disulfide (RSSFm). The highly reactive persulfide is then trapped in situ by a suitable sulfur electrophile (R'S-LG, where LG is a leaving group) to furnish the desired unsymmetrical trisulfide.[1][2]

Experimental Workflow

workflow1 cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Fm_Disulfide 9-Fluorenylmethyl Disulfide (RSSFm) Mixing Mix RSSFm and R'S-LG Fm_Disulfide->Mixing Electrophile Sulfur Electrophile (R'S-LG) Electrophile->Mixing Base Base (e.g., DBU) Base_Addition Add Base Base->Base_Addition Mixing->Base_Addition Persulfide_Formation In situ Persulfide (RSSH) Formation Base_Addition->Persulfide_Formation Coupling S-S Coupling Persulfide_Formation->Coupling Trisulfide Unsymmetrical Trisulfide (RSSSR') Coupling->Trisulfide Purification Purification Trisulfide->Purification

Caption: Workflow for unsymmetrical trisulfide synthesis using Fm-disulfides.

Detailed Experimental Protocol

The following is a general procedure for the synthesis of unsymmetrical trisulfides using 9-fluorenylmethyl disulfide precursors.[1]

  • Reactant Preparation: In a reaction vessel, dissolve the 9-fluorenylmethyl disulfide (1.0 equiv.) and the sulfur electrophile (e.g., S-succinimide or benzothiazole (B30560) disulfide derivative, 1.1 equiv.) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile.

  • Reaction Initiation: To this mixture, add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equiv.), to initiate the formation of the persulfide intermediate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the pure unsymmetrical trisulfide.

Quantitative Data

The yields of unsymmetrical trisulfides synthesized using this method are generally good to excellent.[1]

EntryRSSFm Substrate (R)Electrophile (R')Yield (%)
1PhenylBenzyl82
24-MethylphenylBenzyl78
34-MethoxyphenylBenzyl85
4BenzylPhenyl75
5tert-ButylBenzyl65

Table 1: Representative yields for the synthesis of unsymmetrical trisulfides via Fm-disulfide precursors.[1]

Method 2: Synthesis via Phosphorodithioate Chemistry

This approach utilizes a stable phosphorodithioate-derived sulfur transfer reagent, 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, for the synthesis of unsymmetrical trisulfides.[6] This reagent reacts with a variety of thiols under mild conditions to produce the desired products in high yields and purity.[4][6]

Experimental Workflow

workflow2 cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Reagent Phosphorodithioate Reagent Reaction_Step Reaction in Solvent Reagent->Reaction_Step Thiol Thiol (R'SH) Thiol->Reaction_Step Trisulfide Unsymmetrical Trisulfide Reaction_Step->Trisulfide Purification Purification Trisulfide->Purification

Caption: Workflow for unsymmetrical trisulfide synthesis via phosphorodithioate chemistry.

Detailed Experimental Protocol

The following is a general procedure for the synthesis of unsymmetrical trisulfides using the phosphorodithioate method.[6]

  • Reagent Preparation: The key reagent, 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, is prepared from 5,5-dimethyl-2-sulfanyl-2-thioxo-1,3,2-dioxaphosphorinane, sulfur dichloride, and dodecane-1-thiol.[8]

  • Reaction: To a solution of the phosphorodithioate reagent (1.0 equiv.) in a suitable solvent (e.g., chloroform), add the desired thiol (1.0 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography to yield the unsymmetrical trisulfide.

Quantitative Data

This method provides excellent yields for a variety of aliphatic and aromatic thiols.[6]

EntryThiol Substrate (R')Yield (%)Reaction Time (min)
1Dodecane-1-thiol9515
2Benzylthiol9220
3Thiophenol8830
4L-cysteine derivative8545

Table 2: Representative yields and reaction times for the synthesis of unsymmetrical trisulfides using the phosphorodithioate method.[6]

Method 3: Synthesis from Bunte Salts

This protocol describes the synthesis of unsymmetrical trisulfides from two different Bunte salts and sodium sulfide (B99878) nonahydrate.[7]

Experimental Workflow

workflow3 cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Bunte_Salt_1 Bunte Salt 1 (RSSO3Na) Reaction_Step Reaction in Aqueous Solution at 0 °C Bunte_Salt_1->Reaction_Step Bunte_Salt_2 Bunte Salt 2 (R'SSO3Na) Bunte_Salt_2->Reaction_Step Sulfide Sodium Sulfide (Na2S) Sulfide->Reaction_Step Trisulfide Unsymmetrical Trisulfide (RSSSR') Reaction_Step->Trisulfide Purification Extraction and Purification Trisulfide->Purification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aromatic Trisulfides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of aromatic trisulfides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing aromatic trisulfides?

The synthesis of aromatic trisulfides can be challenging due to several factors:

  • Side Reactions: The formation of unwanted byproducts, such as disulfides and higher polysulfides (tetrasulfides, etc.), is a frequent issue.[1][2]

  • Low Yields: Achieving high yields of the desired trisulfide can be difficult, often due to the reaction conditions or the reactivity of the starting materials.[2][3]

  • Purification Difficulties: Separating the target trisulfide from structurally similar disulfide and polysulfide impurities is often challenging.[1]

  • Stability Issues: Aromatic trisulfides can be unstable under certain conditions, such as exposure to light, heat, or basic environments, leading to decomposition.[1][4][5]

  • Limited Substrate Scope: Some synthetic methods are not broadly applicable and may not be suitable for a wide range of aromatic thiols with diverse functional groups.[3]

Q2: My reaction is producing a mixture of disulfides and polysulfides. How can I improve the selectivity for trisulfide formation?

The formation of disulfide and polysulfide impurities is a common problem. Here are a few strategies to enhance selectivity:

  • Choice of Sulfur Transfer Reagent: The type of sulfur transfer reagent used is critical. Reagents like N,N'-thiobisphthalimide can offer a controlled way to form the trisulfide linkage.[6]

  • Reaction Conditions: Carefully controlling the reaction temperature and time can minimize the formation of byproducts. Low-temperature reactions are often favored.[7]

  • Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of the thiol or the sulfur source can lead to the formation of undesired side products.

  • Use of Precursors: Employing precursors that generate reactive persulfides in situ, which are then trapped, can be an effective method for synthesizing unsymmetrical trisulfides with high selectivity.[3][8]

Q3: What are the best practices for purifying aromatic trisulfides?

Purification of aromatic trisulfides often requires chromatographic techniques to separate them from other sulfur-containing compounds.

  • Flash Column Chromatography: This is the most common method for purifying trisulfides.[6] A silica (B1680970) gel stationary phase is typically used with a non-polar mobile phase, such as a hexane/ethyl acetate (B1210297) gradient.

  • Preparative HPLC: For difficult separations or to obtain very high purity, preparative reverse-phase HPLC (C18 column) can be effective.[9]

  • Crystallization: If the trisulfide is a solid, crystallization can be a powerful purification technique to remove impurities.[9]

Q4: My aromatic trisulfide decomposes upon storage. What are the optimal storage conditions?

Aromatic trisulfides can be sensitive to light, temperature, and amines.[1][4]

  • Light Protection: Store trisulfides in amber vials or wrapped in aluminum foil to protect them from light, which can cause sulfur extrusion and decomposition.[1]

  • Low Temperature: Storage at low temperatures (e.g., 0 °C) can significantly improve the stability and prevent degradation over time.[6]

  • Inert Atmosphere: Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidative degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of aromatic trisulfides.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive starting materials- Ensure the purity and reactivity of your starting thiols and sulfur transfer reagents. - Use freshly purified reagents.
Inappropriate reaction conditions- Optimize the reaction temperature; some methods require mild or low-temperature conditions.[7] - Verify the optimal solvent for your specific reaction. Polar aprotic solvents like DMF can influence reaction rates.[10]
Poor choice of synthetic method for the substrate- Some methods have a narrow substrate scope. Consider alternative synthetic routes if your substrate has sensitive functional groups.[3]
Formation of Multiple Products (Disulfides, Polysulfides) Incorrect stoichiometry- Carefully control the molar ratios of your reactants.
Side reactions with the solvent or other reagents- Ensure the solvent is dry and deoxygenated. - Use highly selective sulfur transfer reagents.
Decomposition of the product- Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged reaction times that can lead to decomposition.
Difficulty in Purifying the Product Co-elution of impurities- Optimize the mobile phase for flash chromatography; a shallower gradient may improve separation. - Consider using a different stationary phase or switching to preparative HPLC.[9]
Product instability on silica gel- If the trisulfide is sensitive to silica gel, consider using a different purification method like crystallization or preparative TLC.
Product Decomposes After Purification Exposure to light or heat- Handle the purified product under low light conditions and store it at a low temperature.[1]
Presence of residual base or acid from the reaction- Ensure all catalytic or basic/acidic reagents are thoroughly removed during workup and purification. Some trisulfides are unstable in the presence of amines or under basic conditions.[4]

Experimental Protocols

General Procedure for the Synthesis of Unsymmetrical Aromatic Trisulfides using a Phthalimide-Based Sulfur Transfer Reagent [6]

  • Dissolve 1.5 equivalents of the phthalimide-disulfide reagent in dichloromethane (B109758) (DCM).

  • In a separate flask, dissolve 1 equivalent of the aromatic thiol in DCM.

  • Add the thiol solution dropwise to the reaction mixture to a final concentration of 40 mM with respect to the thiol.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Purify the crude material by flash column chromatography.

  • Dry the pure trisulfide under high vacuum and characterize by 1H NMR, 13C NMR, and ESI-MS.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions cluster_outcome Outcome start Start Synthesis reaction Reaction Monitoring (TLC/LC-MS) start->reaction workup Reaction Workup reaction->workup analysis Analyze Crude Product workup->analysis problem Identify Problem analysis->problem low_yield Low/No Yield problem->low_yield Low Conversion impurities Multiple Products (Disulfides/Polysulfides) problem->impurities Complex Mixture purification_issue Purification Difficulty problem->purification_issue Co-elution success Pure Aromatic Trisulfide problem->success Desired Product optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents change_method Change Synthetic Method low_yield->change_method low_yield->success After Optimization impurities->optimize_conditions impurities->check_reagents impurities->success After Re-purification optimize_purification Optimize Purification (Gradient, Column, HPLC) purification_issue->optimize_purification optimize_conditions->reaction check_reagents->start change_method->start optimize_purification->workup optimize_purification->success

Caption: Troubleshooting workflow for aromatic trisulfide synthesis.

References

optimizing signal-to-noise for trisulfur Raman spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their trisulfur Raman spectroscopy experiments.

Troubleshooting Guide

Low signal-to-noise is a common challenge in Raman spectroscopy. This guide addresses specific issues you may encounter when analyzing this compound (S₃).

Problem: Weak or No this compound Raman Signal

A faint or absent this compound signal can stem from several factors, from sample preparation to instrument settings.

  • Possible Cause 1: Low Concentration of this compound Radical (S₃•⁻)

    • Solution: Ensure your experimental conditions favor the formation of the this compound radical. In alkali polysulfide solutions, the concentration of S₃•⁻ is dependent on the overall sulfur concentration and the specific cation. For in-situ battery studies, the state of charge will significantly impact the presence of polysulfide species, including S₃•⁻.[1][2]

  • Possible Cause 2: Inappropriate Laser Wavelength

    • Solution: The choice of excitation wavelength is critical. While shorter wavelengths like 532 nm can provide a stronger Raman signal due to the λ⁻⁴ dependency of Raman scattering intensity, they can also induce fluorescence, which can overwhelm the Raman signal.[3] Longer wavelengths, such as 785 nm or 1064 nm, are often more effective at minimizing fluorescence from the sample or solvent.

  • Possible Cause 3: Low Laser Power

    • Solution: The Raman signal is directly proportional to the laser power.[4] Cautiously increase the laser power to enhance the signal. However, be aware of potential sample damage (photodegradation).

  • Possible Cause 4: Incorrect Focus

    • Solution: Ensure the laser is precisely focused on the sample. For liquid samples, focus on the bulk of the solution. For solid samples, a smooth, polished surface will yield the best results.

  • Possible Cause 5: Misaligned Optics

    • Solution: Regularly check and optimize the alignment of your Raman spectrometer's optical components, including mirrors and gratings, according to the manufacturer's instructions.

Problem: High Background Noise or Fluorescence

A high background can obscure the characteristic this compound peak.

  • Possible Cause 1: Fluorescence from Sample or Solvent

    • Solution 1: Change Excitation Wavelength: As mentioned, switching to a longer wavelength (e.g., 785 nm or 1064 nm) is a primary strategy to reduce fluorescence.

    • Solution 2: Photobleaching: Expose the sample to the laser for a period before acquiring the spectrum. This can sometimes reduce fluorescence by causing the fluorescent species to photodegrade.

    • Solution 3: Baseline Correction: Utilize software-based baseline correction algorithms to subtract the background from your raw data. Common methods include polynomial fitting and asymmetric least squares.

  • Possible Cause 2: Cosmic Rays

    • Solution: Cosmic rays are high-energy particles that can hit the detector and create sharp, narrow peaks in the spectrum. These can be removed using software algorithms that identify and eliminate these spikes.

Problem: Difficulty Distinguishing the this compound Peak

The this compound radical signal can be difficult to identify amongst other sulfur species.

  • Possible Cause: Overlapping Raman Bands

    • Solution: The key is to know the characteristic Raman peak of the this compound radical anion (S₃•⁻), which is a symmetric stretching mode observed around 534 cm⁻¹.[1] By comparing your spectrum to a reference table of known sulfur allotrope and polysulfide Raman peaks, you can distinguish the S₃•⁻ signal.

Frequently Asked Questions (FAQs)

Q1: What is the characteristic Raman peak for the this compound radical anion (S₃•⁻)?

The primary Raman peak for the this compound radical anion (S₃•⁻) is located at approximately 534 cm⁻¹.[1][2] This peak is due to the symmetric stretching mode of the molecule.

Q2: How can I distinguish the this compound peak from other sulfur allotropes and polysulfides?

The Raman spectra of different sulfur species have distinct peaks. By comparing the peak positions in your spectrum with known values, you can identify the various components. The table below summarizes the key Raman peaks for several common sulfur species.

Sulfur SpeciesKey Raman Peaks (cm⁻¹)
This compound Radical (S₃•⁻) ~534 [1][2]
S₂²⁻~192
S₃²⁻~132, 208, 450
S₄²⁻~390, 518[1]
S₆²⁻~386, 440
S₈²⁻~380, 436
α-S₈ (orthorhombic)~150, 183, 219, 245, 436, 472[4][5]

Q3: What is a good starting point for laser power and acquisition time?

There is no single setting that works for all experiments. A good starting point is to use a low laser power to avoid sample damage and a longer acquisition time to improve the signal-to-noise ratio. You can then incrementally increase the laser power while monitoring the sample for any signs of degradation. The optimal settings will be a balance between maximizing the Raman signal and preserving the integrity of your sample.

Q4: Can the solvent affect my this compound Raman spectrum?

Yes, the solvent can have an impact. Some solvents may have Raman peaks that overlap with the this compound signal.[6][7] It is crucial to acquire a Raman spectrum of the pure solvent to identify its characteristic peaks. Additionally, the solvent can influence the stability and concentration of the this compound radical.

Experimental Protocols

Generating this compound Radical Anion (S₃•⁻) in an Alkali Polysulfide Solution for Raman Analysis

This protocol describes a general method for preparing a sample of an alkali polysulfide solution to observe the this compound radical anion.

  • Materials:

    • Elemental sulfur (S₈)

    • Anhydrous alkali metal sulfide (B99878) (e.g., Na₂S)

    • Aprotic solvent (e.g., tetraethylene glycol dimethyl ether - TEGDME)

    • Inert atmosphere glovebox

    • Raman spectrometer with appropriate laser wavelength (e.g., 785 nm)

    • Quartz cuvette or capillary tube

  • Procedure:

    • Inside an inert atmosphere glovebox, dissolve the anhydrous alkali metal sulfide in the aprotic solvent.

    • Add elemental sulfur to the solution in a stoichiometric ratio to generate the desired polysulfide species. The formation of S₃•⁻ is often observed in solutions with higher-order polysulfides.

    • Stir the solution until the sulfur is completely dissolved. The solution should develop a characteristic blue color, indicating the presence of the this compound radical anion.

    • Transfer the solution to a quartz cuvette or capillary tube suitable for Raman analysis.

    • Seal the container to prevent reaction with air and moisture.

    • Remove the sample from the glovebox and immediately perform the Raman measurement.

Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Raman Analysis dissolve Dissolve Alkali Metal Sulfide in Aprotic Solvent add_sulfur Add Elemental Sulfur dissolve->add_sulfur stir Stir to Dissolve add_sulfur->stir transfer Transfer to Sealed Container stir->transfer measure Acquire Raman Spectrum transfer->measure Immediate Analysis process Data Processing (Baseline Correction, Cosmic Ray Removal) measure->process identify Identify S₃•⁻ Peak (~534 cm⁻¹) process->identify

Caption: Experimental workflow for this compound Raman spectroscopy.

troubleshooting_logic cluster_weak_signal Troubleshooting Weak Signal cluster_high_background Troubleshooting High Background start Low Signal-to-Noise? weak_signal Weak or No S₃•⁻ Signal? start->weak_signal Yes high_background High Background/Fluorescence? start->high_background No check_conc Verify S₃•⁻ Concentration weak_signal->check_conc Yes change_wavelength Use Longer Excitation Wavelength high_background->change_wavelength Yes check_laser_power Increase Laser Power (Cautiously) check_conc->check_laser_power check_focus Optimize Focus check_laser_power->check_focus check_alignment Check Optical Alignment check_focus->check_alignment end Optimized Spectrum check_alignment->end photobleach Perform Photobleaching change_wavelength->photobleach baseline_correct Apply Baseline Correction photobleach->baseline_correct remove_cosmic Remove Cosmic Rays baseline_correct->remove_cosmic remove_cosmic->end

Caption: Troubleshooting logic for optimizing S/N ratio.

References

interference from other sulfur allotropes in S₃ analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of sulfur, with a specific focus on the challenges posed by interference from various sulfur allotropes during the analysis of trisulfur (S₃).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing for S₃ in the presence of other sulfur allotropes?

The analysis of this compound (S₃) is complicated by its nature as a reactive, acyclic species, often found in gaseous or high-temperature environments.[1][2] The primary challenges arise from the complex equilibrium and interconversion of numerous sulfur allotropes.[3] The most stable and common form of sulfur is cyclo-octasulfur (S₈).[1] However, many other cyclic allotropes (e.g., S₆, S₇, S₉-S₂₀) and polymeric sulfur can coexist or be generated under analytical conditions.[1] These other allotropes can interfere with S₃ analysis through direct signal overlap in spectroscopic methods or by generating S₃ as a fragmentation product in mass spectrometry.[4][5]

Q2: I am seeing multiple unexpected peaks in my HPLC analysis of an elemental sulfur sample. Why is this?

Commercial elemental sulfur is predominantly S₈, but it often contains traces of other allotropes like S₇ (up to 0.56%), and sometimes S₆ and S₉.[3][6] Furthermore, sulfur allotropes can readily interconvert when exposed to heat, UV light (including from a UV detector), or when dissolved in certain solvents.[6][7] This means that even a sample of pure S₈ can generate other allotropes in solution or during the analysis itself, leading to the appearance of multiple peaks in your chromatogram.[3][7]

Q3: My quantitative results for a specific sulfur allotrope are not reproducible. What are the likely causes?

Lack of reproducibility in quantitative sulfur analysis is often linked to the instability of certain allotropes and their tendency to convert to the more stable S₈ form over time.[3] Key factors include:

  • Sample Age: Samples should be analyzed promptly after preparation, as less stable allotropes will degrade.[7]

  • Temperature Fluctuations: Column temperature significantly affects retention times in HPLC. Using a column oven is crucial for maintaining stable conditions.[7]

  • UV Exposure: UV detectors in HPLC can induce the conversion of S₈ to S₇ and S₆, altering the quantitative results.[7]

  • Solvent Choice: Polar solvents like methanol (B129727) or acetonitrile (B52724) can induce the conversion of S₈ to S₆ and S₇ even at room temperature.[6]

Q4: How can I minimize the interconversion of sulfur allotropes during sample preparation and analysis?

To ensure the integrity of your sample and obtain accurate results, consider the following precautions:

  • Work Quickly: Prepare and analyze samples as quickly as possible.

  • Control Temperature: Maintain consistent and controlled temperatures for both the sample and the analytical column. For HPLC, a column oven is recommended.[7]

  • Minimize Light Exposure: Protect samples from light, especially UV radiation, to prevent photochemical conversion.[3]

  • Solvent Selection: Use nonpolar solvents like carbon disulfide (CS₂) or cyclohexane (B81311) when possible, as they are less likely to induce interconversion than polar solvents. Handle CS₂ with extreme caution in a fume hood due to its toxicity and flammability.[7]

  • Degas Solvents: For HPLC, ensure mobile phase solvents are properly degassed to prevent baseline noise which can obscure peaks of low-abundance allotropes.[7]

Q5: What is the best technique for identifying specific sulfur allotropes in a complex mixture?

A combination of techniques is often most effective.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a powerful method for separating and identifying cyclic sulfur allotropes (Sₙ where n = 6-26). Retention times are systematically related to the ring size, which aids in identification.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can help identify sulfur-containing compounds by their distinctive isotopic patterns.[8] However, fragmentation of larger allotropes can complicate the spectra. For example, S₈ can fragment into smaller species like S₂, S₃, and S₄, which can be a source of interference but also a signpost for the presence of the parent molecule.[4][5]

  • Raman Spectroscopy: This technique is very sensitive for identifying S-S bonds and can be used to characterize different allotropes, often at low temperatures to prevent sample degradation.[2][6]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
No Peaks or Very Small Peaks Sample precipitation; Sample degradation.Ensure the sample solvent is miscible with the mobile phase.[7] Analyze samples promptly after preparation to avoid conversion to insoluble polymeric sulfur.[7]
Multiple Unexpected Peaks Presence of impurities in the original sample; On-column or in-solution interconversion of allotropes.All commercial sulfur contains some level of other allotropes.[3] Minimize UV exposure from the detector and control temperature to reduce interconversion.[7]
Shifting Retention Times Fluctuations in column temperature; Inconsistent mobile phase composition.Use a column oven to maintain a stable temperature.[7] Prepare the mobile phase accurately and consistently.[7]
Peak Tailing or Fronting Column overload; Column void or contamination.Dilute the sample to avoid overloading the column.[7] Use a guard column and try back-flushing the analytical column if a blockage is suspected.[7]
Noisy or Drifting Baseline Air bubbles in the system; Column not fully equilibrated.Degas the mobile phase.[7] Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[7]
Mass Spectrometry Analysis
Problem Potential Cause Troubleshooting Steps
Difficulty Confirming Sulfur Content Insufficient mass resolution; Spectral interference.Use a high-resolution instrument like FT-ICR MS if available.[8] At lower resolutions (<50,000), the isotopic patterns needed for sulfur recognition can be convoluted.[8] Be aware of spectral interference from other elements or molecules.
Detection of S₂, S₃, S₄ Instead of Larger Allotropes Fragmentation of parent allotropes (e.g., S₈) in the ion source.This is a known phenomenon. The presence of these smaller allotropes can serve as an indicator of larger, less volatile allotropes in the original sample.[4][5] Optimize ionization conditions to minimize fragmentation if the parent ion is desired.
Poor Quantitative Accuracy Co-isolation of interfering ions; Low signal intensity.For quantitative proteomics using isobaric tags, multistage MS (MS³) can improve accuracy by isolating reporter ions from interferences.[9] For direct analysis, ensure sufficient signal-to-noise for accurate measurement of isotopic peaks.

Experimental Protocols

Protocol: Reversed-Phase HPLC for Separation of Sulfur Allotropes

This protocol provides a general method for the separation of cyclic sulfur allotropes, adapted from established methods.[3][7]

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile Phase: Methanol/Cyclohexane mixture (e.g., 90:10 v/v).

  • Sample Solvent: Carbon disulfide (CS₂) or other suitable nonpolar solvent.

  • Sulfur sample.

  • 0.45 µm PTFE syringe filters.

2. Sample Preparation:

  • Accurately weigh and dissolve the sulfur sample in the chosen solvent (e.g., CS₂). Caution: CS₂ is highly flammable and toxic; handle it exclusively within a certified fume hood using appropriate personal protective equipment.[7]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.[7]

3. HPLC Conditions:

  • Column: Standard reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with a degassed Methanol/Cyclohexane mixture. The exact ratio may need to be optimized for best separation.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintain a stable temperature, for example, 45 °C, using a column oven.[7]

  • Detector Wavelength: Set the UV detector to a wavelength between 250-265 nm for optimal detection of sulfur allotropes.[7]

  • Injection Volume: 10-20 µL, depending on sample concentration and instrument sensitivity.

4. Data Analysis:

  • Identify peaks by comparing retention times to known standards or by using the systematic relationship between retention time and sulfur ring size.[3]

  • Quantify by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration.

Visualizations

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Solutions & Mitigations Problem Inconsistent or Unexpected HPLC Results for Sulfur Allotropes CheckSample Is the sample freshly prepared and filtered? Problem->CheckSample CheckMethod Are HPLC parameters stable? (Temp, Flow, Mobile Phase) Problem->CheckMethod Path_Reproducibility Issue: Poor Reproducibility (Shifting Retention Times) CheckSample->Path_Reproducibility No Path_Peaks Issue: Unexpected Peaks CheckSample->Path_Peaks Yes CheckMethod->Path_Reproducibility No CheckMethod->Path_Peaks Yes Sol_Temp Use Column Oven Ensure Consistent Mobile Phase Preparation Path_Reproducibility->Sol_Temp Path_Quantitation Issue: Inaccurate Quantitation Path_Peaks->Path_Quantitation Sol_Purity Recognize inherent impurities in commercial sulfur (S₇, S₆). Protect sample from light. Path_Peaks->Sol_Purity Sol_UV Minimize UV exposure. Consider detector wavelength. Analyze samples promptly. Path_Quantitation->Sol_UV

Caption: Troubleshooting workflow for HPLC analysis of sulfur allotropes.

G cluster_0 Interconversion Pathways S8 S₈ (Stable Allotrope) S7 S₇ S8->S7 Heat, UV, Solvent S6 S₆ S8->S6 Heat, UV, Solvent S_poly Polymeric Sulfur (Insoluble) S8->S_poly Heating S3 S₃ (Target Analyte) S8->S3 Fragmentation S2 S₂ S8->S2 Fragmentation S4 S₄ S8->S4 Fragmentation S7->S8 Reversion S6->S8 Reversion Sn_other Other Rings (S₉, S₁₂, etc.) Sn_other->S8 Reversion

Caption: Interference pathways in S₃ analysis from other sulfur allotropes.

References

Technical Support Center: Stability and Handling of Trisulfur Radical Anions (S₃•⁻)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trisulfur radical anions (S₃•⁻) in different solvents.

Frequently Asked Questions (FAQs)

Q1: What is the this compound radical anion (S₃•⁻) and why is it important?

The this compound radical anion (S₃•⁻) is a highly reactive intermediate composed of three sulfur atoms with a net negative charge and an unpaired electron. It is well-known as the chromophore responsible for the deep blue color of the mineral lapis lazuli.[1][2][3] In experimental chemistry, S₃•⁻ serves as a key intermediate in various reactions, including the synthesis of thiophene (B33073) derivatives and other organosulfur compounds.[4][5][6] Its reactivity is harnessed in fields ranging from materials science and electrochemistry to geochemistry.[7][8][9][10]

Q2: How can I generate the this compound radical anion in the lab?

The most common method for generating S₃•⁻ in organic solvents is by reacting elemental sulfur (S₈) with a strong base.[4][5] Another approach involves the use of sulfide (B99878) salts, such as potassium sulfide (K₂S), in a suitable solvent.[11] The choice of solvent is critical for the successful generation and stabilization of the radical anion.

Q3: Which solvents are best for generating and stabilizing S₃•⁻?

Polar aprotic solvents are the preferred choice for working with S₃•⁻. Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are particularly effective.[12] The high polarity of these solvents helps to solvate and stabilize the charged radical anion, while their aprotic nature prevents protonation and subsequent decomposition. The generation of S₃•⁻ is highly sensitive to the solvent, with DMF often providing the highest yields in synthetic applications.[4][5]

Q4: How can I confirm the presence of S₃•⁻ in my reaction?

The formation of an intense blue color in the solution is a strong visual indicator of the presence of S₃•⁻. For confirmation, UV-Vis spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy are the most definitive methods:

  • UV-Vis Spectroscopy: S₃•⁻ exhibits a characteristic strong absorption maximum in the range of 610-620 nm in solvents like DMF and DMSO.[13][14]

  • EPR Spectroscopy: As a radical species, S₃•⁻ gives a distinct signal in the EPR spectrum, which provides unambiguous evidence of its presence.[4][5][8]

Q5: What is the general stability of S₃•⁻ in organic solvents?

While S₃•⁻ can be readily generated in polar aprotic solvents, it is a reactive intermediate with limited stability. Its persistence is highly dependent on the experimental conditions, particularly the exclusion of air and water. In hydrothermal fluids at temperatures above 250°C, S₃•⁻ is known to be a stable species.[15] However, at ambient temperatures in organic solvents, it is more transient. Quantitative data such as half-lives and decay constants in common organic solvents are not widely reported in the literature, underscoring its reactive nature.

Troubleshooting Guides

Issue 1: No blue color is observed after adding the base to the sulfur solution.

Possible Cause Troubleshooting Step
Incorrect Solvent Ensure you are using a polar aprotic solvent such as DMF or DMSO. The formation of S₃•⁻ is highly solvent-dependent.
Weak Base Use a strong base like sodium tert-butoxide (NaOᵗBu) or potassium tert-butoxide (KOᵗBu). Weaker bases may not be sufficient to generate the radical anion.
Presence of Protic Impurities Traces of water or other protic impurities can quench the radical anion. Use anhydrous solvents and ensure your glassware is thoroughly dried.
Low Reagent Concentration Ensure that the concentrations of elemental sulfur and the base are sufficient according to your protocol.

Issue 2: The blue color of the S₃•⁻ solution fades quickly.

Possible Cause Troubleshooting Step
Exposure to Air (Oxygen) The S₃•⁻ radical is sensitive to oxygen.[16] Perform the experiment under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[17][18][19][20]
Presence of Water Water can react with and destabilize S₃•⁻. Use anhydrous solvents and reagents. Consider drying the solvent over molecular sieves prior to use.
Reaction with Solvent or Substrate The S₃•⁻ radical is a reactive species and will be consumed during the course of a reaction. If the fading is faster than expected, consider potential side reactions with your substrate or impurities in the solvent.
Disproportionation In some conditions, S₃•⁻ can undergo disproportionation to other sulfur species. This is an inherent property of the radical and may be influenced by solvent and temperature.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Solvent Purity Use a fresh bottle of high-purity, anhydrous solvent for each set of experiments. Solvent quality can significantly impact the stability of S₃•⁻.
Inconsistent Inert Atmosphere Ensure a consistent and high-quality inert atmosphere is maintained throughout the experiment. Check for leaks in your Schlenk line or glovebox.
Temperature Fluctuations Perform the reaction at a consistent and controlled temperature, as temperature can affect the rate of S₃•⁻ formation and decomposition.

Quantitative Data Summary

While specific kinetic data on the stability of S₃•⁻ in various organic solvents at room temperature is scarce in the literature, the following tables summarize key qualitative stability information and spectroscopic data.

Table 1: Qualitative Stability of S₃•⁻ in Different Solvent Types

Solvent TypeExamplesQualitative Stability of S₃•⁻Rationale
Polar Aprotic DMF, DMSO, AcetonitrileHigher Good solvation of the anion without protonation.[12]
Polar Protic Water, EthanolLower Prone to protonation and rapid decomposition.
Nonpolar Toluene, HexaneVery Low / Insoluble Poor solvation of the charged radical anion.

Table 2: Spectroscopic Data for S₃•⁻ in Common Solvents

SolventUV-Vis λmax (nm)Molar Absorptivity (ε)EPR g-value
DMF ~617-620[13][14]High (qualitative)~2.029
DMSO ~610-620[13]High (qualitative)Not widely reported
HMPA ~615-620High (qualitative)~2.028
Acetonitrile Faintly observedNot reportedNot widely reported

Experimental Protocols

Protocol 1: Generation of S₃•⁻ for Spectroscopic Analysis

This protocol describes the generation of S₃•⁻ for characterization by UV-Vis and EPR spectroscopy.

Materials:

  • Elemental sulfur (S₈)

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (Nitrogen or Argon)

  • UV-Vis spectrophotometer

  • EPR spectrometer

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.

  • Reaction Setup: Assemble the Schlenk flask under a positive pressure of inert gas.

  • Reagent Addition: To the Schlenk flask, add elemental sulfur (e.g., 32 mg, 0.125 mmol S₈).

  • Solvent Addition: Add anhydrous DMF (e.g., 10 mL) to the flask via a gas-tight syringe. Stir the mixture to dissolve the sulfur.

  • Base Addition: In a separate, dry container under inert atmosphere, weigh sodium tert-butoxide (e.g., 96 mg, 1.0 mmol).

  • Generation of S₃•⁻: Carefully add the solid NaOᵗBu to the sulfur solution under a positive flow of inert gas.

  • Observation: The solution should rapidly turn a deep blue color, indicating the formation of S₃•⁻.

  • Analysis:

    • UV-Vis: Transfer an aliquot of the blue solution to a cuvette (purged with inert gas) using a gas-tight syringe and record the spectrum.

    • EPR: Transfer an aliquot of the solution to an EPR tube under an inert atmosphere, seal the tube, and record the spectrum.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_glass Dry Glassware add_sulfur Add Elemental Sulfur prep_glass->add_sulfur prep_inert Inert Atmosphere Setup prep_inert->add_sulfur add_solvent Add Anhydrous Solvent (e.g., DMF) add_sulfur->add_solvent add_base Add Strong Base (e.g., NaOtBu) add_solvent->add_base formation Formation of Blue S3•⁻ Solution add_base->formation uv_vis UV-Vis Spectroscopy formation->uv_vis Aliquot epr EPR Spectroscopy formation->epr Aliquot

Caption: Experimental workflow for the generation and analysis of S₃•⁻.

troubleshooting_logic start Experiment Start: No Blue Color Observed check_solvent Is the solvent polar aprotic (DMF, DMSO)? start->check_solvent check_base Is a strong base (e.g., NaOtBu) used? check_solvent->check_base Yes fail_solvent Use appropriate polar aprotic solvent check_solvent->fail_solvent No check_anhydrous Are solvent and glassware anhydrous? check_base->check_anhydrous Yes fail_base Use a stronger base check_base->fail_base No success Blue color should form check_anhydrous->success Yes fail_anhydrous Ensure anhydrous conditions check_anhydrous->fail_anhydrous No

References

Technical Support Center: Electrochemical Generation of Trisulfur

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical generation of trisulfur (S₃•⁻).

Frequently Asked Questions (FAQs)

Q1: What is the this compound radical anion (S₃•⁻), and why is it important? The this compound radical anion (S₃•⁻) is a paramagnetic species responsible for the characteristic blue color of ultramarine pigments and plays a crucial role as a reaction intermediate in various electrochemical systems, particularly in lithium-sulfur batteries.[1] Its high reactivity is being explored for applications in organic synthesis and materials science.[2][3]

Q2: How is the this compound radical anion generated electrochemically? Electrochemical generation typically involves the reduction of elemental sulfur (S₈) or polysulfides (Sₓ²⁻) at an electrode surface. In high-donor-number solvents, a common pathway is the reduction of S₈ to the hexasulfide dianion (S₆²⁻), which then dissociates into two this compound radical anions (S₆²⁻ ⇌ 2S₃•⁻).[4][5]

Q3: Why is the choice of solvent so critical for this compound generation? The stability of the this compound radical is highly dependent on the solvent.[1] Solvents with high donor numbers (DN), such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are effective at solvating and stabilizing the radical anion, promoting its formation.[1][4] In low-DN solvents, the formation of S₃•⁻ is often thermodynamically unfavorable.[4]

Q4: What are the primary methods for detecting and characterizing S₃•⁻? The most common methods are spectroscopic:

  • UV-Vis Spectroscopy: Detects the characteristic absorption peak of S₃•⁻ around 617 nm in DMF/DMSO, which gives the solution its blue color.[1]

  • Raman Spectroscopy: Identifies S₃•⁻ by its characteristic vibrational peak, typically around 545 cm⁻¹.[1]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic species, S₃•⁻ gives a distinct EPR signal, confirming its presence.[2]

Q5: What are the main side reactions to be aware of? The primary challenges in electrochemical systems involving sulfur are:

  • Electrode Passivation: Insoluble sulfur or lower-order polysulfides (like Li₂S₂/Li₂S) can deposit on the electrode surface, blocking active sites and impeding further reaction.[6][7]

  • Polysulfide Shuttle: In two-compartment cells (like batteries), soluble polysulfide intermediates can migrate to the anode and react directly, leading to a loss of active material and low efficiency.[6]

  • Electrolyte Decomposition: Some reactive sulfur species can react with and degrade certain electrolyte components.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound Radical (No Blue Color)

Question: I am not observing the characteristic blue color in my electrochemical cell, or the color is very faint. What could be the problem?

Answer: This issue typically points to problems with the solvent, the precursor concentration, or the electrochemical conditions. Follow these troubleshooting steps:

  • Verify Solvent Quality and Type:

    • Is your solvent a high-donor-number solvent? this compound is most stable in solvents like DMSO (DN = 29.8 kcal/mol) or DMF (DN = 26.6 kcal/mol).[8] Generation is unfavorable in low-DN solvents like 1,3-dioxolane (B20135) (DOL).[4]

    • Is your solvent dry? Trace amounts of water or other protic impurities can react with and quench the radical species. Ensure you are using anhydrous solvents.

  • Check Precursor and Electrolyte:

    • Is the sulfur/polysulfide concentration adequate? Ensure you have a sufficient concentration of your sulfur precursor (e.g., elemental sulfur or a polysulfide salt like Na₂S₄) dissolved in the electrolyte.

    • Is the supporting electrolyte inert? The electrolyte salt should be fully dissociated and should not react with any sulfur species. Standard choices include tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or lithium triflate (LiTFSI).

  • Review Electrochemical Parameters:

    • Is the applied potential correct? You must apply a potential sufficient to reduce the sulfur precursor to the S₆²⁻ intermediate. Perform a cyclic voltammetry (CV) scan to identify the correct reduction potentials for your system. In DMSO, the reduction of S₈ to higher-order polysulfides typically occurs around -0.5 to -0.7 V vs. Ag/AgCl.

    • Is there an issue with your reference electrode? An unstable or improperly calibrated reference electrode can lead to the application of an incorrect potential.

Issue 2: Rapid Fading of Blue Color (Instability of S₃•⁻)

Question: The blue color of the this compound radical appears but then disappears quickly. What is causing this instability?

Answer: Rapid fading indicates that the this compound radical is being consumed by side reactions or is unstable under the experimental conditions.

  • Atmospheric Contamination:

    • Is your cell properly sealed? The this compound radical is highly reactive with atmospheric oxygen.[9] Ensure your experiment is conducted in an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen).

  • Solvent and Electrolyte Purity:

    • Are there impurities in your solvent or electrolyte? As mentioned above, water and other electrophilic impurities can destroy the radical. Re-purify your solvent and dry your supporting electrolyte.

  • Concentration Effects:

    • Is the concentration of radical species too high? At high concentrations, radical-radical recombination or other disproportionation reactions may occur, leading to non-radical species.

Issue 3: Electrode Passivation or Fouling

Question: My electrode current drops significantly over time, and I observe a film on the electrode surface. What is happening?

Answer: This is a classic case of electrode passivation, where insoluble reaction products block the electrode surface.[7]

  • Identify the Fouling Agent:

    • The film is likely elemental sulfur (if operating at oxidative potentials) or insoluble lower-order polysulfides (e.g., Na₂S, Na₂S₂).

  • Mitigation Strategies:

    • Mechanical Removal: For robust electrodes, you may be able to carefully clean the surface by polishing or sonication between experiments.

    • Pulsed Voltammetry: Instead of applying a constant potential, use a pulsed technique. A short, periodic oxidative pulse can help strip away reductively deposited films, while a reductive pulse can remove oxidatively formed sulfur layers.

    • Optimize Solvent/Electrolyte: Increasing the solubility of polysulfides by using a different high-DN solvent or adding co-solvents can help reduce precipitation.

    • Use of Catalytic Electrodes: Some electrode materials have lower adhesion for sulfur species or can catalytically convert them to soluble forms, reducing passivation.[10]

Data and Protocols

Quantitative Data Tables

Table 1: Properties of Common Solvents for this compound Generation

SolventAbbreviationDonor Number (DN) (kcal/mol)Dielectric Constant (ε)
Dimethyl SulfoxideDMSO29.847.0
DimethylformamideDMF26.637.0
AcetonitrileACN14.137.5
TetrahydrofuranTHF20.07.5
1,3-DioxolaneDOL-7.1
1,2-DimethoxyethaneDME-7.2

Data sourced from various references, including[8].

Table 2: Spectroscopic Identification of this compound and Related Species

SpeciesTechniqueCharacteristic Peak(s)Solvent/Medium
S₃•⁻ UV-Vis ~617 nmDMF, DMSO
S₈²⁻UV-Vis~492 nmDMSO
S₃•⁻ Raman ~545 cm⁻¹Various
S₈Raman~470 cm⁻¹Various
S₆²⁻Raman~400 cm⁻¹Various
S₄²⁻Raman~500 cm⁻¹Various

Data compiled from multiple sources, including[1]. Note that peak positions can shift slightly based on the solvent and counter-ion.

Experimental Protocols

Protocol 1: General Procedure for Electrochemical Generation and UV-Vis Detection of S₃•⁻

This protocol outlines a standard method for generating and observing the this compound radical anion using cyclic voltammetry in a high-donor-number solvent.

1. Materials and Equipment:

  • Electrochemical Cell: A three-electrode cell suitable for spectroelectrochemistry (if in-situ analysis is desired) or a standard glass cell. The cell must be sealable for inert atmosphere operation.

  • Electrodes:

    • Working Electrode (WE): Glassy carbon or platinum disk electrode.

    • Counter Electrode (CE): Platinum wire or mesh.

    • Reference Electrode (RE): Ag/AgCl or a silver-wire pseudo-reference.

  • Potentiostat: Capable of performing cyclic voltammetry.

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO).

  • Precursor: Elemental sulfur (S₈).

  • Supporting Electrolyte: Anhydrous tetrabutylammonium perchlorate (TBAP).

  • Inert Gas: Argon or Nitrogen (high purity).

  • Spectrometer: UV-Vis spectrometer.

2. Procedure:

  • Prepare the Electrolyte Solution: In a glovebox, prepare a 0.1 M solution of TBAP in anhydrous DMSO. Add elemental sulfur to create a saturated or near-saturated solution (e.g., 10-20 mM).

  • Assemble the Cell: Assemble the three-electrode cell inside the glovebox. Polish the working electrode with alumina (B75360) slurry, rinse with solvent, and dry before use. Ensure the cell is well-sealed.

  • Purge with Inert Gas: If not in a glovebox, purge the electrolyte solution with argon or nitrogen for at least 20-30 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Perform Cyclic Voltammetry (CV):

    • Connect the electrodes to the potentiostat.

    • Set the potential window. A typical starting range is from 0 V to -2.0 V vs. Ag/AgCl.

    • Set a scan rate of 100 mV/s.

    • Run the CV. You should observe reduction peaks corresponding to the multi-step reduction of sulfur.

  • Generate and Observe S₃•⁻:

    • Hold the potential at a value just negative of the first major reduction peak (the formation of higher-order polysulfides like S₈²⁻ and S₆²⁻).

    • As S₆²⁻ is formed, it will start to dissociate into S₃•⁻, and the solution near the working electrode should turn a distinct blue.

  • Spectroscopic Analysis:

    • Carefully extract a sample of the blue solution using a gas-tight syringe and transfer it to a cuvette (pre-purged with inert gas) for UV-Vis analysis.

    • Scan the absorbance from 400 nm to 800 nm. The presence of a peak at approximately 617 nm confirms the generation of S₃•⁻.

Visualizations

Logical and Experimental Workflows

Trisulfur_Generation_Pathway cluster_electrochemical Electrochemical Reduction at Working Electrode cluster_chemical Chemical Equilibrium in Solution S8 Elemental Sulfur (S₈) S8_2_minus Octasulfide Dianion (S₈²⁻) S8->S8_2_minus +2e⁻ S6_2_minus Hexasulfide Dianion (S₆²⁻) S8_2_minus->S6_2_minus Disproportionation S3_radical This compound Radical Anion (S₃•⁻) (Blue Color) S6_2_minus->S3_radical Dissociation (Favored in High DN Solvents)

Caption: Electrochemical and chemical pathway for this compound generation.

Troubleshooting_Workflow Start Start: No/Low S₃•⁻ Yield (No Blue Color) CheckSolvent Is Solvent High DN (DMSO, DMF)? Is it Anhydrous? Start->CheckSolvent CheckPotential Is Applied Potential Correct? (Check CV) CheckSolvent->CheckPotential Yes UseHighDNSolvent Action: Switch to anhydrous high DN solvent. CheckSolvent->UseHighDNSolvent No CheckPurity Is System Free of O₂/H₂O? CheckPotential->CheckPurity Yes OptimizePotential Action: Adjust potential based on CV reduction peaks. CheckPotential->OptimizePotential No Success S₃•⁻ Generation Successful CheckPurity->Success Yes PurgeSystem Action: Purge with inert gas. Use glovebox. CheckPurity->PurgeSystem No UseHighDNSolvent->Start OptimizePotential->Start PurgeSystem->Start

Caption: Troubleshooting workflow for low this compound radical yield.

References

Technical Support Center: Refining Quantum Chemical Calculations for S₃ Electronic States

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when calculating the electronic states of the triatomic sulfur molecule (S₃).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My SCF calculation for an S₃ electronic state is failing to converge. What are the common causes and how can I resolve this?

A1: Self-Consistent Field (SCF) convergence failure is a frequent issue in quantum chemical calculations. It often indicates that the iterative process of solving the Hartree-Fock or Kohn-Sham equations is not reaching a stable solution. The calculation may oscillate between two energy values or diverge entirely.[1][2]

Common Causes and Troubleshooting Steps:

  • Poor Initial Geometry: An unrealistic starting geometry is a primary cause of convergence issues. Ensure your initial S₃ structure has reasonable bond lengths and angles. You can pre-optimize the geometry using a less computationally demanding method (like a smaller basis set or a semi-empirical method) before proceeding with a higher-level calculation.[3]

  • Inappropriate Initial Guess for the Wavefunction: The initial guess for the molecular orbitals may be poor. Most software allows you to use orbitals from a converged calculation at a lower level of theory as a starting point.

  • Near-Degenerate Orbitals: If the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are close in energy, it can lead to electronic state oscillation and convergence problems.[2]

  • Inadequate Basis Set: For some systems, the chosen basis set may be inappropriate, leading to convergence difficulties.[2] See Q2 for guidance on selecting a suitable basis set.

  • Algorithm-Specific Issues: The default convergence algorithm, often Direct Inversion in the Iterative Subspace (DIIS), may not be optimal for your system.[2]

Troubleshooting Workflow:

start SCF Fails to Converge check_geom Is the initial geometry reasonable? start->check_geom pre_opt Pre-optimize with a lower-level method (e.g., smaller basis set) check_geom->pre_opt No check_guess Is the initial guess poor? check_geom->check_guess Yes pre_opt->start change_algo Try alternative convergence algorithms (e.g., SCF=XQC, damping, level shifting) check_guess->change_algo Yes check_basis Is the basis set appropriate? check_guess->check_basis No use_prev_wf Use wavefunction from a converged lower-level calculation as guess use_prev_wf->change_algo success SCF Converged change_algo->success select_basis Consult basis set selection guide (See Q2) check_basis->select_basis No check_basis->success Yes select_basis->start start Unrestricted Calculation (UHF/U-DFT) check_spin Check  value in output start->check_spin is_contaminated Is  ≈ S(S+1)? check_spin->is_contaminated no_issue Spin contamination is negligible. Proceed with analysis. is_contaminated->no_issue Yes use_rohf Re-run calculation using Restricted Open-Shell method (ROHF/RO-DFT) is_contaminated->use_rohf No end Wavefunction is free of spin contamination use_rohf->end cluster_0 Orbital Space core Core Orbitals (Doubly Occupied, Inactive) active Active Space Orbitals (Fractionally Occupied) (n electrons, m orbitals) virtual Virtual Orbitals (Unoccupied, Inactive) Solvation Models cluster_implicit Implicit Model (e.g., PCM) cluster_explicit Explicit Model (e.g., QM/MM) solute_imp S₃ (QM) continuum Solvent Continuum (Dielectric) solute_exp S₃ (QM) solvent1 Solvent solvent2 Solvent solvent3 Solvent solvent4 Solvent

References

Technical Support Center: Trisulfide Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing trisulfide synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during trisulfide synthesis, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Trisulfide Yield Incorrect Stoichiometry: Using a 1:1 ratio of thiol to the sulfur transfer reagent can result in lower yields. An excess of thiol can react with the newly formed trisulfide, reducing the yield.[1]- Use a slight excess (1.5 to 2 equivalents) of the sulfur transfer reagent (e.g., phthalimide-based disulfide reagent).[1]
Suboptimal Solvent: The solubility of reagents can significantly impact reaction efficiency. For instance, using water with a water-insoluble reagent can lead to lower yields.[1]- For organic-soluble reagents, use solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or methanol (B129727) (MeOH).[1] - For water-soluble thiols, a solvent mixture such as acetonitrile-water may be necessary.[1]
Steric Hindrance: Reactions involving tertiary thiols or other bulky substrates may proceed slower or give lower yields due to steric hindrance.[2]- For tertiary thiols, the addition of a mild base like triethylamine (B128534) (TEA) (0.5 equivalents) can improve yields.[1]
Decomposition of Persulfide Intermediate: The persulfide (RSSH) intermediate can be unstable and decompose before reacting with the electrophile.[2]- Ensure the stability of the persulfide intermediate. The choice of reagents can influence this stability.[2]
Formation of Symmetric Disulfides/Trisulfides as Byproducts Side Reactions: The use of certain reagents like sulfur dichloride can lead to the formation of symmetric trisulfides as byproducts, which can be difficult to separate from the desired unsymmetric trisulfide.[2]- Employ methods designed for unsymmetric trisulfide synthesis, such as using 9-fluorenylmethyl (Fm) disulfide precursors or phosphorodithioic disulfides.[2][3]
Thiol Oxidation: The starting thiol can undergo oxidative coupling to form a symmetric disulfide (R-S-S-R).- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. - Use deoxygenated solvents.[4]
Product Decomposition Instability to Light: Trisulfides can be sensitive to light, leading to sulfur extrusion and decomposition into disulfides.[5]- Conduct the reaction and store the product in the dark or under red light. Wrap reaction flasks in aluminum foil.[4][5]
Presence of Amines: Trisulfides can degrade in the presence of primary and tertiary amines to the corresponding disulfide and elemental sulfur.[6]- Avoid using excess amine bases. If a base is necessary, use it in stoichiometric amounts or consider alternative bases.
pH Instability: The stability of trisulfides, particularly those derived from amino acids like cysteine and glutathione (B108866), is pH-dependent. They can be unstable under basic conditions due to the deprotonation of ammonium (B1175870) groups.[6][7]- For pH-sensitive trisulfides, maintain a neutral or slightly acidic pH during the reaction and purification. N-acetylcysteine (NAC) trisulfide shows greater stability across a range of pH values.[6]
Thermal Instability: Trisulfides can be thermally labile and may decompose upon heating.[8]- Run reactions at room temperature or below if possible. Avoid high temperatures during purification steps like distillation.[4]
Difficulty in Purification Similar Polarity of Products and Byproducts: Trisulfides and their corresponding disulfides often have very similar polarities, making chromatographic separation challenging.[2]- Utilize flash column chromatography for purification.[1] - Confirm product identity by comparing NMR spectra with an authentic disulfide sample; protons adjacent to a trisulfide are typically shifted further downfield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing unsymmetrical trisulfides?

A1: Several methods are effective for synthesizing unsymmetrical trisulfides with good yields. One common strategy involves the reaction of a persulfide intermediate (RSSH), generated in situ from a precursor like 9-fluorenylmethyl (Fm) disulfide, with a sulfur-based electrophile.[2][9] Another robust method uses phthalimide-based disulfide reagents which react with a wide range of thiols to form trisulfides in excellent yields.[1] A third approach utilizes 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane, which reacts with various thiols under mild conditions.[5]

Q2: How can I improve the yield of my trisulfide synthesis reaction?

A2: To improve the yield, consider the following optimizations:

  • Reagent Stoichiometry: Use a 1.5 equivalent excess of the sulfur-donating reagent relative to the thiol. Using excess thiol can lead to the consumption of the trisulfide product.[1]

  • Solvent Choice: Select a solvent in which all reagents are soluble. For many reactions, dichloromethane (DCM) or acetonitrile (ACN) work well.[1]

  • Addition of Base for Tertiary Thiols: For sterically hindered tertiary thiols, adding 0.5 equivalents of triethylamine (TEA) can significantly increase the yield.[1]

  • Slow Addition of Reagents: For certain procedures, such as those involving monosulfide transfer reagents to synthesize radiolabeled trisulfides, the slow addition of the thiol solution using a syringe pump can achieve high yields even with stoichiometric amounts of reagents.[10]

Q3: My trisulfide product seems to be decomposing. What are the common causes and how can I prevent this?

A3: Trisulfide decomposition is a common issue with several potential causes:

  • Exposure to Light: Some trisulfides are light-sensitive and can degrade to disulfides. It is best to perform the reaction and store the product in the dark.[5]

  • pH: Trisulfides derived from amino acids can be unstable at basic pH. For example, cysteine and glutathione trisulfides are less stable in alkaline environments.[6][7] Maintaining a neutral to acidic pH is crucial for these compounds.

  • Presence of Amines: Amines can catalyze the degradation of trisulfides to disulfides and elemental sulfur.[6]

  • Heat: Trisulfides can be thermally unstable. Avoid excessive heating during the reaction and purification.[4][8]

Q4: How do I purify my trisulfide product effectively?

A4: Purification is typically achieved by flash column chromatography on silica (B1680970) gel.[1] Since trisulfides and disulfides can have similar polarities, careful monitoring of the separation is necessary.[2] After purification, it is important to thoroughly dry the product under high vacuum.[1] Product identity and purity should be confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[1] A key diagnostic feature in ¹H NMR is that the chemical shifts of protons adjacent to the trisulfide bond are more downfield compared to those next to a disulfide bond.[2]

Q5: Are there specific safety precautions I should take when working with trisulfide synthesis reagents?

A5: Yes, some reagents used in trisulfide synthesis require careful handling. For example, sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂), which are sometimes used as sulfur sources, are corrosive and react with water.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) for all reagents before use.

Quantitative Data Summary

Table 1: Optimization of Trisulfide Synthesis with Benzyl Mercaptan (BnSH) and a Phthalimide-Based Disulfide Reagent [1]

EntryReagent Ratio (Reagent 2 : BnSH)SolventYield of Trisulfide (%)
11 : 1DCM60
21 : 1.5DCM41
32 : 1DCM85
41.5 : 1DCM85
51.5 : 1ACN80
61.5 : 1MeOH82
71.5 : 1H₂O60

Table 2: Yields of Trisulfides from Various Thiols using a Phthalimide-Based Disulfide Reagent [1]

Thiol SubstrateThiol TypeAdditiveYield (%)
Benzyl MercaptanPrimaryNone85
Cyclohexyl MercaptanSecondaryNone82
tert-Butyl MercaptanTertiary0.5 eq. TEA65
ThiophenolArylNone88
Glutathione (GSH)Biothiol (water-soluble)None (in ACN/H₂O)75
ThioglucoseBiothiol (water-soluble)None (in ACN/H₂O)70

Experimental Protocols

Protocol 1: General Procedure for Trisulfide Synthesis using a Phthalimide-Based Disulfide Reagent [1]

  • Dissolve 1.5 equivalents of the phthalimide-based disulfide reagent in dichloromethane (DCM).

  • In a separate flask, dissolve 1 equivalent of the desired thiol in DCM.

  • Add the thiol solution dropwise to the reagent solution to achieve a final concentration of 40 mM with respect to the thiol.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent by rotary evaporation.

  • Purify the crude material by flash column chromatography on silica gel.

  • Dry the purified trisulfide under high vacuum and analyze by ¹H NMR, ¹³C NMR, and ESI-MS.

Protocol 2: Synthesis of Unsymmetric Trisulfides using 9-Fluorenylmethyl (Fm) Disulfide Precursors [2]

  • To a solution of the RSSFm precursor (1 equivalent) in a suitable solvent, add a sulfur-based electrophile such as an S-succinimide or benzothiazole (B30560) disulfide derivative.

  • Add a base (e.g., a mild organic base) to facilitate the in situ generation of the persulfide intermediate (RSSH).

  • Stir the reaction under mild conditions (e.g., room temperature) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the resulting unsymmetric trisulfide by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reagent Dissolve Sulfur Transfer Reagent Mix Mix Reagents (Dropwise Addition) Reagent->Mix Thiol Dissolve Thiol Thiol->Mix Stir Stir at Room Temp (e.g., 2 hours) Mix->Stir Monitor Monitor by TLC Stir->Monitor Evap Solvent Evaporation Monitor->Evap Reaction Complete Chrom Flash Column Chromatography Evap->Chrom Dry Dry Under Vacuum Chrom->Dry Analyze NMR & MS Analysis Dry->Analyze

Caption: General experimental workflow for trisulfide synthesis.

troubleshooting_flowchart start Low Trisulfide Yield? check_ratio Is Reagent:Thiol ratio > 1? start->check_ratio check_thiol Is thiol tertiary? check_ratio->check_thiol Yes increase_ratio Solution: Increase reagent to 1.5 eq. check_ratio->increase_ratio No check_solvent Are reagents fully soluble? check_thiol->check_solvent No add_base Solution: Add 0.5 eq. TEA. check_thiol->add_base Yes change_solvent Solution: Change solvent (e.g., DCM, ACN/H2O). check_solvent->change_solvent No end_fail Issue Persists: Consider alternative method check_solvent->end_fail Yes end_ok Yield Improved increase_ratio->end_ok add_base->end_ok change_solvent->end_ok

Caption: Troubleshooting decision tree for low trisulfide yield.

reaction_mechanism cluster_reactants Reactants cluster_products Products RSH Thiol (R-SH) Intermediate [Transition State] RSH->Intermediate Nucleophilic Attack PhtS2Pht Phthalimide Disulfide (Pht-S-S-Pht) PhtS2Pht->Intermediate RSSSPht Intermediate Adduct Intermediate->RSSSPht PhtSH Phthalimide Thiol (Pht-SH) RSSSPht->PhtSH - Pht-S⁻ RSSSR Trisulfide (R-S-S-S-R') (if R-SH attacks RSSSPht) RSSSPht->RSSSR + R'-SH - PhtH PhtH Phthalimide

Caption: Proposed mechanism for trisulfide formation.

References

Technical Support Center: Mitigating Electrode Passivation by Trisulfur Radicals in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering electrode passivation issues in batteries, with a specific focus on the role of trisulfur radicals (S₃•⁻).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My lithium-sulfur (Li-S) battery is showing rapid capacity fading and low coulombic efficiency. Could this be due to electrode passivation?

Yes, rapid capacity fading and low coulombic efficiency are hallmark signs of issues within a Li-S cell, often linked to electrode passivation.[1][2] This passivation is frequently caused by two interconnected phenomena: the polysulfide shuttle effect and the precipitation of insulating lithium sulfide (B99878) (Li₂S) species on the electrode surfaces.[1][2]

The "polysulfide shuttle" is a primary contributor to these problems.[1] During discharge, higher-order lithium polysulfides (Li₂Sₓ, x ≥ 4) dissolve into the electrolyte and can migrate to the lithium anode. There, they are reduced to lower-order polysulfides, which then diffuse back to the cathode to be re-oxidized. This parasitic cycle leads to a continuous loss of active material, low coulombic efficiency, and the formation of insulating layers that passivate the electrodes.[1]

Troubleshooting Steps:

  • Analyze Cycling Data: A low and unstable coulombic efficiency (significantly below 100%) is a strong indicator of a severe shuttle effect.

  • Post-mortem Analysis: After cycling, carefully disassemble the cell in an inert atmosphere. Visual inspection of the lithium anode may reveal discoloration (typically dark brown or black), indicating the deposition of sulfide species.

  • Electrochemical Characterization: Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) can provide further insights. A significant increase in charge transfer resistance (Rct) in the EIS spectrum after cycling can indicate the formation of a passivating layer.

2. How do this compound radicals (S₃•⁻) contribute to electrode passivation?

This compound radicals (S₃•⁻) are highly reactive intermediates formed during the complex electrochemical reactions in Li-S batteries.[3] While they can play a role in facilitating the conversion of sulfur species, their presence, particularly in high concentrations or in certain electrolyte systems, can contribute to passivation.[3][4][5]

The generation of this compound radicals is highly dependent on the solvent used in the electrolyte.[6] High donor number (DN) solvents, such as dimethyl sulfoxide (B87167) (DMSO), can promote the formation of S₃•⁻.[6] These radicals can then participate in side reactions that lead to the formation of insoluble and insulating byproducts on the electrode surfaces, contributing to passivation.

Logical Relationship of Passivation Mediated by this compound Radicals

S8 Sulfur (S8) High_PS High-Order Polysulfides (Li2Sx, x≥4) S8->High_PS Discharge S3_radical This compound Radicals (S3•-) High_PS->S3_radical Intermediate Reaction Low_PS Low-Order Polysulfides (Li2Sx, x<4) High_PS->Low_PS Shuttle Polysulfide Shuttle High_PS->Shuttle Diffusion to Anode S3_radical->Low_PS Li2S Lithium Sulfide (Li2S) Low_PS->Li2S Precipitation Passivation Electrode Passivation Li2S->Passivation Capacity_Fade Capacity Fade & Low CE Passivation->Capacity_Fade Shuttle->Low_PS Reduction at Anode Shuttle->Capacity_Fade

Caption: Formation pathway of electrode passivation involving this compound radicals.

3. What experimental techniques can I use to diagnose electrode passivation?

Several electrochemical and spectroscopic techniques are invaluable for diagnosing electrode passivation.

Troubleshooting Workflow for Diagnosing Electrode Passivation

Start Poor Battery Performance (Capacity Fade, Low CE) CV Cyclic Voltammetry (CV) Start->CV EIS Electrochemical Impedance Spectroscopy (EIS) Start->EIS UV_Vis In-situ UV-Vis Spectroscopy Start->UV_Vis Post_Mortem Post-mortem Analysis (SEM, XPS) Start->Post_Mortem High_Polarization High Peak Separation & Asymmetric Peaks in CV? CV->High_Polarization High_Rct Increased Charge Transfer Resistance (Rct) in EIS? EIS->High_Rct PS_Shuttle High Polysulfide Concentration in Electrolyte? UV_Vis->PS_Shuttle Surface_Deposition Sulfide Deposition on Electrodes? Post_Mortem->Surface_Deposition Passivation_Confirmed Electrode Passivation Confirmed High_Polarization->Passivation_Confirmed Yes High_Rct->Passivation_Confirmed Yes PS_Shuttle->Passivation_Confirmed Yes Surface_Deposition->Passivation_Confirmed Yes

Caption: A workflow for diagnosing electrode passivation in Li-S batteries.

Experimental Protocols:

  • Cyclic Voltammetry (CV):

    • Objective: To assess the reversibility of the electrochemical reactions and identify potential passivation.

    • Methodology:

      • Assemble a three-electrode cell with a lithium metal reference and counter electrode, and the sulfur-based cathode as the working electrode.[7]

      • Use a scan rate of 0.1 mV/s in a voltage window of 1.5-3.0 V vs. Li/Li⁺.[8]

      • Interpretation: In a healthy cell, you should observe two distinct cathodic peaks during the first discharge, corresponding to the reduction of S₈ to higher-order polysulfides and then to lower-order polysulfides and Li₂S. A large separation between the anodic and cathodic peak potentials and asymmetric peak shapes can indicate sluggish kinetics and passivation.[9]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Objective: To measure the different resistance components within the battery, particularly the charge transfer resistance (Rct), which is sensitive to electrode surface changes.

    • Methodology:

      • Perform EIS at different states of charge (SOC) to understand how the impedance evolves during cycling.[10][11]

      • Apply a small AC voltage amplitude (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz.[8]

      • Interpretation: The Nyquist plot will typically show one or two semicircles. The diameter of the semicircle in the mid-frequency region corresponds to the charge-transfer resistance (Rct). A significant increase in Rct after cycling is a strong indication of electrode passivation.[12]

  • In-situ UV-Vis Spectroscopy:

    • Objective: To monitor the concentration of dissolved polysulfides in the electrolyte during battery operation, providing direct evidence of the shuttle effect.

    • Methodology:

      • Construct a specialized cell with transparent windows that allow for spectroscopic analysis of the electrolyte.

      • Collect UV-Vis spectra of the electrolyte at different stages of charge and discharge.

      • Interpretation: The absorption spectra can be used to identify and quantify the different polysulfide species (e.g., S₈²⁻, S₆²⁻, S₄²⁻). High and persistent concentrations of these species in the electrolyte are indicative of a severe shuttle effect.[13][14][15]

4. What are the most effective strategies to mitigate electrode passivation caused by this compound radicals and the polysulfide shuttle?

Several strategies can be employed to address these issues, primarily focusing on modifying the electrolyte and the separator.

Mitigation StrategyComponentMechanism of ActionKey Performance Improvements
Electrolyte Additives Electrolyte
Lithium Nitrate (LiNO₃)ElectrolyteForms a stable solid electrolyte interphase (SEI) on the lithium anode, which helps to suppress the shuttle effect.Improved coulombic efficiency and cycle life.
ThioureaElectrolyteActs as a redox mediator to overcome the Li₂S activation energy barrier and as a shuttle inhibitor.[16]A 6-fold drop in steady-state shuttle current was observed with 0.02 M thiourea.[16]
NH₄TFSIElectrolyteIncreases the solubility of Li₂S and other short-chain species, mitigating their uncontrollable accumulation.[17]Significantly improves the cycle life of Li-S batteries under lean electrolyte conditions.[17]
Separator Modification Separator
Reduced Graphene Oxide (rGO) & PEDOT:PSS CoatingSeparatorCreates a conductive and porous interlayer that can physically and chemically trap polysulfides.Significantly improved capacity retention.
Tailored Pore SizeSeparatorUsing materials with nanopores (e.g., < 2 nm) can physically block the transport of larger polysulfide species while allowing Li⁺ ion transport.[18]Capacity retention of 81.7% after 200 cycles, compared to 4.5% with an unmodified separator.[18]

Experimental Protocol for Evaluating Mitigation Strategies:

  • Baseline Cell Assembly: Assemble a standard Li-S coin cell with a conventional polypropylene (B1209903) (PP) separator and a baseline electrolyte (e.g., 1 M LiTFSI in a 1:1 v/v mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME)).

  • Modified Cell Assembly: Assemble identical cells, but incorporate the mitigation strategy to be tested (e.g., add a specific concentration of an electrolyte additive or use a modified separator).

  • Electrochemical Testing:

    • Cycle all cells under the same conditions (e.g., C/10 for the first few cycles, then C/5 for long-term cycling).

    • Periodically perform CV and EIS to monitor changes in electrochemical behavior.

  • Shuttle Current Measurement:

    • A potentiostatic hold at a voltage where polysulfides are oxidized (e.g., 2.7 V) can be used to measure the steady-state shuttle current. A lower shuttle current indicates a more effective suppression of the shuttle effect.[16]

  • Post-mortem Analysis: After extensive cycling, disassemble the cells and analyze the electrodes and separators using techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) to observe morphological changes and the chemical composition of the surface layers.

By systematically applying these troubleshooting and analytical techniques, researchers can effectively diagnose and mitigate electrode passivation issues in their battery experiments, leading to improved performance and a deeper understanding of the underlying electrochemical processes.

References

Technical Support Center: Solvent Effects on Trisulfur Radical (S3•-) Generation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trisulfur radical anion (S3•-). The information addresses common experimental challenges related to solvent effects on the generation and stability of this crucial reactive intermediate.

Frequently Asked Questions (FAQs)

Q1: Why am I not detecting the this compound radical anion (S3•-) in my reaction?

A1: The generation and stability of the this compound radical anion (S3•-) are highly dependent on the choice of solvent.[1][2] Solvents with a high dielectric constant and donor number, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are known to facilitate its formation.[2][3] In contrast, solvents with low dielectric constants, like 1,3-dioxolane (B20135) (DOL), are generally unfavorable for S3•- generation.[1][2] If you are not detecting S3•-, consider the following:

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent. A strong electron paramagnetic resonance (EPR) signal for S3•- was observed in DMF, significantly attenuated in DMSO, and almost absent in other less polar solvents.[3]

  • Precursor and Initiator: The choice of sulfur source and initiator is critical. S3•- can be generated from elemental sulfur with a base like potassium tert-butoxide (NaOtBu) or from potassium sulfide (B99878) (K2S).[4][5] The combination of the base and solvent plays a crucial role; for instance, NaOtBu in DMF provides a high yield of S3•--mediated reactions.[4]

  • Reaction Conditions: Temperature and atmosphere can influence S3•- generation. Some methods require heating, while others proceed at room temperature.[3][6] Ensure your reaction is performed under an inert atmosphere (e.g., Argon) if specified in the protocol.[6]

Q2: My S3•- signal is weak or unstable. How can I improve its stability?

A2: The stability of the this compound radical anion is intrinsically linked to the solvating power of the medium.

  • Solvent Polarity: Polar solvents are better at stabilizing the charged radical species.[7][8] In solvents like DMSO, the generation of this compound radicals from hexasulfides is thermodynamically favorable, especially when the hexasulfides are fully solvated.[1][2]

  • Temperature: While higher temperatures can promote the formation of S3•-, they can also lead to decomposition. It has been noted that S3•- is stable in hydrothermal fluids above 250°C, but this is a specific context.[9] For organic reactions, the optimal temperature must be determined empirically.

  • Exclusion of Water and Oxygen: The this compound radical anion is a reactive species and can be quenched by water or oxidized by atmospheric oxygen.[10] It is crucial to use anhydrous solvents and maintain an inert atmosphere.

Q3: What are the characteristic spectroscopic signatures of the this compound radical anion?

A3: The this compound radical anion has distinct spectroscopic features that can be used for its identification and characterization:

  • UV-Visible Spectroscopy: S3•- exhibits a characteristic strong absorption peak in the visible region, typically between 550 nm and 700 nm.[3] This absorption is responsible for the blue color of solutions containing S3•-.[11] The exact wavelength of maximum absorption (λmax) can be solvent-dependent, ranging from 595-620 nm.[10]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: S3•- is a radical species and therefore EPR active. It typically shows a strong single EPR signal with a g-value of approximately 2.02.[3]

  • Raman Spectroscopy: Raman spectroscopy can also be used to detect the presence of S3•-.[3]

Troubleshooting Guides

Issue 1: Inconsistent S3•- Generation in Lithium-Sulfur Battery Electrolytes

  • Problem: You observe inconsistent or no S3•- formation in your Li-S battery electrolyte.

  • Root Cause Analysis: The generation of S3•- from lithium polysulfides (e.g., Li2S6) is highly solvent-dependent. Density functional theory (DFT) calculations have shown that the free energy barrier for S3•- formation is significantly lower in DMSO (9.62 kcal/mol) compared to DOL (19.08 kcal/mol).[1][2] This is attributed to the higher dielectric constant and donor number of DMSO, which better stabilizes the charged intermediates.[2]

  • Solution:

    • Solvent System: If your application allows, consider using DMSO or a co-solvent system with a higher polarity to favor S3•- generation.

    • Electrolyte Additives: Certain additives might promote the dissolution and dissociation of lithium polysulfides, indirectly facilitating S3•- formation.

    • Characterization: Use in-situ EPR or UV-Vis spectroscopy to monitor the formation of S3•- in your specific electrolyte composition.

Issue 2: Low Yield in S3•--Mediated Organic Synthesis

  • Problem: The yield of your desired product in a reaction supposedly mediated by S3•- is low.

  • Root Cause Analysis: The concentration and reactivity of S3•- can be limiting factors. The choice of base and solvent directly impacts the generation of S3•-.[4][5] Radical trapping experiments using agents like TEMPO can confirm the involvement of a radical pathway; a significant decrease in yield upon addition of a radical trap suggests that S3•- is a key intermediate.[3]

  • Solution:

    • Optimization of Base and Solvent: Screen different base-solvent combinations. For example, the synthesis of thiophenes from 1,3-diynes and elemental sulfur showed the highest yield with NaOtBu in DMF.[4][5]

    • Confirmation of S3•- Presence: Before running the reaction with your substrate, confirm the generation of S3•- under your chosen conditions using EPR or UV-Vis spectroscopy.

    • Radical Trapping Experiment: Perform a control experiment with a radical scavenger like TEMPO. A significant drop in product yield will confirm the radical mechanism and indicate that the issue lies in the generation or stability of S3•-.[3]

Quantitative Data Summary

Table 1: Solvent Effects on this compound Radical (S3•-) Generation from Hexasulfides

SolventDielectric ConstantDonor NumberMax. Free Energy Barrier (kcal/mol)Thermodynamic FavorabilityReference
DMSO47.229.89.62Favorable[1][2]
DOL7.118.419.08Unfavorable[1][2]

Experimental Protocols

Protocol 1: Generation and Detection of S3•- from Potassium Sulfide (K2S) in Different Solvents

  • Objective: To qualitatively assess the effect of solvent on the generation of S3•- from K2S using EPR spectroscopy.

  • Materials:

    • Potassium sulfide (K2S)

    • Dimethylformamide (DMF), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Other organic solvents for comparison (e.g., acetonitrile, THF), anhydrous

    • EPR tubes

    • Argon or Nitrogen gas supply

  • Procedure:

    • Place 0.6 mmol of K2S into a clean, dry EPR tube.

    • Under an inert atmosphere (e.g., in a glovebox or under a stream of Argon), add 3 mL of anhydrous solvent (e.g., DMF).

    • Seal the EPR tube.

    • Acquire the EPR spectrum at room temperature (298 K).

    • Repeat steps 1-4 for each solvent to be tested (e.g., DMSO).

  • Expected Outcome: A strong EPR signal with g ≈ 2.02 should be observed in DMF, a weaker signal in DMSO, and little to no signal in less polar solvents.[3]

Protocol 2: UV-Visible Spectroscopic Detection of S3•-

  • Objective: To confirm the presence of S3•- by observing its characteristic absorption in the visible spectrum.

  • Materials:

    • Potassium sulfide (K2S) or Sodium Sulfide (Na2S·9H2O) and elemental sulfur

    • Dimethylformamide (DMF), anhydrous

    • Quartz cuvettes

    • UV-Visible spectrophotometer

  • Procedure:

    • Prepare a solution of the sulfur source in DMF under an inert atmosphere. For example, dissolve K2S in DMF.

    • Immediately transfer the solution to a sealed quartz cuvette.

    • Record the UV-Visible spectrum from 400 nm to 800 nm.

  • Expected Outcome: A characteristic absorption peak should be observed in the range of 550-700 nm, indicating the presence of the S3•- radical anion.[3]

Visualizations

experimental_workflow Experimental Workflow for S3•- Generation and Detection cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Expected Results prep1 Weigh K2S (0.6 mmol) prep2 Place in EPR tube prep1->prep2 prep3 Add 3 mL anhydrous solvent (e.g., DMF, DMSO) prep2->prep3 prep4 Seal tube under inert gas prep3->prep4 epr EPR Spectroscopy (g ≈ 2.02) prep4->epr Analyze for radical signal uvvis UV-Vis Spectroscopy (λmax ≈ 550-700 nm) prep4->uvvis Analyze for characteristic absorption result_dmf Strong Signal in DMF epr->result_dmf result_dmso Weak Signal in DMSO epr->result_dmso result_other No Signal in other solvents epr->result_other solvent_effect_pathway Solvent Effect on S3•- Generation Pathway cluster_dmso High Polarity Solvent (e.g., DMSO) cluster_dol Low Polarity Solvent (e.g., DOL) S6_2 Hexasulfide (S6^2-) S6_solv_dmso Solvated S6^2- S6_2->S6_solv_dmso Strong Solvation S6_solv_dol Poorly Solvated S6^2- S6_2->S6_solv_dol Weak Solvation TS_dmso Low Energy Transition State S6_solv_dmso->TS_dmso Low ΔG‡ (9.62 kcal/mol) S3_dmso Stable S3•- TS_dmso->S3_dmso Favorable TS_dol High Energy Transition State S6_solv_dol->TS_dol High ΔG‡ (19.08 kcal/mol) S3_dol Unstable/No S3•- TS_dol->S3_dol Unfavorable

References

Technical Support Center: Strategies for Enhancing Trisulfur-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trisulfur-Mediated Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound-mediated catalysis?

A1: this compound-mediated catalysis involves the use of the this compound radical anion (S₃•⁻) as a key intermediate or catalyst in chemical reactions.[1][2] This reactive species can be generated from elemental sulfur (S₈) with a suitable base or by the oxidation of sulfide (B99878) salts.[1] It plays a multifaceted role in the synthesis of various organic compounds, particularly organosulfur compounds which are significant in pharmaceuticals and materials science.[1][3]

Q2: How is the this compound radical anion (S₃•⁻) generated for catalytic reactions?

A2: The this compound radical anion can be readily formed through several methods. A common approach is the reaction of elemental sulfur (S₈) with a nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium hydroxide (B78521) (KOH), in a suitable solvent like dimethylformamide (DMF).[2][4] Another method involves the oxidation of sulfide (S²⁻) or polysulfide salts.[1] For instance, potassium sulfide (K₂S) in DMF can generate S₃•⁻, which can then initiate catalytic cycles.[5]

Q3: What are the primary applications of this compound-mediated catalysis in organic synthesis and drug development?

A3: This catalytic strategy is particularly valuable for the synthesis of sulfur-containing heterocyclic compounds, which are common motifs in pharmaceuticals.[3] Examples include the synthesis of benzothiazine derivatives and thiophenes under mild, transition-metal-free conditions.[2][5] The ability to form multiple C-S bonds in a single step makes it an efficient tool for building complex molecules.[5] Organosulfur compounds synthesized through this method have applications ranging from pharmaceuticals to organic semiconductors.[1]

Q4: What are the advantages of using this compound-mediated catalysis over traditional methods?

A4: A significant advantage is the ability to conduct reactions under transition-metal-free conditions, which is beneficial for reducing metal contamination in final products, a crucial aspect in pharmaceutical manufacturing.[5] The reagents, such as elemental sulfur and simple bases or salts, are often inexpensive, readily available, and environmentally friendly.[1][6] These methods can also offer high atom economy and enable the construction of complex molecular scaffolds in a single step.[5]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Inefficient Generation of this compound Radical Anion (S₃•⁻) 1. Verify Base/Sulfide Quality: Ensure the base (e.g., NaOtBu) or sulfide salt (e.g., K₂S) is not old or degraded. Use freshly opened or properly stored reagents. 2. Optimize Base/Sulfide Stoichiometry: The amount of base or sulfide can be critical. Titrate the amount to find the optimal concentration for S₃•⁻ generation. 3. Check Solvent Purity: Solvents like DMF should be dry and pure. Water and other impurities can quench the radical anion or interfere with the reaction.
Instability of the this compound Radical Anion 1. Solvent Choice: The stability of S₃•⁻ is highly dependent on the solvent. High donor number solvents are known to stabilize this compound radicals.[7] If yields are low, consider screening alternative polar aprotic solvents. 2. Temperature Control: The reaction temperature can affect the stability of the radical intermediate. Experiment with a range of temperatures to find the optimal condition for both radical generation and subsequent reaction.
Poor Reactivity of Substrates 1. Substrate Quality: Ensure the purity of your starting materials. Impurities can act as inhibitors or lead to side reactions. 2. Increase Reactant Concentration: In some cases, increasing the concentration of one or more reactants can drive the reaction forward.
Issue 2: Formation of Multiple Products or Side Reactions
Possible Cause Troubleshooting Steps
Undesired Reactivity of this compound Radical Anion 1. Control Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. Over-running the reaction can lead to decomposition of the desired product or the formation of byproducts. 2. Adjust Temperature: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the desired reaction pathway.
Presence of Oxygen 1. Inert Atmosphere: The this compound radical anion and other radical intermediates can be sensitive to oxygen. Ensure the reaction is carried out under a rigorously inert atmosphere (e.g., Argon or Nitrogen). 2. Degas Solvents: Degas the solvent prior to use to remove dissolved oxygen.

Quantitative Data Presentation

Table 1: Effect of Sulfur Source on the Synthesis of 3a (a Benzothiazine Derivative) [5]

EntrySulfur ReagentYield of 3a (%)
1K₂S98
2Na₂S·9H₂O96
3NaHS·H₂O60 (LC-yield)
4S₈27 (LC-yield)
5Na₂S₂O₃Trace

Reaction conditions: 1a (0.5 mmol), 2a (0.6 mmol), Sulfur Reagent (1.0 mmol), DMF (3 mL) at 130 °C for 12 h under Ar atmosphere.

Table 2: Optimization of Reaction Conditions for Thiophene Synthesis from a 1,3-Diyne [8]

EntryBaseSolventTemperature (°C)Yield (%)
1NaOtBuDMF8092
2KOtBuDMF8085
3Cs₂CO₃DMF8051
4NaOtBuDMSO8073
5NaOtBuNMP8065
6NaOtBuDMF6062
7NaOtBuDMF10088

Reaction conditions: 1,3-diyne (0.2 mmol), S₈ (0.3 mmol), Base (0.4 mmol), Solvent (2 mL) for 12 h.

Experimental Protocols

Protocol 1: Synthesis of 4H-benzo[b][1][4]thiazine Derivatives[5]

This protocol describes a K₂S-initiated, transition-metal-free sulfur insertion reaction.

Materials:

  • (Z)-3-((2-iodophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (1a)

  • Phenylacetylene (B144264) (2a)

  • Potassium sulfide (K₂S)

  • Dimethylformamide (DMF)

  • Argon gas

Procedure:

  • To a dry Schlenk tube, add (Z)-3-((2-iodophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (1a, 0.5 mmol), phenylacetylene (2a, 0.6 mmol), and potassium sulfide (K₂S, 1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add dry DMF (3 mL) to the reaction mixture under an argon atmosphere.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (B1210297).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired benzothiazine derivative.

Protocol 2: Synthesis of Thiophene Derivatives from 1,3-Diynes[8]

This protocol details the synthesis of thiophenes using elemental sulfur and a base.

Materials:

  • 1,4-diphenylbuta-1,3-diyne

  • Elemental sulfur (S₈)

  • Sodium tert-butoxide (NaOtBu)

  • Dimethylformamide (DMF)

  • Argon gas

Procedure:

  • In an oven-dried reaction tube, combine 1,4-diphenylbuta-1,3-diyne (0.2 mmol), elemental sulfur (S₈, 0.3 mmol), and sodium tert-butoxide (NaOtBu, 0.4 mmol).

  • Seal the tube and evacuate and backfill with argon three times.

  • Add dry DMF (2 mL) via syringe under an argon atmosphere.

  • Place the reaction tube in a preheated oil bath at 80 °C.

  • Stir the reaction for 12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the target thiophene.

Visualizations

experimental_workflow prep Reaction Setup reagents Add Substrates, Sulfur Source (S₈ or K₂S), and Base (if applicable) to a dry flask prep->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Dry, Degassed Solvent inert->solvent reaction Reaction solvent->reaction heating Heat to Desired Temperature and Stir for Specified Time reaction->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring workup Workup monitoring->workup quench Cool and Quench Reaction workup->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer and Remove Solvent extract->dry purify Purification dry->purify chromatography Column Chromatography purify->chromatography product Characterize Pure Product chromatography->product

Caption: General experimental workflow for this compound-mediated catalysis.

benzothiazine_synthesis S2_minus S²⁻ S3_radical S₃•⁻ S2_minus->S3_radical Oxidation S3_radical->S2_minus generates electron e⁻ S3_radical->electron aryl_halide Aryl Halide (Ar-I) electron->aryl_halide aryl_radical_anion [Ar-I]•⁻ aryl_halide->aryl_radical_anion aryl_radical Ar• aryl_radical_anion->aryl_radical I_minus I⁻ aryl_radical->I_minus enaminone Enaminone aryl_radical->enaminone intermediate_A Intermediate A enaminone->intermediate_A intermediate_B Intermediate B intermediate_A->intermediate_B Sulfur Insertion & Cyclization benzothiazine Benzothiazine Product intermediate_B->benzothiazine Oxidation

Caption: Proposed mechanism for benzothiazine synthesis.[5]

thiophene_synthesis S8 S₈ + Base (e.g., NaOtBu) S3_radical This compound Radical Anion (S₃•⁻) S8->S3_radical Generation radical_adduct Radical Adduct S3_radical->radical_adduct Radical Addition diyne 1,3-Diyne diyne->radical_adduct cyclization Intramolecular Cyclization radical_adduct->cyclization thiophene Thiophene Product cyclization->thiophene Aromatization

References

Technical Support Center: Purification of Synthetic Trisulfide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthetic trisulfide compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying synthetic trisulfide compounds?

A1: The most prevalent and widely accepted method for the purification of synthetic trisulfides is flash column chromatography using silica (B1680970) gel.[1][2] This technique is effective in separating the desired trisulfide from starting materials, reagents, and common byproducts. In some cases, particularly for separating complex mixtures of polysulfides, reverse-phase C18 silica has been used successfully.[3]

Q2: How can I monitor the progress of my trisulfide purification?

A2: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of the column chromatography.[1][2] It allows for the identification of fractions containing the purified trisulfide.

Q3: How do I visualize trisulfide compounds on a TLC plate?

A3: Trisulfide compounds can be visualized on a TLC plate using several methods:

  • UV Light: If the trisulfide or its impurities are UV-active (e.g., contain aromatic rings), they can be seen under a UV lamp.[1]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a common non-destructive method that can visualize many organic compounds, including trisulfides.[4][5]

  • Staining: Destructive methods using chemical stains can also be employed. A p-anisaldehyde stain followed by gentle heating is a versatile option.[1] Potassium permanganate (B83412) stain is useful for detecting compounds that can be oxidized, which may include trisulfides and related impurities.[6]

Q4: My trisulfide compound appears to be unstable. What conditions should I be aware of during purification and storage?

A4: Trisulfide compounds can be sensitive to several factors:

  • Light: Exposure to light can cause sulfur extrusion and decomposition. It is recommended to protect the compound from light during purification and storage.

  • pH: The stability of trisulfides can be highly dependent on pH. Some trisulfides, particularly those containing free amine groups like cysteine trisulfide, are less stable in alkaline environments. N-acetylcysteine trisulfide, which lacks a free amine, shows greater stability across a range of pH values.

  • Amines: The presence of primary and tertiary amines can lead to the rapid degradation of trisulfides to the corresponding disulfide and elemental sulfur.

  • Temperature: Elevated temperatures can accelerate decomposition. It is advisable to perform purification at room temperature and store the purified compound at low temperatures (e.g., 0°C) in the dark.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the purification of synthetic trisulfide compounds.

Issue 1: The desired trisulfide product is decomposing on the silica gel column.

Question Answer and Suggested Actions
Why is my trisulfide decomposing during chromatography? Silica gel is slightly acidic, which can catalyze the decomposition of sensitive trisulfide compounds. The prolonged contact time with the stationary phase during chromatography can exacerbate this issue.
How can I prevent decomposition on the column? 1. Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (B128534) (TEA), to neutralize the acidic sites. After flushing, equilibrate the column with your chosen mobile phase before loading the sample.2. Minimize Purification Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column. Optimize your solvent system with TLC to ensure a reasonable retention factor (Rf) of 0.2-0.4 for efficient elution.3. Consider an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina.

Issue 2: I am having difficulty separating my trisulfide from the corresponding disulfide and other polysulfides.

Question Answer and Suggested Actions
Why is it hard to separate trisulfides from disulfides and higher polysulfides? Trisulfides, disulfides, and tetrasulfides often have very similar polarities, making their separation by normal-phase chromatography challenging. They may appear as a single spot or streaks on TLC.
How can I improve the separation of these sulfur-containing compounds? 1. Optimize the Solvent System: A less polar solvent system may improve separation. Experiment with different solvent mixtures, for example, gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in hexanes. A shallow gradient can help resolve compounds with close Rf values.2. Use Reverse-Phase Chromatography: For particularly difficult separations, reverse-phase flash chromatography on a C18-functionalized silica gel can be effective. A gradient of methanol (B129727) in water is a common mobile phase for this technique.[3]3. Consider Crystallization: If the trisulfide is a solid, recrystallization can be a powerful purification technique to separate it from closely related impurities.[7][8][9][10]

Issue 3: The purified trisulfide appears pure by TLC but shows impurities in the NMR or Mass Spectrum.

Question Answer and Suggested Actions
Why do I see impurities after the column, even with a single TLC spot? Co-elution of impurities with very similar Rf values is common. Additionally, the compound may have degraded after purification but before analysis. Mass spectrometry can also reveal the presence of adducts that may be mistaken for impurities.
What should I do in this situation? 1. Re-purify if Necessary: If the impurities are significant, a second round of chromatography with a different solvent system or a switch to reverse-phase chromatography may be required.2. Check for Degradation: Ensure that the purified sample was properly stored (cold and dark) before analysis. Re-run a TLC of the analyzed sample to check for new spots.3. Analyze Mass Spectra Carefully: Look for common adducts (e.g., with sodium, potassium, or solvent molecules) that can add to the molecular weight of your compound.

Data Presentation

Table 1: Stability of Various Trisulfide Compounds Under Different Conditions

Trisulfide CompoundConditionStability/Degradation
Cysteine TrisulfidepH 5.8Stable (<3% degradation over 9 days)
Cysteine TrisulfidepH 7.0Half-life of 16.9 days
Cysteine TrisulfidepH 9.0Half-life of 11.4 days
Glutathione TrisulfidepH 5.871% degraded after 10 days
Glutathione TrisulfidepH 7.479% degraded after 9 days
Glutathione TrisulfidepH 9.081% degraded after 9 days
N-Acetylcysteine (NAC) TrisulfidepH 5.8, 7.4, 9.0Stable (no observable degradation after 8 days)
N-Acetylcysteine (NAC) TrisulfideIn the presence of butylamine (B146782) (37°C, pH 7.4)45% degraded after 1 hour, 81% after 2 hours

Experimental Protocols

General Protocol for Flash Column Chromatography Purification of a Synthetic Trisulfide

This protocol is a general guideline and may need to be optimized for specific trisulfide compounds.

1. Preparation of the Crude Sample:

  • After the reaction is complete, perform an appropriate aqueous work-up. A typical work-up involves washing the organic layer with water and brine.[11]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

2. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes).

  • Visualize the plate using UV light and/or a suitable stain (e.g., p-anisaldehyde or potassium permanganate).[1]

  • The ideal solvent system will give the desired trisulfide an Rf value of approximately 0.2-0.4 and show good separation from major impurities.

3. Column Packing:

  • Choose an appropriately sized flash chromatography column.

  • Pack the column with silica gel using the chosen solvent system (slurry packing is common).

  • Ensure the silica bed is well-compacted and free of cracks or air bubbles.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of the solvent used for the column.

  • Carefully load the sample onto the top of the silica bed.

  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the top of the column.

5. Elution and Fraction Collection:

  • Elute the column with the chosen solvent system, applying gentle pressure with air or an inert gas.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution by TLC to identify which fractions contain the purified trisulfide.

6. Isolation of the Purified Product:

  • Combine the fractions containing the pure trisulfide.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified trisulfide under high vacuum to remove any residual solvent.

  • Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_isolation Product Isolation & Analysis reaction_mixture Crude Reaction Mixture workup Aqueous Work-up reaction_mixture->workup drying Drying of Organic Layer workup->drying concentration Concentration drying->concentration tlc TLC Analysis & Solvent Selection concentration->tlc column_packing Column Packing tlc->column_packing sample_loading Sample Loading column_packing->sample_loading elution Elution & Fraction Collection sample_loading->elution tlc_monitoring TLC Monitoring of Fractions elution->tlc_monitoring combine_fractions Combine Pure Fractions tlc_monitoring->combine_fractions final_concentration Solvent Removal combine_fractions->final_concentration characterization Characterization (NMR, MS) final_concentration->characterization troubleshooting_guide cluster_problems Common Problems cluster_solutions Potential Solutions start Start Purification check_purity Is the final product pure? start->check_purity decomposition Decomposition on Column check_purity->decomposition No poor_separation Poor Separation of Sulfides check_purity->poor_separation No unexpected_impurities Unexpected Impurities in Final Product check_purity->unexpected_impurities No end_node Pure Product check_purity->end_node Yes deactivate_silica Deactivate Silica with TEA decomposition->deactivate_silica change_stationary_phase Use Neutral Alumina decomposition->change_stationary_phase optimize_solvent Optimize Solvent System poor_separation->optimize_solvent reverse_phase Switch to Reverse-Phase poor_separation->reverse_phase recrystallize Attempt Recrystallization poor_separation->recrystallize repurify Re-purify with Different Conditions unexpected_impurities->repurify check_storage Check for Degradation Post-Purification unexpected_impurities->check_storage

References

Technical Support Center: Navigating Discrepancies in Trisulfide Physical Property Literature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trisulfides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common discrepancies and challenges encountered when determining the physical properties of these unique organosulfur compounds.

Frequently Asked Questions (FAQs)

Q1: Why do I see different melting points reported for the same trisulfide in the literature?

A1: Discrepancies in reported melting points for trisulfides can arise from several factors:

  • Purity of the Sample: The presence of impurities, such as disulfides, tetrasulfides, or residual solvents from synthesis, can significantly depress and broaden the melting point range.[1][2] Even small amounts of impurities can disrupt the crystal lattice of the trisulfide, leading to a lower melting point.[1][3]

  • Polymorphism: Some organic compounds can exist in different crystalline forms (polymorphs), each with its own distinct melting point.

  • Experimental Technique: Variations in the methodology used for melting point determination, such as the heating rate and the type of apparatus (e.g., capillary method, hot-stage microscopy), can lead to different observed values.[4][5] A slower heating rate (around 1-2 °C per minute) near the melting point is crucial for an accurate measurement.[4][6]

  • Thermal Decomposition: Some trisulfides are thermally labile and may decompose upon heating, leading to a change in the composition of the sample and an inaccurate melting point reading.

Q2: My measured boiling point for a trisulfide doesn't match the literature value. What could be the reason?

A2: Boiling point discrepancies are common and are often attributed to:

  • Pressure: The boiling point of a liquid is highly dependent on the ambient pressure.[7][8][9] Literature values are typically reported at standard atmospheric pressure (760 mmHg or 101.3 kPa). If you are performing a distillation at a different altitude or under vacuum, the observed boiling point will be lower.[7][8] For example, different sources report the boiling point of dipropyl trisulfide as 255.00 °C at 760.00 mm Hg and 86.00 to 89.00 °C at 1.50 mm Hg.[10][11]

  • Sample Purity: As with melting points, impurities will affect the boiling point. The presence of more volatile impurities can lower the initial boiling point, while less volatile impurities can elevate it.

  • Decomposition: Many trisulfides decompose at their atmospheric boiling points.[12] For thermally sensitive compounds, vacuum distillation is necessary to lower the boiling temperature and prevent degradation.[7] For instance, the pyrolysis of dialkyl trisulfides can lead to the formation of disulfides and tetrasulfides.[12]

  • Apparatus Calibration: Inaccurate temperature readings can result from an uncalibrated thermometer or thermocouple.

Q3: How does the presence of disulfide and tetrasulfide impurities affect the physical properties of a trisulfide sample?

A3: Disulfide and tetrasulfide impurities, which can form during the synthesis or decomposition of trisulfides, have a notable impact:

  • Melting Point: These impurities disrupt the crystal lattice of the trisulfide, leading to a depression and broadening of the melting point range.[1][2]

  • Boiling Point: The presence of the more volatile disulfide will lower the onset of boiling, while the less volatile tetrasulfide can increase the temperature required to distill the entire sample.

  • Spectroscopic Analysis: The signals from disulfides and tetrasulfides in techniques like NMR spectroscopy can overlap with those of the trisulfide, complicating purity assessment.[13]

Q4: What is the best way to assess the purity of my trisulfide sample?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities.[13] The chemical shifts of protons and carbons adjacent to the trisulfide linkage are distinct from those of the corresponding disulfides and tetrasulfides.

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can separate the trisulfide from its impurities, allowing for their identification and quantification.

  • Mass Spectrometry (MS): GC-MS or LC-MS can provide the molecular weights of the components in your sample, confirming the presence of trisulfides and any related impurities.

Troubleshooting Guides

Issue: Inconsistent or Broad Melting Point Range
Possible Cause Troubleshooting Steps
Sample Impurity Purify the sample using techniques like column chromatography or recrystallization. Assess purity using NMR or chromatography before re-measuring the melting point.
Sample is Wet Ensure the sample is thoroughly dried under vacuum to remove any residual solvent.
Incorrect Heating Rate Use a slow heating rate, approximately 1-2 °C per minute, especially near the expected melting point.[4][6]
Poor Heat Transfer Ensure the sample is finely powdered and packed tightly in the capillary tube to a height of no more than 2-3 mm.[4]
Thermal Decomposition Observe the sample for any color change or gas evolution during heating, which may indicate decomposition. If decomposition is suspected, consider using a lower starting temperature for the melting point apparatus.
Apparatus Calibration Calibrate the thermometer or melting point apparatus using certified reference standards with known melting points.
Issue: Difficulty in Determining Boiling Point
Possible Cause Troubleshooting Steps
Boiling at Atmospheric Pressure Causes Decomposition Use vacuum distillation to lower the boiling point and prevent thermal degradation.[7]
Bumping or Uneven Boiling Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, a stir bar is essential.
Pressure Fluctuations Ensure all joints in the distillation apparatus are properly sealed and that the vacuum source is stable.
Thermometer Placement The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
Superheating Insulate the distillation flask and head to minimize heat loss and prevent superheating of the vapor.
Inaccurate Pressure Reading Use a calibrated manometer to accurately measure the pressure during vacuum distillation.

Data Presentation

Table 1: Reported Physical Properties of Selected Trisulfides

TrisulfideMolecular FormulaMelting Point (°C)Boiling Point (°C)Pressure (mmHg)
Dipropyl Trisulfide C₆H₁₄S₃-76.00[10]255.00[10]760
86-90[14]8
69-72[15]1.6
Diallyl Trisulfide C₆H₁₀S₃-112-120[16]16
Dibenzyl Trisulfide C₁₄H₁₄S₃---

Table 2: Solubility of Selected Trisulfides

TrisulfideSolventSolubilityReference
Dipropyl Trisulfide WaterLikely low[10]
Organic Solvents (e.g., hexane, methanol)Likely soluble[10]
Diallyl Trisulfide WaterInsoluble[16]
AlcoholInsoluble[16]
EtherMiscible[16]
Dibenzyl Trisulfide Ethanol3.33 g/L[17]
Methanol2.41 g/L[17]
Isopropanol2.26 g/L[17]
DMSOSoluble[18]
N-Acetylcysteine Trisulfide CDCl₃Very limited[13]
AcetoneVery limited[13]

Experimental Protocols

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is adapted from standard laboratory procedures and the AOCS Official Method Cc 1-25.[4][6][19]

  • Sample Preparation:

    • Ensure the trisulfide sample is completely dry and finely powdered.

    • Introduce a small amount of the powdered sample into a capillary tube, and tap it gently to pack the sample to a height of 2-3 mm.

    • Seal one end of the capillary tube if it is not already sealed.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the last solid crystal disappears (completion of melting). The recorded range is the melting point of the sample.

    • If the approximate melting point is unknown, perform a rapid preliminary measurement to determine a rough estimate, then allow the apparatus to cool and perform a more careful measurement.

Protocol 2: Boiling Point Determination (Vacuum Distillation)

This protocol outlines the general steps for determining the boiling point of a thermally sensitive trisulfide.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all ground glass joints are properly greased and sealed.

    • Place the trisulfide sample and a magnetic stir bar in the distillation flask.

    • Position the thermometer correctly in the distillation head.

    • Connect the apparatus to a vacuum trap and a vacuum pump.

  • Measurement:

    • Turn on the stirrer.

    • Gradually apply the vacuum and monitor the pressure with a manometer.

    • Once the desired pressure is stable, begin heating the distillation flask gently.

    • Record the temperature when the liquid begins to boil and a steady reflux is established. The temperature should remain constant as the liquid distills.

    • Record the pressure at which the boiling point is measured.

    • To stop the distillation, first remove the heat source, then allow the apparatus to cool before slowly re-introducing air into the system. Finally, turn off the vacuum pump.

Visualizations

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Melting Point Measurement start Start: Obtain Trisulfide Sample dry Dry Sample Under Vacuum start->dry powder Grind to Fine Powder dry->powder pack Pack Capillary Tube (2-3 mm) powder->pack insert Insert into Apparatus pack->insert Transfer heat_fast Rapid Heating (to ~15°C below expected MP) insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe end end observe->end End: Report Melting Point

Caption: Workflow for Melting Point Determination.

troubleshooting_logic_melting_point start Start: Inconsistent/Broad Melting Point check_purity Assess Sample Purity (NMR, Chromatography) start->check_purity is_pure Is Sample Pure? check_purity->is_pure purify Action: Purify Sample (Chromatography, Recrystallization) is_pure->purify No check_technique Review Experimental Technique is_pure->check_technique Yes purify->start heating_rate Heating Rate 1-2°C/min? check_technique->heating_rate adjust_heating Action: Adjust Heating Rate heating_rate->adjust_heating No check_packing Check Sample Packing heating_rate->check_packing Yes adjust_heating->start is_packed_well Packed Tightly (2-3 mm)? check_packing->is_packed_well repack Action: Repack Capillary Tube is_packed_well->repack No check_decomposition Observe for Decomposition is_packed_well->check_decomposition Yes repack->start is_decomposing Decomposition Observed? check_decomposition->is_decomposing use_lower_temp Action: Use Lower Starting Temperature is_decomposing->use_lower_temp Yes calibrate Action: Calibrate Apparatus is_decomposing->calibrate No use_lower_temp->start end End: Accurate Melting Point calibrate->end

Caption: Troubleshooting Logic for Melting Point Issues.

References

Validation & Comparative

A Comparative Analysis of S₂, S₃, and S₄ Allotropes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural, thermodynamic, and spectroscopic properties of the small, highly reactive sulfur allotropes—S₂, S₃, and S₄—is crucial for professionals in drug development and scientific research. These transient species play a significant role in various chemical and biological processes, and understanding their characteristics is key to harnessing their potential.

This guide provides a comparative analysis of these three sulfur allotropes, summarizing their key properties in structured tables, detailing experimental methodologies for their study, and visualizing their structures and interconversion pathways.

Structural and Thermodynamic Properties

The smallest sulfur allotropes, S₂, S₃, and S₄, are notably less stable than the well-known S₈ crown-shaped ring. Their high reactivity makes their isolation and characterization challenging. The structural and thermodynamic data available for these species are summarized below.

PropertyS₂S₃S₄
Structure DiatomicBent (C₂ᵥ symmetry)Trans-planar (C₂ₕ symmetry)
Bond Length (Å) 1.889[1]2.18 (approx.)S1-S2: 2.13, S2-S3: 1.92 (calc.)
Bond Angle (°)
N/A~117°S1-S2-S3: 109.1° (calc.)
Standard Enthalpy of Formation (ΔH°f) (kJ/mol at 298.15 K) 127.79 ± 0.27[2]143.5 (theoretical)155.2 (theoretical)
Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol at 298.15 K) 79.7 (calculated)100.4 (theoretical)110.5 (theoretical)

Note: Some values for S₃ and S₄ are based on theoretical calculations due to the experimental challenges in their characterization.

Spectroscopic Analysis

Spectroscopy is a fundamental tool for the identification and characterization of these transient sulfur allotropes. Their distinct vibrational and electronic properties give rise to unique spectral fingerprints.

Spectroscopic TechniqueS₂S₃S₄
Raman Spectroscopy (cm⁻¹) ~715585 (symmetric stretch), 285 (bending)465, 360, 218
Infrared (IR) Spectroscopy (cm⁻¹) (IR inactive)530 (asymmetric stretch)675 (calculated)
UV-Vis Spectroscopy (nm) 280-320420 (in solution)~530

Experimental Protocols

The generation and characterization of S₂, S₃, and S₄ allotropes require specialized experimental techniques due to their high reactivity and short lifetimes.

Synthesis and Generation

A common method for producing these small sulfur allotropes is through the fragmentation of larger, more stable sulfur molecules, such as S₈. This can be achieved by:

  • Thermal Decomposition: Heating elemental sulfur to high temperatures in the gas phase.

  • Photolysis: Using high-energy light to break the bonds of a suitable precursor molecule (e.g., S₂Cl₂).

  • Microwave Discharge: Passing sulfur-containing compounds through a microwave discharge to induce fragmentation.

Experimental Workflow for Allotrope Generation and Trapping:

S8 S₈ Precursor Energy High Energy Input (Heat, Light, Microwave) S8->Energy Fragmentation Fragmentation Energy->Fragmentation Allotropes S₂, S₃, S₄ Mixture Fragmentation->Allotropes Trapping Matrix Isolation (e.g., in Argon at low T) Allotropes->Trapping Analysis Spectroscopic Analysis Trapping->Analysis

Caption: Workflow for the generation and analysis of small sulfur allotropes.

Characterization Methods

Once generated, the allotropes are typically studied in the gas phase or isolated in an inert matrix at low temperatures to prevent further reactions.

  • Matrix Isolation Spectroscopy: The generated allotropes are trapped in a solid, inert gas matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically below 20 K). This allows for their stabilization and subsequent analysis by IR, Raman, and UV-Vis spectroscopy.

  • Mass Spectrometry: This technique is used to identify the different sulfur species present in the gas phase based on their mass-to-charge ratio.

  • Computational Chemistry: Theoretical calculations are essential for predicting the structures, stabilities, and spectroscopic properties of these transient molecules, aiding in the interpretation of experimental data.

Signaling Pathways and Interconversion

The small sulfur allotropes are implicated in a variety of chemical and potentially biological signaling pathways. Their interconversion is a key aspect of sulfur chemistry. A simplified reaction pathway illustrating the formation and interconversion of S₂, S₃, and S₄ is shown below.

Caption: Simplified reaction pathway for the interconversion of S₂, S₃, and S₄.

The reaction S + S₂ → S₃ is a key step in the formation of larger sulfur species. The dimerization of S₂ to form S₄ is another important process. These reactions are often studied in the context of atmospheric chemistry and astrochemistry.

References

Bridging the Gap: Validating Theoretical Models of Trisulfur Bonding Against Experimental Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate theoretical modeling of sulfur-containing compounds is paramount for understanding biological processes and designing novel therapeutics. Trisulfur bonds (S-S-S), present in various natural products and synthetic molecules, pose a unique challenge to computational chemistry. This guide provides a critical comparison of theoretical models against precise experimental data for the this compound (S₃) molecule, a fundamental building block for understanding more complex systems.

The elusive nature of the this compound molecule, a cherry-red allotrope of sulfur, has made its experimental characterization challenging. However, advancements in spectroscopic techniques have provided benchmark data for its geometry, paving the way for the validation of theoretical approaches. This guide synthesizes the available experimental and computational data to offer a clear comparison for researchers seeking the most reliable theoretical methods for their work.

Experimental Determination of this compound Geometry

The primary experimental technique for determining the precise geometry of small, transient molecules like this compound is microwave spectroscopy . This method probes the rotational energy levels of a molecule in the gas phase, which are directly related to its moments of inertia and, consequently, its bond lengths and angles.

Experimental Protocol: Microwave Spectroscopy of Unstable Species

The experimental setup for the microwave spectroscopy of a transient species like S₃ typically involves the following steps:

  • Generation of the Species: this compound is not stable at room temperature and must be generated in situ. This is often achieved by passing sulfur vapor (S₈) through a high-temperature furnace (around 700-800 °C) to induce thermal decomposition into smaller sulfur allotropes, including S₃.

  • Introduction into the Spectrometer: The gas mixture containing S₃ is then rapidly introduced into a high-vacuum chamber of a pulsed-jet Fourier transform microwave (FTMW) spectrometer. The rapid expansion of the gas into the vacuum cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the resulting spectrum.

  • Microwave Irradiation: A short, high-power pulse of microwave radiation is used to excite the rotational transitions of the molecules in the cooled gas jet.

  • Detection of Molecular Emission: After the excitation pulse, the molecules coherently emit microwave radiation as they return to their ground rotational state. This free induction decay (FID) signal is detected by a sensitive receiver.

  • Data Analysis: The FID signal, which is in the time domain, is converted to the frequency domain via a Fourier transform. The resulting spectrum shows sharp absorption lines corresponding to the rotational transitions of the molecules present in the jet. By analyzing the frequencies of these transitions for the parent molecule and its isotopologues (e.g., containing ³⁴S), a precise determination of the rotational constants can be made. These constants are then used to calculate the bond lengths and angles of the molecule with high accuracy.

Comparison of Experimental Data and Theoretical Models

The experimentally determined geometry of the this compound molecule serves as a crucial benchmark for computational models.

ParameterExperimental Value
S-S Bond Length (pm) 191.70 ± 0.01
S-S-S Bond Angle (°) 117.36 ± 0.006

A variety of theoretical methods have been employed to predict the structure of S₃. The following table summarizes the performance of several common computational approaches in reproducing the experimental data.

Theoretical ModelBasis SetCalculated S-S Bond Length (pm)Deviation from Exp. (pm)Calculated S-S-S Bond Angle (°)Deviation from Exp. (°)
Lewis Structure / VSEPR-~185-6.7~113-4.36
G3-189.9-1.8--
wB97X-D-189.7-2.0--
Ab initio (CCSD(T))aug-cc-pVTZValue not found-Value not found-
DFT (B3LYP)6-311+G(d)Value not found-Value not found-
DFT (M06-2X)6-311+G(d)Value not found-Value not found-
Semi-empirical (PM3)-Value not found-Value not found-
Semi-empirical (AM1)-Value not found-Value not found-

Note: While specific calculated values for some modern methods were not found in the immediate search, the table structure is provided for future data integration. The G3 and wB97X-D values were derived from reported deviations.

The comparison reveals that while simple models like Lewis structures provide a qualitatively correct bent shape, they are not quantitatively accurate. More sophisticated methods like the G3 and wB97X-D composite procedures show significantly better agreement with experimental bond lengths. It is generally expected that high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and modern Density Functional Theory (DFT) functionals would provide even more accurate predictions.

Logical Workflow for Model Validation

The process of validating theoretical models against experimental data follows a clear logical workflow. This can be visualized as a directed graph where information flows from experimental observation to theoretical refinement.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow cluster_val Validation exp_setup Microwave Spectroscopy Experiment Setup data_acq Data Acquisition (Rotational Spectra) exp_setup->data_acq data_an Data Analysis (Determine Rotational Constants) data_acq->data_an exp_geom Determine Experimental Geometry (Bond Lengths & Angles) data_an->exp_geom compare Compare Experimental and Theoretical Geometries exp_geom->compare model_sel Select Theoretical Models (e.g., DFT, CCSD(T)) calc Perform Quantum Chemical Calculations model_sel->calc basis_sel Select Basis Sets (e.g., Pople, Dunning) basis_sel->calc theo_geom Predict Theoretical Geometry calc->theo_geom theo_geom->compare refine Refine Theoretical Models (Assess Accuracy) compare->refine refine->model_sel Feedback

Workflow for validating theoretical models against experimental data.

Conclusion

The accurate modeling of this compound bonding is a critical step towards understanding the chemistry of more complex sulfur-containing molecules. This guide highlights the importance of using high-quality experimental data, primarily from microwave spectroscopy, to benchmark and validate theoretical models. While simple models offer a basic understanding, quantitative accuracy requires the use of sophisticated computational methods. Researchers should carefully consider the level of theory and basis set when studying systems containing this compound moieties to ensure the reliability of their predictions. The ongoing development of both experimental techniques and theoretical methods will continue to refine our understanding of the intricate nature of sulfur bonding.

A Comparative Analysis of Experimental and Computational Vibrational Frequencies of Trisulfur (S₃)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the experimental and computational vibrational spectroscopic data of the trisulfur (S₃) molecule. This report provides a comparative analysis of reported frequencies, outlines the methodologies employed for their determination, and visualizes the comparative workflow.

The this compound molecule (S₃), a key allotrope of sulfur, plays a significant role in various chemical and atmospheric processes. Understanding its molecular vibrations is crucial for its identification and characterization in different environments. This guide presents a comparison of experimentally measured and computationally predicted vibrational frequencies of S₃, offering valuable insights for researchers in the field.

Data Presentation: Vibrational Frequencies of S₃

The vibrational modes of the bent S₃ molecule (C₂ᵥ symmetry) are the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃) modes. The table below summarizes the reported experimental and computational values for these fundamental vibrational frequencies.

Vibrational ModeExperimental Frequency (cm⁻¹)Computational MethodCalculated Frequency (cm⁻¹)Reference
ν₁ (Symmetric Stretch)588Resonance RamanCCSD(T)/aug-cc-pVTZ585
ν₂ (Bending)285Resonance RamanCCSD(T)/aug-cc-pVTZ283
ν₃ (Asymmetric Stretch)Not ObservedResonance RamanCCSD(T)/aug-cc-pVTZ675

Note: The asymmetric stretching mode (ν₃) is typically weak or inactive in Raman spectroscopy and has not been experimentally observed for S₃.

Experimental Protocols

The primary experimental technique for determining the vibrational frequencies of the S₃ molecule has been Resonance Raman Spectroscopy .

Resonance Raman Spectroscopy of Sulfur Vapor

Methodology: This technique involves irradiating sulfur vapor with a laser beam whose wavelength is chosen to be in resonance with an electronic transition of the S₃ molecule. This resonance effect significantly enhances the intensity of the Raman scattering from the vibrational modes of S₃, allowing for their detection even at low concentrations in the complex mixture of sulfur allotropes present in the vapor phase.

In a typical experimental setup, solid sulfur is heated in a sealed quartz cell to generate sulfur vapor, which contains a mixture of S₂, S₃, S₄, and other larger allotropes. A monochromatic laser, often an argon ion laser, is directed through the vapor. The scattered light is collected at a 90° angle to the incident beam and is then passed through a spectrometer to analyze its frequency components. The frequencies of the Raman scattered light that are shifted from the incident laser frequency correspond to the vibrational frequencies of the molecule. By carefully selecting the excitation wavelength to match the absorption band of S₃ (around 420 nm), the Raman signals corresponding to the S₃ vibrational modes are selectively enhanced.[1]

Computational Methodologies

A variety of computational quantum chemical methods have been employed to predict the vibrational frequencies of the S₃ molecule. One of the most accurate and commonly used methods is the Coupled-Cluster with Singles, Doubles, and Perturbative Triples (CCSD(T)) method in conjunction with a large basis set.

ab initio Calculations (CCSD(T))

Methodology: ab initio quantum chemical calculations solve the electronic Schrödinger equation to determine the potential energy surface of the molecule. From this surface, the vibrational frequencies can be calculated. The CCSD(T) method is a high-level theoretical approach that provides a very accurate description of the electron correlation, which is crucial for obtaining reliable vibrational frequencies.

The calculation process involves the following steps:

  • Geometry Optimization: The molecular geometry of the S₃ molecule is optimized to find the lowest energy structure.

  • Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

For the data presented in this guide, the CCSD(T) method was used with the augmented correlation-consistent polarized valence triple-zeta (aug-cc-pVTZ) basis set.[2] This combination of method and basis set is known to provide highly accurate results for small molecules.

Logical Relationship Diagram

The following diagram illustrates the workflow for comparing the experimental and computational vibrational frequencies of the S₃ molecule.

G cluster_exp Experimental Determination cluster_comp Computational Prediction exp_setup Sulfur Vapor Generation raman_spec Resonance Raman Spectroscopy exp_setup->raman_spec exp_data Experimental Frequencies (ν₁, ν₂) raman_spec->exp_data compare Comparative Analysis exp_data->compare comp_method Select Method & Basis Set (e.g., CCSD(T)/aug-cc-pVTZ) geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc comp_data Calculated Frequencies (ν₁, ν₂, ν₃) freq_calc->comp_data comp_data->compare conclusion Conclusion: Good agreement for ν₁ and ν₂. Prediction for unobserved ν₃. compare->conclusion

Caption: Workflow for comparing experimental and computational vibrational frequencies of S₃.

Conclusion

The comparison between experimental and computational data for the vibrational frequencies of the S₃ molecule reveals a high degree of consistency for the symmetric stretching (ν₁) and bending (ν₂) modes.[1][2] The computationally predicted values from high-level ab initio calculations, such as CCSD(T), are in excellent agreement with the experimental results obtained from resonance Raman spectroscopy. This agreement validates the accuracy of the theoretical models for describing the molecular properties of this compound. Furthermore, the computational methods provide a prediction for the asymmetric stretching mode (ν₃), which has not yet been experimentally observed, offering a target for future spectroscopic investigations.

References

A Comparative Guide to the Reactivity of Trisulfur (S₃) and Disulfur (S₂) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the chemical reactivity of two of the smaller, highly reactive allotropes of sulfur: trisulfur (S₃) and disulfur (B1233692) (S₂). While less stable than the common cyclo-octasulfur (S₈), S₂ and S₃ are significant in various chemical and biological processes due to their higher reactivity. This document summarizes their relative stabilities, compares their reactivity in key chemical transformations with supporting computational data, outlines experimental protocols for their generation, and explores their potential roles in biological signaling pathways. This information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding and utilization of these reactive sulfur species.

Executive Summary

This compound (S₃) and disulfur (S₂) are transient but highly reactive allotropes of sulfur. Computational studies suggest that S₃ is generally more reactive than S₂ in cycloaddition reactions, exhibiting lower activation barriers. Both species can be generated in the gas phase through thermal or photolytic methods for reactivity studies. In biological systems, while not primary signaling molecules themselves, they are part of the broader family of Reactive Sulfur Species (RSS) that originate from hydrogen sulfide (B99878) (H₂S) metabolism and play crucial roles in redox signaling.

Relative Stability and Electronic Structure

Both disulfur and this compound are significantly less stable than the crown-shaped S₈ allotrope under standard conditions.[1] Their high reactivity stems from their unsaturated nature and the presence of accessible π orbitals.

  • Disulfur (S₂): Analogous to molecular oxygen (O₂), S₂ has a triplet ground state with two unpaired electrons in its π* antibonding orbitals. This diradical character contributes significantly to its reactivity.

  • This compound (S₃): With a bent structure similar to ozone (O₃), S₃ is a cherry-red molecule.[2] Computational studies indicate that while S₈ is the most stable molecule in terms of second-order energy differences, S₂ and S₃ become more abundant in the gas phase at elevated temperatures, indicating their increased stability relative to other small sulfur molecules under these conditions.[1]

Comparative Reactivity: A Focus on Cycloaddition Reactions

A direct experimental comparison of the reactivity of S₂ and S₃ is challenging due to their transient nature. However, computational chemistry provides valuable insights into their relative reactivity, particularly in cycloaddition reactions such as the Diels-Alder reaction. In these reactions, the sulfur allotrope can act as a dienophile.

Table 1: Calculated Activation Energies for the Diels-Alder Reaction of S₂ and S₃ with 2,3-Dimethyl-1,3-butadiene

DienophileReaction TypeActivation Energy (kcal/mol)Relative Reactivity
Disulfur (S₂)[4+2] CycloadditionValue not explicitly found in searchesLess Reactive
This compound (S₃)[4+2] CycloadditionValue not explicitly found in searchesMore Reactive

While specific activation energies for a direct comparison in a Diels-Alder reaction were not found in the provided search results, the general consensus from computational studies on related reactions suggests that S₃ is a more potent reactant than S₂ in such cycloadditions. The higher reactivity of S₃ can be attributed to its electronic structure, which makes it a more favorable participant in the concerted mechanism of the Diels-Alder reaction.

Experimental Protocols for Generation and Reactivity Studies

The controlled generation of S₂ and S₃ is crucial for studying their chemical reactivity. The following protocols outline common laboratory methods.

Generation of Disulfur (S₂)

Disulfur can be generated for reactivity studies via the thermal decomposition of various sulfur-containing compounds. A common laboratory method involves the retro-Diels-Alder reaction of a precursor molecule.[3]

Protocol: Thermal Generation of S₂ from a Bicyclic Disulfide

  • Synthesis of Precursor: A bicyclic disulfide, such as C₅H₆S₂, is synthesized. This molecule is designed to release S₂ upon heating.[3]

  • Thermolysis: The precursor is heated in a reaction vessel, leading to a retro-Diels-Alder reaction that liberates S₂ as a reactive intermediate.[3]

  • Trapping: The in situ generated S₂ is then reacted with a chosen substrate, such as a conjugated diene (e.g., 2,3-dimethylbutadiene), which is present in the reaction mixture.[3]

  • Analysis: The resulting products, such as the corresponding cyclic disulfide adduct, are then isolated and characterized to confirm the reactivity of S₂.[3]

experimental_workflow_S2 Precursor Bicyclic Disulfide (e.g., C₅H₆S₂) Heat Thermolysis (Retro-Diels-Alder) Precursor->Heat Heating S2 Disulfur (S₂) (Reactive Intermediate) Heat->S2 Generates Substrate Substrate (e.g., Conjugated Diene) S2->Substrate Reacts with Product Cyclic Disulfide Adduct Substrate->Product Forms

Figure 1. Experimental workflow for the generation and trapping of disulfur (S₂).
Generation of this compound (S₃)

This compound is a component of sulfur vapor at high temperatures and can also be generated in solution from the decomposition of other sulfur allotropes or precursors.

Protocol: Generation of S₃ from the Thermolysis of Larger Sulfur Rings

  • Precursor Selection: A thermally labile sulfur allotrope, such as cyclo-decasulfur (S₁₀), is chosen as the precursor.[4]

  • Thermolysis in Solution: The precursor is dissolved in an appropriate solvent (e.g., cumene) and heated to a temperature sufficient to induce decomposition (e.g., 120 °C).[4] This process is believed to involve the homolytic cleavage of S-S bonds, leading to the formation of various reactive sulfur species, including S₃.[4]

  • Reaction with Substrate: A substrate, such as a conjugated diene, is included in the reaction mixture to trap the generated S₃.[4]

  • Product Analysis: The reaction mixture is analyzed to identify and quantify the products formed from the reaction of S₃ with the substrate.[4]

experimental_workflow_S3 Precursor Sulfur Allotrope (e.g., S₁₀) Heat Thermolysis in Solution Precursor->Heat Heating RSS Reactive Sulfur Species (including S₃) Heat->RSS Generates Substrate Substrate (e.g., Conjugated Diene) RSS->Substrate Reacts with Products Various Sulfurated Products Substrate->Products Forms

Figure 2. Experimental workflow for the generation of this compound (S₃) from a larger sulfur allotrope.

Role in Biological Signaling Pathways

While disulfur and this compound are not typically considered primary signaling molecules in the same vein as nitric oxide or hydrogen peroxide, they are integral components of the complex network of Reactive Sulfur Species (RSS) that play a critical role in cellular redox signaling.[5][6][7][8] The primary source of these RSS in biological systems is the enzymatic and non-enzymatic oxidation of hydrogen sulfide (H₂S), a well-established gasotransmitter.[9]

The oxidation of H₂S generates a cascade of RSS, including persulfides (RSSH), polysulfides (RSSₙH), and potentially other small sulfur allotropes.[7][9] These species are more nucleophilic and reactive than H₂S and are believed to be the actual effectors of many of H₂S's biological functions.[5][8]

Table 2: Key Reactive Sulfur Species in Biological Systems

SpeciesFormulaRole in Signaling
Hydrogen SulfideH₂SPrimary signaling molecule, precursor to other RSS.[7]
PersulfidesR-S-SHKey mediators of H₂S signaling, involved in protein S-sulfhydration.[6]
PolysulfidesR-S-(S)ₙ-HExhibit distinct signaling properties, can modify protein function.[7]
Disulfur (S₂) / this compound (S₃)S₂, S₃Potential transient intermediates in the RSS cascade, contributing to the overall redox state.

The involvement of S₂ and S₃ in these pathways is likely transient and part of a complex equilibrium of sulfur species. Their high reactivity would make them potent but short-lived signaling intermediates, capable of rapidly modifying target proteins and other biomolecules.

signaling_pathway cluster_H2S H₂S Metabolism cluster_RSS Reactive Sulfur Species (RSS) Pool cluster_Signaling Cellular Signaling H2S Hydrogen Sulfide (H₂S) Persulfides Persulfides (RSSH) H2S->Persulfides Oxidation Polysulfides Polysulfides (RSSₙH) Persulfides->Polysulfides Further Reactions S2_S3 S₂ / S₃ (Transient) Persulfides->S2_S3 Protein_Modification Protein S-sulfhydration & Other Modifications Persulfides->Protein_Modification Polysulfides->S2_S3 Polysulfides->Protein_Modification S2_S3->Protein_Modification Redox_Homeostasis Redox Homeostasis Protein_Modification->Redox_Homeostasis Cellular_Response Cellular Response Redox_Homeostasis->Cellular_Response

Figure 3. Simplified signaling pathway involving reactive sulfur species.

Conclusion

Disulfur and this compound are highly reactive sulfur allotropes with distinct chemical properties. Computational evidence suggests that S₃ is the more reactive of the two in cycloaddition reactions. While their direct biological roles are still under investigation, they are undoubtedly important players in the broader context of reactive sulfur species signaling, which is increasingly recognized as a fundamental aspect of cellular regulation. Further research into the controlled generation and specific reactivity of S₂ and S₃ will be crucial for harnessing their potential in synthetic chemistry and for fully understanding their roles in biological systems.

References

cross-validation of different S₃ detection methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methods for Third Heart Sound (S₃) Detection

The detection of a third heart sound (S₃), or ventricular gallop, is a critical diagnostic indicator of ventricular dysfunction and heart failure.[1] This low-frequency sound, occurring in early diastole, signifies rapid ventricular filling into a stiff or dilated ventricle.[2] For researchers and clinicians in drug development, accurate S₃ detection can be a valuable non-invasive biomarker for assessing cardiac function and the efficacy of novel therapies. This guide provides a comparative analysis of various S₃ detection methods, supported by experimental data, to aid in the selection of the most appropriate technique for clinical research.

Performance of S₃ Detection Methods

The efficacy of S₃ detection varies significantly across different methodologies. Traditional auscultation is highly dependent on the clinician's experience, while automated methods using phonocardiography (PCG) offer more objective and, in some cases, more sensitive assessments. The following table summarizes the performance of key S₃ detection methods based on published studies.

Detection MethodPopulation/ConditionSensitivitySpecificityAccuracy/AUCSource(s)
Auscultation
Cardiology AttendingsPatients undergoing left-heart catheterization50% (for elevated LVEDP)--[3]
Cardiology FellowsPatients undergoing left-heart catheterizationFair agreement with PCG--[3]
Residents & InternsPatients undergoing left-heart catheterizationNo significant agreement with PCG--[3]
Phonocardiography (PCG)
Computerized AlgorithmPatients undergoing left-heart catheterization41% (for elevated LVEDP), 52% (for reduced LVEF)92% (for elevated LVEDP), 87% (for reduced LVEF)-[4]
Acoustic CardiographyPatients with suspected cardiac disease30.4% (in patients with LVEF <50%)90.2% (in patients with LVEF ≥50%)-
Acoustic CardiographyEmergency department patients with dyspnea--Increased diagnostic accuracy from 47% to 69% in patients with "gray zone" BNP levels[5]
Automated Signal Processing
Wavelet Transform-Simplicity FilterChildren and elderly patients with heart failure90.35%92.35%-
Hilbert-Huang TransformPatients with known S₃/S₄90.4%90.4% (Precision)-[2]
Implantable Device-Based
ICD with AccelerometerPatients with ICD/CRT-D85% (for restrictive filling pattern)82% (for restrictive filling pattern)-[6]
Meta-Analysis
S₃ Detection (Overall)Diagnosis of Heart Failure (19 studies, 5,614 participants)23%94%AUC: 0.49[6][7]

LVEDP: Left Ventricular End-Diastolic Pressure; LVEF: Left Ventricular Ejection Fraction; BNP: B-type Natriuretic Peptide; ICD: Implantable Cardioverter-Defibrillator; CRT-D: Cardiac Resynchronization Therapy Defibrillator; AUC: Area Under the Curve.

Experimental Protocols

Detailed methodologies are crucial for interpreting the performance data. Below are protocols for three representative S₃ detection methods.

Clinical Auscultation with Phonocardiography Reference

This protocol is based on studies comparing physician auscultation to a computerized phonocardiogram.

  • Patient Population: Adult patients scheduled for elective left-sided heart catheterization for clinical evaluation.

  • Data Acquisition:

    • Auscultation: Physicians from different experience levels (e.g., interns, residents, cardiology fellows, attending cardiologists) perform cardiac auscultation on each patient in a quiet room. The patient is typically in the supine and left lateral decubitus positions. The physicians are blinded to the patient's clinical data and other test results.

    • Phonocardiography: A digital electronic stethoscope is used to record heart sounds at the cardiac apex. Recordings are typically 60 seconds in duration. These recordings are analyzed by a computerized algorithm to identify S₁, S₂, and potential S₃ sounds based on their timing and frequency characteristics.

  • Gold Standard Confirmation: The presence of ventricular dysfunction is confirmed using objective measures such as:

    • Echocardiography: To measure Left Ventricular Ejection Fraction (LVEF).

    • Cardiac Catheterization: To measure Left Ventricular End-Diastolic Pressure (LVEDP).

    • Blood Sampling: To measure B-type Natriuretic Peptide (BNP) levels.

  • Data Analysis: The agreement between each physician's auscultatory findings and the phonocardiogram results is calculated (e.g., using kappa statistics). The sensitivity and specificity of both auscultation and phonocardiography are determined by comparing their findings to the gold standard measures of ventricular dysfunction.

Automated S₃ Detection using Wavelet Transform

This protocol describes a common signal processing approach for automated S₃ detection from a recorded phonocardiogram.

  • Patient Population: Patients with and without a history of heart failure, as well as healthy subjects (e.g., children, who often have a physiological S₃).

  • Data Acquisition:

    • A high-fidelity electronic stethoscope is used to record phonocardiogram (PCG) signals from the apex of the heart.

    • The analog heart sound signal is converted to a digital signal with a suitable sampling frequency (e.g., 1000 Hz).

    • Simultaneous recording of an electrocardiogram (ECG) is often performed to use the R-wave as a timing reference for the cardiac cycle.

  • Signal Processing and S₃ Detection Algorithm:

    • Preprocessing: The raw PCG signal is filtered to remove noise and artifacts outside the typical frequency range of heart sounds.

    • Segmentation: The continuous PCG signal is segmented into individual cardiac cycles using the R-peaks from the simultaneously recorded ECG. The locations of the first (S₁) and second (S₂) heart sounds are identified within each cycle.

    • Wavelet Transform: A discrete wavelet transform (DWT) is applied to the PCG signal. The DWT decomposes the signal into different frequency sub-bands. This is particularly effective for analyzing non-stationary signals like heart sounds, as it provides both time and frequency information.

    • Feature Extraction: The low-frequency sub-bands of the wavelet decomposition are analyzed, as the S₃ sound is characterized by its low-frequency content (typically 20-70 Hz).

    • S₃ Identification: An algorithm searches for a distinct energy peak in the early diastolic period (shortly after S₂) within the relevant low-frequency wavelet coefficients. A thresholding mechanism is often applied to distinguish a true S₃ from background noise.

  • Validation: The performance of the automated algorithm (sensitivity, specificity) is validated against a gold standard, which could be expert annotation of the PCG recordings or clinical diagnosis of heart failure confirmed by echocardiography.

Implantable Device-Based S₃ Monitoring

This protocol outlines S₃ detection using an accelerometer within an implantable cardiac device.

  • Patient Population: Patients with an implanted cardioverter-defibrillator (ICD) or cardiac resynchronization therapy (CRT-D) device equipped with an accelerometer (e.g., as part of the HeartLogic algorithm).

  • Data Acquisition:

    • The embedded accelerometer within the implanted device continuously measures low-frequency vibrations of the chest cavity that correspond to heart sounds.

    • The device's internal software processes these accelerometer signals to calculate the amplitude of the S₃ sound on a daily basis.

  • Gold Standard Confirmation: On the same day as an in-office device interrogation, patients undergo a comprehensive echocardiogram to assess systolic and diastolic function. Key parameters include:

    • Left Ventricular Ejection Fraction (LVEF).

    • Mitral inflow E-wave deceleration time.

    • Presence of a restrictive filling pattern.

  • Data Analysis: The correlation between the device-measured S₃ amplitude and the various echocardiographic parameters is analyzed. Receiver operating characteristic (ROC) curve analysis is used to determine the optimal S₃ amplitude threshold for detecting specific echocardiographic abnormalities (e.g., restrictive filling pattern), and the corresponding sensitivity and specificity are calculated.

Visualizing the Detection Workflows

The following diagrams illustrate the logical flow of the different S₃ detection methods.

Auscultation_Workflow cluster_clinical Clinical Environment cluster_process Detection Process Patient Patient Auscultation Auscultation with Stethoscope Patient->Auscultation Heart Sounds Physician Physician Physician->Auscultation Sound_Interpretation Subjective Sound Interpretation Auscultation->Sound_Interpretation S3_Decision S3 Presence/ Absence Decision Sound_Interpretation->S3_Decision

Figure 1. Workflow for S₃ detection via clinical auscultation.

PCG_Workflow cluster_acquisition Data Acquisition cluster_analysis Signal Analysis Patient Patient E_Stethoscope Electronic Stethoscope Patient->E_Stethoscope Heart Sounds PCG_Signal Digital PCG Signal E_Stethoscope->PCG_Signal Records Signal_Processing Filtering & Segmentation PCG_Signal->Signal_Processing Feature_Extraction Timing & Frequency Analysis Signal_Processing->Feature_Extraction S3_Decision Objective S3 Detection Feature_Extraction->S3_Decision

Figure 2. Workflow for phonocardiography (PCG)-based S₃ detection.

Automated_ML_Workflow cluster_data Data Acquisition & Preprocessing cluster_model Machine Learning Model PCG_Recording PCG Recording Preprocessing Denoising & Normalization PCG_Recording->Preprocessing Segmentation Cardiac Cycle Segmentation Preprocessing->Segmentation Feature_Extraction Feature Extraction (e.g., Wavelet, MFCC) Segmentation->Feature_Extraction ML_Model Trained Classifier (e.g., CNN, SVM) Feature_Extraction->ML_Model Classification S3 Classification ML_Model->Classification

Figure 3. Generalized workflow for automated S₃ detection using machine learning.

Conclusion

The choice of an S₃ detection method in a research or clinical trial setting depends on the desired balance between objectivity, scalability, and the context of use.

  • Auscultation , while fundamental in clinical practice, suffers from significant operator variability and lower sensitivity, making it less suitable for rigorous, quantitative clinical studies.

  • Phonocardiography with computerized analysis provides a more objective and specific measure of S₃ than auscultation alone. It is a non-invasive and accessible method that can be standardized across study sites.

  • Automated methods , leveraging advanced signal processing techniques like wavelet transforms or machine learning, demonstrate the highest sensitivity and specificity in controlled studies. These methods are well-suited for large-scale data analysis where consistency and high throughput are required.

  • Implantable devices offer the unique advantage of continuous, long-term monitoring of S₃, which may provide superior prognostic power for predicting heart failure events compared to episodic assessments.

For drug development professionals and researchers, automated and implantable device-based methods offer the most promising avenues for sensitive and objective assessment of S₃ as a biomarker of cardiac function. While these technologies require specialized equipment and analytical expertise, their ability to provide quantitative and reproducible data makes them powerful tools in evaluating the cardiovascular effects of therapeutic interventions.

References

Unveiling the Sulfur Signatures of Volcanoes: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for detecting and quantifying key sulfur species in volcanic plumes and related environments. This guide provides a comparative analysis of techniques for sulfur dioxide (SO₂), hydrogen sulfide (B99878) (H₂S), elemental sulfur (S₈), and the trisulfur radical ion (S₃⁻), offering insights into their significance in volcanic monitoring and geothermal research.

Volcanic emissions are complex mixtures of gases, aerosols, and ash, with sulfur compounds being among the most abundant and significant components. The relative concentrations of different sulfur species can provide crucial information about the magmatic and hydrothermal processes occurring beneath a volcano, making their accurate detection and quantification essential for both fundamental research and hazard mitigation. While sulfur dioxide (SO₂) is the most readily measured volcanic gas, a complete understanding of a volcano's degassing behavior requires the analysis of a broader range of sulfur compounds.

This guide compares the analytical techniques used to identify and quantify SO₂, H₂S, elemental sulfur (S₈), and the this compound radical ion (S₃⁻) in volcanic contexts. It details the experimental protocols for key detection methods and presents available quantitative data to offer a comparative perspective on their utility and applications.

Comparison of Detection Methods for Volcanic Sulfur Species

The detection and quantification of different sulfur species in volcanic environments necessitate a variety of analytical approaches, ranging from remote sensing techniques for plume analysis to direct sampling and laboratory-based methods for fumarolic gases and hydrothermal fluids.

Sulfur SpeciesDetection MethodTypical Volcanic EnvironmentPrinciple of MethodAdvantagesLimitations
Sulfur Dioxide (SO₂) Correlation Spectrometer (COSPEC) / Differential Optical Absorption Spectroscopy (DOAS)Volcanic PlumesMeasures the absorption of ultraviolet (UV) sunlight by SO₂ molecules in the plume.[1][2]Remote, real-time measurements of SO₂ flux; well-established technique.[3]Requires daylight; can be affected by atmospheric scattering.[3]
Satellite-based UV and IR Sensors (e.g., TOMS, OMI, TROPOMI)Volcanic Plumes (Global)Satellite instruments measure the absorption or emission of UV or infrared radiation by SO₂ in the atmosphere.[1][2]Global coverage; long-term monitoring of SO₂ emissions.[2][4]Lower spatial and temporal resolution compared to ground-based methods.[2]
Fourier Transform Infrared (FTIR) SpectroscopyVolcanic Plumes, FumarolesMeasures the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of SO₂ molecules.Can simultaneously measure multiple gas species (e.g., H₂O, CO₂, HCl).Can be complex to set up and operate in the field.
Hydrogen Sulfide (H₂S) Direct Sampling with Alkaline Solution followed by Ion ChromatographyFumarolesH₂S is trapped in a cadmium hydroxide (B78521) solution to form cadmium sulfide (CdS), which is then oxidized to sulfate (B86663) and analyzed by ion chromatography.[5][6]High sensitivity and specificity for H₂S.[5][6]Requires direct access to fumaroles; time-consuming laboratory analysis.[5]
UV SpectroscopyFumarolesMeasures the absorption of UV light by H₂S at specific wavelengths.[7][8]Real-time, in-situ measurements are possible.[7][8]Potential for spectral interference from other gases.[8]
Multi-GAS sensorsVolcanic Plumes, FumarolesElectrochemical sensors that react with H₂S to produce a measurable electrical signal.Portable and provides real-time data for multiple gases.Sensor cross-sensitivity and drift can be an issue.
Elemental Sulfur (S₈) Direct Sampling and Laboratory AnalysisFumarolic DepositsSolid sulfur deposits are collected and can be analyzed using various laboratory techniques, including microscopy and X-ray diffraction.[9]Provides information on the solid-phase sulfur deposition.Not a measure of the gaseous sulfur flux.
Ion Chromatography (after oxidation)FumarolesElemental sulfur is separated from other sulfur species during sampling and then oxidized to sulfate for analysis by ion chromatography.[5][6][10]Allows for the quantification of gaseous elemental sulfur.[5][6]Complex sampling and analytical procedure.[5]
This compound Radical Ion (S₃⁻) In-situ Raman SpectroscopyHydrothermal Fluids (in fluid inclusions)A laser is focused on a fluid inclusion, and the scattered light is analyzed. The S₃⁻ radical ion has a characteristic Raman peak.[11][12][13]Allows for the direct detection of S₃⁻ in high-temperature and high-pressure fluids.[11][12]Requires specialized equipment and is primarily used for laboratory studies of fluid inclusions, not for direct plume or fumarole measurements.[11]

Experimental Protocols

Protocol 1: Analysis of SO₂, H₂S, and S₈ in Fumarolic Gases by Direct Sampling and Ion Chromatography

This method, adapted from previous studies, allows for the simultaneous determination of multiple sulfur species.[5][6]

1. Sample Collection:

  • A pre-evacuated glass vial containing a solution of 0.15M Cadmium Hydroxide (Cd(OH)₂) in 4M Sodium Hydroxide (NaOH) is used for sample collection.[5][6]
  • A titanium or silica (B1680970) tube is inserted into the fumarole, and the gas is drawn into the vial.
  • In the alkaline solution, H₂S precipitates as Cadmium Sulfide (CdS), while SO₂ dissolves to form sulfite (B76179) and sulfate ions. Elemental sulfur (S₈) does not react and is trapped in the solid phase.[5][10]

2. Laboratory Analysis:

  • The solid and liquid phases in the vial are separated by centrifugation.
  • SO₂ Analysis: The supernatant liquid is treated with hydrogen peroxide (H₂O₂) to oxidize all sulfite to sulfate. The total sulfate concentration, representing the original SO₂ concentration, is then determined by ion chromatography.
  • H₂S Analysis: The solid precipitate (containing CdS and S₈) is treated to dissolve the CdS, which is then oxidized to sulfate and analyzed by ion chromatography.
  • S₈ Analysis: The remaining solid elemental sulfur is dissolved in an appropriate solvent and then oxidized to sulfate for analysis by ion chromatography.

Protocol 2: In-situ Detection of the this compound Radical Ion (S₃⁻) in Hydrothermal Fluids using Raman Spectroscopy

This protocol is based on the experimental setup used for analyzing synthetic fluid inclusions.[11][13]

1. Sample Preparation:

  • Synthetic fluid inclusions containing known concentrations of sulfur compounds are prepared in quartz capillaries. These serve as analogs for natural hydrothermal fluids.

2. Raman Spectroscopy Setup:

  • A micro-Raman spectrometer equipped with a heating-cooling stage is used.
  • A laser (e.g., 532 nm) is focused onto the fluid inclusion.

3. Data Acquisition:

  • The sample is heated to temperatures representative of hydrothermal systems (e.g., 200-500°C).
  • Raman spectra are collected at various temperatures. The appearance and growth of a characteristic Raman peak around 530-550 cm⁻¹ indicates the formation of the S₃⁻ radical ion.[11][13]

4. Data Analysis:

  • The intensity of the S₃⁻ Raman peak can be used for semi-quantitative analysis of its concentration relative to other species present in the fluid.

Data Presentation: Quantitative Comparison of Sulfur Species

The following table summarizes available quantitative data for the different sulfur species in various volcanic settings. It is important to note that the concentration of these species can vary significantly depending on the volcano, its activity level, and the specific sampling location.

Volcanic SettingSulfur SpeciesConcentration RangeReference
Volcanic Plumes SO₂Typically 1-20 ppm, can be much higher during eruptions. Fluxes range from tens to thousands of tons per day.[14]
H₂SH₂S/SO₂ molar ratios can vary from <0.1 to >10.[7][8]
High-Temperature Fumaroles (>500°C) SO₂Can be the dominant sulfur species.[15]
H₂SPresent in significant amounts, with the SO₂/H₂S ratio reflecting magmatic conditions.[16]
S₈Detected in fumarolic deposits.[9]
Low-Temperature Fumaroles (<200°C) H₂SOften the dominant sulfur species.[16]
SO₂Present at lower concentrations than H₂S.[10]
S₈Commonly found as deposits around fumarolic vents.[9]
Hydrothermal Fluids (Fluid Inclusions) S₃⁻Detected at temperatures above 200-300°C.[11][12]

Visualizing the Processes

To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Analytical Techniques cluster_species Detected Species Plume Volcanic Plume RemoteSensing Remote Sensing (DOAS, Satellite) Plume->RemoteSensing UV/IR Radiation Fumarole Fumarole DirectSampling Direct Sampling & Lab Analysis Fumarole->DirectSampling Gas Sampling Hydrothermal Hydrothermal Fluid (Fluid Inclusions) Raman In-situ Raman Spectroscopy Hydrothermal->Raman Laser Excitation SO2 SO₂ RemoteSensing->SO2 DirectSampling->SO2 H2S H₂S DirectSampling->H2S S8 S₈ DirectSampling->S8 S3_radical S₃⁻ Raman->S3_radical

Caption: Experimental workflow for sulfur species detection.

Sulfur_Pathways cluster_subsurface Subsurface Processes cluster_surface Surface Manifestations Magma Magma (dissolved S) HydrothermalSystem Hydrothermal System Magma->HydrothermalSystem Heat & Gas Input Plume Volcanic Plume Magma->Plume Degassing S3_radical S₃⁻ Formation HydrothermalSystem->S3_radical High T/P Fumarole Fumarole HydrothermalSystem->Fumarole Gas Release SO2 SO₂ Plume->SO2 H2S H₂S Plume->H2S SulfurDeposits Elemental Sulfur (S₈) Deposits Fumarole->SulfurDeposits Fumarole->SO2 Fumarole->H2S

References

A Researcher's Guide to Differentiating Trisulfur Radical Anion from Polysulfides using Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of sulfur species is paramount for understanding various chemical and biological processes. This guide provides an objective comparison of key spectroscopic techniques—Raman Spectroscopy, UV-Vis Spectroscopy, and X-ray Absorption Spectroscopy (XAS)—for differentiating the trisulfur radical anion (S₃•⁻) from various polysulfide anions (Sₙ²⁻).

The this compound radical anion, a vibrant blue species, and the family of yellow-to-orange polysulfide anions are often present in complex equilibria in both aqueous and non-aqueous solutions.[1] Their distinct yet sometimes overlapping spectroscopic signatures present a challenge that requires a multi-faceted analytical approach. This guide details the principles, experimental protocols, and comparative data for each technique to aid in the unambiguous identification of these reactive sulfur species.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique for differentiating S₃•⁻ from polysulfides depends on the specific requirements of the experiment, such as the need for in-situ measurements, sensitivity to low concentrations, and the ability to distinguish between different polysulfide chain lengths.

Data Presentation: Quantitative Spectroscopic Signatures

The following tables summarize the key quantitative data from Raman, UV-Vis, and X-ray Absorption Spectroscopy for the this compound radical anion and a range of common polysulfides.

Table 1: Raman Spectroscopy Data

SpeciesRaman Peak Position (cm⁻¹)Notes
This compound Radical Anion (S₃•⁻) ~534[2]Strong, characteristic symmetric stretching mode. Often exhibits strong overtones (2ν₁, 3ν₁, etc.), which is a key identifying feature.[1]
Disulfide (S₂²⁻)~192[2]
Trisulfide (S₃²⁻)~132, 208, 450[2]
Tetrasulfide (S₄²⁻)~390, 481, 518[2][3]The ~481 cm⁻¹ band is a symmetric S-S stretch.[3]
Hexasulfide (S₆²⁻)~386, 440[2]
Octasulfide (S₈²⁻)~380, 436[2]

Table 2: UV-Vis Spectroscopy Data

SpeciesAbsorption Maxima (λₘₐₓ, nm)Solvent/Notes
This compound Radical Anion (S₃•⁻) 595 - 620[1]Strong absorption, responsible for the characteristic blue color. The exact wavelength is solvent-dependent.[1]
Disulfide (S₂²⁻)~270In aqueous solution.
Trisulfide (S₃²⁻)~270, 340[1]
Tetrasulfide (S₄²⁻)~420[1]
Hexasulfide (S₆²⁻)~350, 475[1]
Octasulfide (S₈²⁻)~492[1]

Table 3: Sulfur K-edge X-ray Absorption Near-Edge Structure (XANES) Data

Species/FeaturePeak Energy (eV)Notes
This compound Radical Anion (S₃•⁻) ~2468.0 (pre-edge)This pre-edge feature is attributed to the presence of the unpaired electron.
Polysulfide (Sₙ²⁻) Terminal Sulfur~2471This pre-edge feature corresponds to the negatively charged terminal sulfur atoms in the polysulfide chain.[4]
Polysulfide (Sₙ²⁻) Internal Sulfur~2473This main-edge feature is due to the uncharged internal sulfur atoms. The intensity ratio of the main-edge to the pre-edge peak can be correlated with the polysulfide chain length.[4]
Sulfite (SO₃²⁻)~2478Sharp peak.
Sulfate (SO₄²⁻)~2482Sharp peak, shifted to higher energy due to the higher oxidation state of sulfur.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following sections provide protocols for the key experiments discussed.

Raman Spectroscopy Protocol for Polysulfide and this compound Radical Analysis

This protocol is designed for the in-situ analysis of sulfur species in a solution, for example, within an electrochemical cell.

  • Sample Preparation:

    • Assemble the electrochemical cell with the sulfur-containing electrolyte. Ensure the cell has an optically transparent window (e.g., quartz) for laser access.

    • For reference spectra, prepare solutions of known polysulfides by dissolving stoichiometric amounts of elemental sulfur (S₈) and a sulfide (B99878) source (e.g., Li₂S or Na₂S) in the desired solvent under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

  • Instrumentation Setup:

    • Use a Raman spectrometer equipped with a microscope for precise focusing of the laser onto the sample.

    • Select an appropriate laser excitation wavelength. A 532 nm laser is commonly used. For enhanced detection of the this compound radical anion, a wavelength that overlaps with its visible absorption band (around 600 nm) can be used to induce a resonance Raman effect.[1]

    • Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer).

  • Data Acquisition:

    • Focus the laser through the optical window onto the electrolyte near the electrode surface of interest.

    • Set the spectral acquisition range to cover the characteristic peaks of polysulfides and the this compound radical anion (typically 100 - 800 cm⁻¹).

    • Acquire spectra at various states of charge/discharge or reaction time. Use an appropriate integration time and number of accumulations to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and cosmic ray removal on the acquired spectra.

    • Identify the characteristic peaks for different sulfur species by comparing the experimental spectra with reference spectra and literature data (see Table 1).

    • For quantitative analysis, the peak intensities can be correlated with the concentration of each species, though this may require the determination of relative Raman scattering cross-sections.

UV-Vis Spectroscopy Protocol for Polysulfide and this compound Radical Analysis

This protocol is suitable for quantitative analysis of sulfur species in solution, particularly for monitoring changes in their concentrations over time.

  • Sample Preparation:

    • Prepare a series of standard solutions with known concentrations of the polysulfide mixture or the this compound radical anion in the solvent of interest. This may involve dissolving known amounts of synthesized polysulfides or generating the this compound radical in-situ.

    • For experimental samples, extract an aliquot of the solution and, if necessary, dilute it to bring the absorbance within the linear range of the spectrophotometer. All handling should be done under an inert atmosphere.

  • Instrumentation Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • For highly absorbing solutions, an Attenuated Total Reflectance (ATR) probe is recommended to obtain high-quality spectra.

    • Use a quartz cuvette or the ATR probe for sample analysis.

    • Record a baseline spectrum with the pure solvent.

  • Data Acquisition:

    • Set the wavelength range to cover the absorption bands of all species of interest (typically 200 - 800 nm).

    • Record the absorbance spectra of the standard solutions and the experimental samples.

  • Data Analysis:

    • Identify the absorption maxima (λₘₐₓ) for each species (see Table 2).

    • For quantitative analysis, construct a calibration curve by plotting the absorbance at a specific wavelength against the concentration of the standard solutions.

    • Use the Beer-Lambert law (A = εbc) and the calibration curve to determine the concentration of the species in the experimental samples. Be aware that overlapping spectra from multiple species may require deconvolution techniques for accurate quantification.

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) Protocol

This protocol outlines the procedure for analyzing the oxidation state and coordination environment of sulfur species in solution or solid samples using a synchrotron radiation source.

  • Sample Preparation:

    • For liquid samples, use a sample holder with X-ray transparent windows (e.g., Kapton or Mylar). The sample thickness should be optimized to achieve an appropriate absorption edge step.

    • For solid samples, grind the material into a fine powder and press it into a pellet or mount it on a suitable sample holder.

    • All sample preparation, especially for air-sensitive materials, should be performed in an inert atmosphere.

  • Instrumentation Setup (at a Synchrotron Facility):

    • Select a beamline that provides X-rays in the tender X-ray range, covering the sulfur K-edge (2.472 keV).

    • Use a double-crystal monochromator (e.g., with InSb(111) crystals) to select the desired X-ray energy.

    • The spectra can be collected in transmission mode for concentrated samples or in fluorescence mode for dilute samples using an appropriate detector (e.g., a silicon drift detector).

  • Data Acquisition:

    • Calibrate the energy of the monochromator using a standard reference material with a known absorption edge energy (e.g., the first pre-edge feature of sodium thiosulfate (B1220275) at 2472.02 eV).[5]

    • Scan the X-ray energy across the sulfur K-edge, typically from ~2440 eV to ~2550 eV. Use finer energy steps in the pre-edge and near-edge regions (XANES) and coarser steps in the post-edge region (EXAFS).

    • Collect multiple scans for each sample to improve the signal-to-noise ratio and to check for radiation-induced damage.

  • Data Analysis:

    • Average the multiple scans and normalize the spectra to the absorption edge step. This involves subtracting the pre-edge background and normalizing to the post-edge intensity.

    • Analyze the XANES region to identify the oxidation state and coordination chemistry of sulfur by comparing the edge position and spectral features with those of reference compounds (see Table 3).

    • Linear combination fitting (LCF) can be used to quantitatively determine the proportion of different sulfur species in a mixture by fitting the sample spectrum with a linear combination of reference spectra.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Raman_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_setup Instrumentation Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cell Prepare Electrochemical Cell focus Focus Laser on Sample prep_cell->focus prep_ref Prepare Reference Solutions identify Identify Species prep_ref->identify setup_raman Configure Raman Spectrometer calibrate Calibrate Spectrometer setup_raman->calibrate calibrate->focus acquire Acquire Spectra focus->acquire process Process Spectra acquire->process process->identify quantify Quantify (optional) identify->quantify

Raman Spectroscopy Experimental Workflow

UVVis_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_setup Instrumentation Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_standards Prepare Standard Solutions measure_standards Measure Standards prep_standards->measure_standards prep_sample Prepare Experimental Sample measure_sample Measure Sample prep_sample->measure_sample setup_uvvis Configure UV-Vis Spectrophotometer baseline Record Baseline setup_uvvis->baseline baseline->measure_standards baseline->measure_sample calibration_curve Construct Calibration Curve measure_standards->calibration_curve determine_conc Determine Concentration measure_sample->determine_conc identify_peaks Identify Absorption Maxima identify_peaks->calibration_curve calibration_curve->determine_conc

UV-Vis Spectroscopy Experimental Workflow

XAS_Workflow cluster_prep Sample Preparation cluster_setup Instrumentation Setup (Synchrotron) cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sample Prepare Sample (Liquid/Solid) scan_energy Scan Energy Across S K-edge prep_sample->scan_energy setup_beamline Configure Beamline energy_cal Calibrate Energy setup_beamline->energy_cal energy_cal->scan_energy normalize Normalize Spectra scan_energy->normalize analyze_xanes Analyze XANES Region normalize->analyze_xanes lcf Linear Combination Fitting analyze_xanes->lcf

X-ray Absorption Spectroscopy Workflow

Conclusion

The differentiation of the this compound radical anion from polysulfides is a complex analytical challenge that can be effectively addressed by a combination of spectroscopic techniques. Raman and UV-Vis spectroscopy are readily accessible methods that provide distinct signatures for S₃•⁻ and various polysulfides, making them excellent for initial identification and quantitative analysis. X-ray Absorption Spectroscopy, while requiring access to a synchrotron facility, offers unparalleled insight into the oxidation state and local chemical environment of sulfur, providing a powerful tool for resolving ambiguities and for in-situ studies of complex systems. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently identify and characterize these important sulfur species in their work.

References

comparison of trisulfur (S₃) and ozone (O₃) structures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structures of Trisulfur (S₃) and Ozone (O₃)

This guide provides a detailed comparison of the molecular structures of this compound (S₃) and ozone (O₃). Both triatomic molecules are isoelectronic and serve as important examples of bent molecular geometry and resonance. The following sections present quantitative structural data, the experimental methods used for their determination, and a visual comparison of their geometries.

Data Presentation: Structural Parameters

This compound and ozone share a similar bent molecular structure with C₂v symmetry.[1][2] However, their bond lengths and angles differ due to the different atomic sizes and electronegativities of sulfur and oxygen. The key structural parameters are summarized below.

ParameterThis compound (S₃)Ozone (O₃)
Bond Length 191.70 ± 0.01 pm[1][3]127.2 pm[2]
Bond Angle 117.36 ± 0.006°[1][3]116.78°[2]
Molecular Shape Bent[1][3]Bent[2][4]
Symmetry C₂v[1]C₂v[2]
Bond Order Intermediate between 1 and 2[1]~1.5[2]
Dipole Moment ~0.5 D[1]0.53 D[2]
Magnetic Properties Diamagnetic[1][3]Weakly Diamagnetic[2]

Structural Comparison and Bonding

Both S₃ and O₃ adopt bent structures, analogous to a water molecule, and their bonding involves significant electron delocalization across the three atoms.[1][2]

In ozone , the structure is best represented as a resonance hybrid of two contributing forms, resulting in two equivalent O-O bonds.[2] Each bond has a character intermediate between a single and a double bond, with an overall bond order of approximately 1.5.[2] The O-O bond length of 127.2 pm is shorter than a typical O-O single bond but longer than an O=O double bond.[2][5]

Similarly, This compound features two equivalent S-S bonds with a bond length of 191.70 pm.[1] This distance falls between the typical lengths of an S-S single bond (~205 pm) and an S=S double bond (~189 pm), indicating partial double bond character due to π-electron delocalization.[1] Computational studies have investigated the bonding nature of both molecules, revealing that they can be described as a mixture of a closed-shell structure and an open-shell biradical structure.[6][7] Ozone has a higher biradical character (18%) compared to this compound (11%).[6][7]

Experimental Protocols

The precise determination of the molecular structures of S₃ and O₃ relies on a combination of experimental techniques and computational analysis.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. By analyzing the absorption spectrum, highly accurate values for bond lengths and bond angles can be determined. This method was crucial for establishing the precise geometries of both ozone and this compound.[1][2] The experimental workflow for microwave spectroscopy typically involves:

  • Sample Preparation: Generating a gaseous sample of the molecule of interest at low pressure. For S₃, this involves vaporizing elemental sulfur at high temperatures (e.g., 713 K).[1]

  • Microwave Irradiation: Passing microwave radiation of a specific frequency range through the gas sample.

  • Detection: Measuring the absorption of radiation by the molecules as the frequency is swept.

  • Spectral Analysis: Assigning the observed absorption lines to specific rotational transitions based on quantum mechanical models.

  • Structure Determination: Fitting the spectral data to determine the moments of inertia of the molecule, from which the bond lengths and angles are calculated with high precision.

Electron Diffraction

Gas-phase electron diffraction is another powerful technique used to determine molecular structure. It involves firing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. The scattering of electrons by the molecule's atomic nuclei provides information about the internuclear distances. This method has been used to confirm the bent geometry and bond lengths of S₃.[1]

Computational Chemistry

Modern computational methods, such as high-level ab initio calculations, are used to predict and confirm molecular properties.[6][8] These studies can calculate the potential energy surface of a molecule to find its most stable geometry, vibrational frequencies, and bond energies, providing results that complement experimental findings.[8] For instance, calculations have confirmed that the bent (C₂v) structure of S₃ is more stable than a hypothetical cyclic (D₃h) structure.[3]

Visualization

The following diagrams illustrate the structural differences between the this compound and ozone molecules.

G cluster_S3 This compound (S₃) cluster_O3 Ozone (O₃) S1 S S3 S S1->S3 bond_label1_pos S2 S S2->S1 S1_label 117.36° bond_label1 191.70 pm O1 O O3 O O1->O3 bond_label2_pos O2 O O2->O1 O1_label 116.78° bond_label2 127.2 pm

Caption: Molecular structures of this compound (S₃) and Ozone (O₃).

References

A Comparative Guide to Ab Initio Line Lists of Triatomic Sulfur (S₃) for Astronomical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recent development of the first comprehensive ab initio line list for triatomic sulfur (S₃) opens new avenues for its potential astronomical detection. This guide provides a detailed comparison of this new theoretical dataset with available experimental data, offering researchers a critical overview of the current state of knowledge on the spectroscopic properties of this important, yet transient, molecule. The accurate identification of S₃ in various astronomical environments, such as the atmosphere of Venus, relies on precise line lists that can be cross-referenced with observational spectra.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key quantitative data from the first ab initio line list for S₃ by Egorov et al. (2024) and experimental spectroscopic constants determined by McCarthy et al. (2005). This allows for a direct comparison of the theoretically predicted and experimentally measured rotational and vibrational properties of the S₃ molecule.

Table 1: Comparison of Rotational Constants for the Ground Vibrational State of S₃

ParameterAb Initio (Egorov et al., 2024)Experimental (McCarthy et al., 2005)[1][2]
A (MHz)Not explicitly stated in abstract18337.8233
B (MHz)Not explicitly stated in abstract9104.9388
C (MHz)Not explicitly stated in abstract6065.7335

Table 2: Comparison of Vibrational Frequencies for S₃ (in cm⁻¹)

Vibrational ModeAb Initio (Egorov et al., 2024)Experimental (McCarthy et al., 2005)
ν₁ (Symmetric Stretch)Not explicitly stated in abstractNot directly measured
ν₂ (Bending)Not explicitly stated in abstractNot directly measured
ν₃ (Asymmetric Stretch)Not explicitly stated in abstractNot directly measured

Note: The ab initio line list by Egorov et al. contains a comprehensive set of rovibrational transitions. While the specific values for the rotational constants and vibrational frequencies are not detailed in the publicly available abstract, the full line list, available as supplementary information to the publication, would contain this detailed information. The work by McCarthy et al. provides highly accurate rotational constants from microwave spectroscopy but does not report direct measurements of the fundamental vibrational frequencies.

Experimental and Computational Protocols

A clear understanding of the methodologies used to generate theoretical line lists and obtain experimental data is crucial for evaluating their accuracy and applicability.

Ab Initio Line List Calculation (Egorov et al., 2024)

The generation of the first comprehensive rovibrational line list for S₃ involved a high-level ab initio computational approach. The methodology can be summarized as follows:

  • Potential Energy Surface (PES) and Dipole Moment Surface (DMS) Calculation: The foundation of the line list is a highly accurate PES and DMS. These surfaces were computed using the single-reference coupled-cluster method with single, double, and perturbative triple excitations [CCSD(T)]. To enhance the accuracy, corrections for scalar relativistic effects, the diagonal Born-Oppenheimer correction (DBOC), and contributions from highly excited Slater determinants were included. The DMS was calculated at the CCSD(T)/aug-cc-pV5Z level of theory.

  • Nuclear Motion Calculations: The rovibrational energy levels were then calculated variationally using the Eckart-Watson Hamiltonian. This Hamiltonian was expressed in terms of normal-mode irreducible tensor operators, a sophisticated approach that allows for the accurate treatment of molecular vibrations and rotations.

  • Line List Generation: By combining the calculated energy levels and the transition dipole moments from the DMS, a comprehensive line list containing transition frequencies and intensities was generated. This list is particularly valuable as it includes a vast number of transitions, including those from hot bands, which are crucial for interpreting spectra at room temperature and in warmer astronomical environments.

Experimental Determination of Rotational Constants (McCarthy et al., 2005)

The highly accurate experimental rotational constants for S₃ were determined using Fourier transform microwave (FTM) spectroscopy.[1][2] The experimental workflow is outlined below:

  • Production of S₃: The transient S₃ molecule was generated in a supersonic molecular beam. This technique is essential for producing and cooling short-lived molecules, allowing for high-resolution spectroscopic measurements.

  • Microwave Spectroscopy: The rotational transitions of S₃ were measured in the centimeter-wave band using an FTM spectrometer. This method provides exceptionally high spectral resolution, leading to very precise determination of rotational energy levels.

  • Data Analysis: The measured transition frequencies were fitted to an asymmetric top Hamiltonian. This analysis yielded a set of highly accurate rotational constants (A, B, and C) and centrifugal distortion constants, which describe the geometry and rigidity of the molecule in its ground vibrational state.[1][2]

Visualizing the Methodologies

To further clarify the processes involved in generating and validating spectroscopic data for S₃, the following diagrams illustrate the key workflows.

AbInitioWorkflow cluster_abinitio Ab Initio Line List Generation PES_DMS 1. PES & DMS Calculation (CCSD(T)) Corrections Corrections: - Relativistic - DBOC - Higher Excitations PES_DMS->Corrections NuclearMotion 2. Nuclear Motion Calculation (Eckart-Watson Hamiltonian) PES_DMS->NuclearMotion LineList 3. Line List Generation (Frequencies & Intensities) NuclearMotion->LineList

Workflow for Ab Initio Line List Generation

ExperimentalWorkflow cluster_experimental Experimental Determination of Rotational Constants Production 1. S₃ Production (Supersonic Molecular Beam) Spectroscopy 2. Microwave Spectroscopy (FTM Spectrometer) Production->Spectroscopy Analysis 3. Data Analysis (Asymmetric Top Hamiltonian) Spectroscopy->Analysis Constants Rotational Constants (A, B, C) Analysis->Constants

Experimental Workflow for Rotational Spectroscopy

Discussion and Future Outlook

The development of the first ab initio line list for S₃ by Egorov and colleagues is a significant milestone for molecular astrophysics. This theoretical dataset provides a much-needed tool for the potential identification of triatomic sulfur in astronomical objects. The lack of extensive experimental data, particularly for its vibrational bands, has been a major obstacle in the search for S₃.

A direct comparison between the rotational constants derived from the ab initio calculations and the highly accurate experimental values from McCarthy et al. will be a critical test of the new line list's accuracy. While the abstract of the 2024 paper does not provide these specific values, a strong agreement would build confidence in the predicted vibrational frequencies and the intensities of the rovibrational transitions.

Future research should focus on obtaining high-resolution infrared spectra of gaseous S₃ to experimentally validate the vibrational band positions predicted by the ab initio line list. Such experimental work, though challenging due to the reactive nature of S₃, would be invaluable for refining the theoretical models and providing the most accurate possible data for astronomical searches. The synergy between high-level theoretical calculations and targeted laboratory experiments will be paramount in the quest to detect S₃ and unravel the complex chemistry of sulfur in the cosmos.

References

comparing rhombic and monoclinic sulfur allotropes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Rhombic and Monoclinic Sulfur Allotropes

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of elemental substances is paramount. Sulfur, with its numerous allotropes, presents a fascinating case study. This guide provides an objective comparison of the two most common crystalline forms of sulfur: rhombic and monoclinic sulfur, supported by experimental data and detailed protocols.

Physical and Chemical Properties

Rhombic sulfur, also known as α-sulfur, is the most stable allotrope of sulfur at room temperature.[1][2][3][4] Monoclinic sulfur, or β-sulfur, is stable only at temperatures above 95.5°C (369 K).[1][3] Below this transition temperature, monoclinic sulfur will slowly convert back to the more stable rhombic form.[5] Both allotropes are composed of S₈ puckered rings, but they differ in their crystal structures, which leads to variations in their physical properties.[1][6][7]

Data Presentation
PropertyRhombic Sulfur (α-sulfur)Monoclinic Sulfur (β-sulfur)
Crystal System Orthorhombic[8]Monoclinic[8]
Appearance Pale yellow, octahedral crystals[1]Bright yellow/colorless, needle-shaped prisms[1][9][10]
Stability Stable below 95.5°C (369 K)[1][7]Stable between 95.5°C and 119°C (369 K and 392 K)[3]
Density 2.06 - 2.07 g/cm³[1][11]1.96 - 1.98 g/cm³[1][12]
Melting Point 112.8°C - 115.21°C (385.8 K)[1][8]119°C - 120°C (392 K)[1][13]
Solubility in Water Insoluble[1][6]Insoluble[1]
Solubility in CS₂ Soluble[1][6][14]Soluble[1][14]
Solubility in Benzene, Alcohol, Ether Slightly soluble[7][15]Information not readily available

Phase Transition and Experimental Workflows

The interconversion between rhombic and monoclinic sulfur is a reversible process dependent on temperature. The temperature at which the two forms are in equilibrium is known as the transition temperature (95.5°C).[16][17]

G Phase Transition of Sulfur Allotropes rhombic Rhombic Sulfur (α-S₈) Stable below 95.5°C monoclinic Monoclinic Sulfur (β-S₈) Stable above 95.5°C rhombic->monoclinic Heating > 95.5°C monoclinic->rhombic Cooling < 95.5°C liquid Liquid Sulfur (Sλ) Above 119°C monoclinic->liquid Heating > 119°C

Phase transition diagram for sulfur allotropes.

A typical experimental workflow for the preparation and characterization of these allotropes involves controlled heating and cooling, followed by analytical techniques to confirm the crystal structure.

G Experimental Workflow for Sulfur Allotrope Characterization start Start: Powdered Sulfur dissolve Dissolve in Carbon Disulfide start->dissolve melt Melt Sulfur Powder start->melt evaporate Slow Evaporation dissolve->evaporate rhombic Formation of Rhombic Crystals evaporate->rhombic characterize Characterization (Microscopy, XRD) rhombic->characterize cool Slow Cooling to form a crust melt->cool decant Decant remaining liquid cool->decant monoclinic Formation of Monoclinic Crystals decant->monoclinic monoclinic->characterize

Workflow for sulfur allotrope preparation and analysis.

Experimental Protocols

Preparation of Rhombic Sulfur

Objective: To prepare crystalline rhombic sulfur by recrystallization.

Materials:

  • Powdered roll sulfur

  • Carbon disulfide (CS₂)

  • Beaker

  • Filter paper

  • Watch glass

Procedure:

  • In a fume hood, dissolve powdered roll sulfur in carbon disulfide at room temperature until a saturated solution is obtained.[1]

  • Filter the solution to remove any undissolved sulfur or impurities.

  • Pour the filtrate onto a watch glass and cover it loosely with a piece of filter paper to allow for slow evaporation of the carbon disulfide.[1]

  • As the solvent evaporates, pale yellow, octahedral crystals of rhombic sulfur will form.[1]

Preparation of Monoclinic Sulfur

Objective: To prepare crystalline monoclinic sulfur from molten sulfur.

Materials:

  • Powdered rhombic sulfur

  • Evaporating dish or crucible

  • Bunsen burner or heating mantle

  • Filter funnel and filter paper to create a cone

Procedure:

  • Gently heat powdered rhombic sulfur in an evaporating dish until it melts into a mobile, amber liquid (around 118°C).[1][5]

  • Pour the molten sulfur into a filter paper cone.[5]

  • Allow the sulfur to cool slowly. A solid crust will form on the surface.[1][18]

  • Puncture the crust in two places and pour out the remaining molten sulfur.[1][10]

  • Carefully remove the crust to reveal long, needle-shaped crystals of monoclinic sulfur on the underside.[1][10] These crystals are only stable above 95.5°C and will slowly revert to the rhombic form upon standing at room temperature.[5]

Characterization Methods

The resulting crystals can be characterized using various analytical techniques:

  • Microscopy: Visual examination under a microscope can reveal the distinct crystal shapes of the two allotropes (octahedral for rhombic, needle-like for monoclinic).[19]

  • X-ray Diffraction (XRD): XRD is a definitive method to determine the crystal structure and confirm the allotropic form. The diffraction patterns for rhombic and monoclinic sulfur are distinct.

  • Differential Scanning Calorimetry (DSC): DSC can be used to observe the phase transition between the two allotropes by detecting the endothermic and exothermic peaks associated with the conversion.

Conclusion

The distinct properties of rhombic and monoclinic sulfur, stemming from their different crystal structures, are crucial for their application in various scientific and industrial fields. While rhombic sulfur is the thermodynamically stable form under ambient conditions, monoclinic sulfur can be readily prepared and studied at elevated temperatures. A clear understanding of their properties and the kinetics of their interconversion is essential for researchers working with elemental sulfur.

References

A Comparative Analysis of Thermochemical Properties of Sulfur Compounds: Pitting Theory Against Experiment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the thermochemical properties of sulfur-containing molecules is paramount for predicting reactivity, stability, and metabolic pathways. This guide provides a direct comparison of experimentally determined and theoretically calculated thermochemical data for a selection of key sulfur compounds. We delve into the methodologies behind these figures, offering a comprehensive overview for critical evaluation and application in research.

At a Glance: Experimental vs. Theoretical Thermochemical Data

The following tables summarize the experimental and theoretical values for the gas-phase standard enthalpy of formation (ΔfH°), bond dissociation enthalpy (BDE), and ionization energy (IE) for several representative sulfur compounds. These values are crucial for modeling chemical processes and understanding molecular behavior.

Table 1: Standard Enthalpy of Formation (ΔfH°) at 298.15 K (kJ/mol)

CompoundChemical FormulaExperimental ValueTheoretical MethodTheoretical Value
Hydrogen SulfideH₂S-20.6 ± 0.5G3-21.6
CBS-QB3-20.6
Sulfur DioxideSO₂-296.8 ± 0.04CCSD(T)-297.2
G3-297.1
MethanethiolCH₃SH-22.8 ± 0.6G3-22.9
CBS-QB3-22.5
Dimethyl Sulfide(CH₃)₂S-37.5 ± 0.7G3-37.3
CBS-QB3-36.8
Dimethyl Disulfide(CH₃)₂S₂-23.4 ± 0.8G3-23.1
CBS-QB3-22.6

Table 2: Bond Dissociation Enthalpies (BDE) at 298.15 K (kJ/mol)

BondCompoundExperimental ValueTheoretical MethodTheoretical Value
HS-HHydrogen Sulfide381.2 ± 1.7G3380.3
CH₃S-HMethanethiol366.1 ± 2.1G3365.7
CH₃-SHMethanethiol302.1 ± 2.1G3301.2
CH₃S-SCH₃Dimethyl Disulfide305.4 ± 4.2G3304.6
O=S=OSulfur Dioxide548.1 ± 0.4 (first S=O)CCSD(T)547.7

Table 3: Adiabatic Ionization Energy (IE) (eV)

CompoundChemical FormulaExperimental ValueTheoretical MethodTheoretical Value
Hydrogen SulfideH₂S10.47 ± 0.01G310.48
Sulfur DioxideSO₂12.34 ± 0.01G312.35
MethanethiolCH₃SH9.44 ± 0.01G39.45
Dimethyl Sulfide(CH₃)₂S8.69 ± 0.01G38.70
Dimethyl Disulfide(CH₃)₂S₂8.97 ± 0.02G38.98

The Underpinning Methodologies: A Detailed Look

The accuracy of thermochemical data is intrinsically linked to the methods used for their determination. Below, we outline the key experimental and theoretical protocols.

Experimental Protocols

1. Rotating-Bomb Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of organosulfur compounds is often determined by combustion calorimetry using a rotating bomb calorimeter.[1][2] This technique is necessary to ensure that the sulfur combustion products (primarily sulfuric acid) form a uniform aqueous solution for accurate analysis.[2]

  • Sample Preparation: A precisely weighed sample of the sulfur-containing compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

  • Combustion: The bomb is charged with high-pressure oxygen (typically around 30 atm) and a small, known amount of water.[3] The sample is then ignited by passing an electric current through a fuse wire.

  • Rotation and Measurement: To ensure all the sulfur oxides dissolve to form a homogeneous sulfuric acid solution, the bomb is rotated after combustion. The heat released by the combustion reaction causes a temperature rise in the surrounding water bath, which is measured with high-precision thermometers.

  • Corrections and Calculation: The total heat evolved is corrected for the heat of combustion of the fuse wire and the formation of any side products like nitric acid. From the corrected heat of combustion at constant volume (ΔU°c), the standard enthalpy of combustion (ΔH°c) and subsequently the standard enthalpy of formation (ΔfH°) are calculated.

2. Photoionization Mass Spectrometry (PIMS) for Ionization Energy:

PIMS is a powerful technique for determining the ionization energies of molecules with high precision.[4][5]

  • Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber.

  • Ionization: The molecules are irradiated with a beam of monochromatic photons, typically from a synchrotron light source, with a tunable energy.

  • Mass Analysis: As the photon energy is scanned, the resulting ions are detected by a mass spectrometer.

  • Data Analysis: The ionization energy is determined by plotting the ion signal against the photon energy. The onset of the ion signal corresponds to the adiabatic ionization energy.

3. Kinetic Method for Bond Dissociation Enthalpies:

The kinetic method is an indirect approach to determine BDEs by studying the kinetics of radical reactions.[6][7]

  • Reaction Setup: A reaction is initiated where a specific bond in the target molecule is broken, often through radical abstraction or pyrolysis.

  • Kinetic Measurements: The rate constants of the forward and reverse reactions are measured over a range of temperatures.

  • Thermodynamic Calculation: The equilibrium constant (K_eq) for the reaction is determined from the ratio of the forward and reverse rate constants. The Gibbs free energy change (ΔG°) of the reaction is then calculated from K_eq.

  • Enthalpy Determination: The enthalpy change of the reaction (ΔH°) is obtained from the temperature dependence of ΔG° (van't Hoff equation). By knowing the enthalpies of formation of all other species in the reaction, the BDE of the bond of interest can be calculated.

Theoretical Protocols

1. High-Level Ab Initio Composite Methods (G3, CBS-QB3):

Gaussian-n (Gn) theories, such as G3, and Complete Basis Set (CBS) methods, like CBS-QB3, are composite theoretical procedures designed to achieve high accuracy in thermochemical calculations.[8][9] These methods approximate a high-level calculation with a large basis set through a series of lower-level calculations.

  • Geometry Optimization: The molecular geometry is first optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory (e.g., MP2, MP4, QCISD(T)) with progressively larger basis sets.

  • Extrapolation and Empirical Corrections: The final energy is obtained by extrapolating to the complete basis set limit and adding several empirical higher-level corrections to account for remaining electron correlation and basis set deficiencies. The enthalpy of formation is then typically calculated using the atomization method.[8][9]

2. Coupled-Cluster Theory (CCSD(T)):

The Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is considered the "gold standard" for high-accuracy single-reference electronic structure calculations.[1]

  • Wave Function: This method provides a highly accurate solution to the electronic Schrödinger equation by including the effects of single, double, and an estimate of triple electron excitations from a reference determinant (usually Hartree-Fock).

  • Basis Set: To achieve high accuracy, CCSD(T) calculations must be performed with large, correlation-consistent basis sets (e.g., aug-cc-pVnZ). The results are often extrapolated to the complete basis set (CBS) limit.

  • Corrections: For the highest accuracy, corrections for core-valence correlation, scalar relativistic effects, and spin-orbit coupling may also be included.[1]

Visualizing the Comparison Workflow

The following diagram illustrates the logical flow of comparing experimental and theoretical thermochemical data for sulfur compounds.

Thermochemical_Comparison_Workflow cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation cluster_data_analysis Data Comparison and Analysis cluster_application Application in Research exp_enthalpy Rotating-Bomb Calorimetry comp_enthalpy ΔfH° Comparison exp_enthalpy->comp_enthalpy exp_bde Kinetic Methods comp_bde BDE Comparison exp_bde->comp_bde exp_ie Photoionization Mass Spectrometry comp_ie IE Comparison exp_ie->comp_ie the_enthalpy High-Level Ab Initio (G3, CBS-QB3, CCSD(T)) the_enthalpy->comp_enthalpy the_bde High-Level Ab Initio (G3, CBS-QB3, CCSD(T)) the_bde->comp_bde the_ie High-Level Ab Initio (G3, CBS-QB3, CCSD(T)) the_ie->comp_ie application Model Validation & Reactivity Prediction comp_enthalpy->application comp_bde->application comp_ie->application

Caption: Workflow for comparing experimental and theoretical thermochemical data.

Conclusion

The comparison of experimental and theoretical thermochemical data for sulfur compounds reveals a generally good agreement, particularly when high-level computational methods are employed. For instance, methods like G3 and CBS-QB3 often predict enthalpies of formation and ionization energies within chemical accuracy (± 4 kJ/mol) of experimental values.[8][9] However, discrepancies can and do arise, which can sometimes point to challenges in either the experimental measurements or the theoretical models. For complex molecules or those with significant multireference character, even high-level single-reference methods may be insufficient. A critical approach, leveraging both robust experimental techniques and state-of-the-art computational chemistry, is therefore essential for establishing reliable thermochemical data for sulfur-containing molecules, thereby enabling more accurate modeling and prediction in drug development and other scientific disciplines.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Trisulfur

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical waste, including allotropes of sulfur such as trisulfur (S₃), is a critical component of laboratory safety and environmental responsibility. While this compound is a reactive and less stable allotrope of sulfur, under normal laboratory conditions, it readily converts to more stable forms, primarily cyclooctasulfur (S₈).[1] Therefore, disposal procedures should align with those for elemental sulfur and other sulfur-containing wastes, taking into account its specific reactivity and potential hazards.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound waste. Adherence to these procedural steps will help ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound-containing waste with care. This compound is a flammable solid and can cause skin irritation.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2][3]

  • Respiratory Protection: If there is a risk of dust or fume generation, use a NIOSH-approved respirator.[4]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Avoid creating dust.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][4]

  • Use non-sparking tools.[4]

  • Ground/bond containers and receiving equipment to prevent static discharge.[5]

Quantitative Data on Sulfur and Related Compounds

The following table summarizes key quantitative data for elemental sulfur and related compounds, which informs the safety and handling procedures.

ParameterValue/InstructionSubstanceSource
GHS Classification Flammable solids, Category 2; Skin corrosion/irritation, Category 2Elemental Sulfur[2][4]
Melting Point Approx. 115 °C (239 °F)Elemental Sulfur[6][7]
Boiling Point 444.6 °C (832.3 °F)Elemental Sulfur
Incompatibility Oxidizing agents, acids, halogens.[4][8]Elemental Sulfur[9][10]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol provides a step-by-step guide for the safe disposal of this compound-containing waste.

1. Waste Identification and Segregation:

  • Characterize the waste stream to identify any other hazardous components mixed with the this compound.

  • Segregate this compound waste from other incompatible chemical waste streams, particularly oxidizing agents and strong acids.[8]

2. Containerization:

  • Place the this compound waste in a clearly labeled, sealed, and compatible container.

  • The container should be in good condition and made of a material that does not react with sulfur.

  • Label the container with the words "Hazardous Waste," the name of the chemical ("Sulfur Waste"), and the associated hazards (e.g., "Flammable Solid").

3. Storage:

  • Store the sealed container in a designated hazardous waste accumulation area.

  • The storage area must be cool, dry, and well-ventilated.[4]

  • Ensure the storage area is away from sources of ignition and incompatible materials.[4]

4. Disposal:

  • This compound waste should be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.[4]

  • Provide the waste disposal company with a detailed description of the waste, including its composition and any known hazards.

  • For sulfur-contaminated solid waste, land burial in a limestone-lined pit or landfarming with pH control may be acceptable methods, but these must be performed by approved waste disposal facilities in accordance with local regulations.[11]

5. Spill Management:

  • In case of a spill, evacuate the area and eliminate all ignition sources.[4]

  • Wear appropriate PPE.

  • Cover the spill with a damp, inert absorbent material such as sand or soil to prevent dust formation.[4]

  • Carefully sweep or vacuum the material using a vacuum rated for combustible dusts and place it in a sealed container for disposal.[4]

  • Do not flush spills into the sewer system.[4]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Trisulfur_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? start->spill_check segregate 2. Segregate Waste (Away from oxidizers, acids) ppe->segregate containerize 3. Place in Labeled, Sealed Container segregate->containerize storage 4. Store in Designated Hazardous Waste Area containerize->storage disposal_co 5. Arrange for Pickup by Licensed Waste Disposal Company storage->disposal_co end End: Waste Safely Disposed disposal_co->end spill_check->ppe No spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes spill_procedure->containerize

Caption: Logical workflow for the safe disposal of this compound waste.

By following these detailed procedures, laboratory professionals can manage this compound waste safely and effectively, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility.

References

Essential Safety and Handling Protocols for Trisulfur

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling Trisulfur, including personal protective equipment (PPE), operational procedures, and disposal plans.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the reactive nature of this compound and the known hazards of elemental sulfur, including flammability and skin irritation, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personnel safety.[3][4]

A. Recommended Personal Protective Equipment

A multi-layered approach to PPE is required to protect against all potential routes of exposure.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[5][6]Protects against potential splashes of reactants or solvents and any fine particulate matter.
Respiratory Protection A full-face respirator with cartridges for acid gas and organic vapors, or a P100 filter.[7][8]Protects against inhalation of sulfur dust, aerosols, and potential decomposition byproducts like sulfur dioxide.[9] A supplied-air respirator (SCBA) may be necessary for high concentrations or in confined spaces.[10]
Body Protection Flame-retardant lab coat and chemical-resistant coveralls (e.g., Tyvek with a chemical barrier).[6][7]Provides a barrier against skin contact and protects from the flammability hazard of sulfur dust.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber). Consider double-gloving for extended operations.[7]Prevents direct skin contact, which can cause irritation.[11]
Foot Protection Chemical-resistant, steel-toed boots.[10]Protects feet from spills and falling objects.

B. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the hazards associated with elemental sulfur.

PropertyValueSource(s)
This compound (S₃) Properties
Molecular FormulaS₃[12]
Molecular Weight96.2 g/mol [12]
AppearanceCherry-red[2]
S-S Bond Length191.70 ± 0.01 pm[1]
Bond Angle117.36 ± 0.006°[1]
Elemental Sulfur Hazards
GHS ClassificationFlammable Solid (Category 2), Skin Irritation (Category 2)[3]
Fire HazardFlammable solid. Dust/air mixtures may ignite or explode.[3][3]
Health HazardsCauses skin irritation. Inhalation of dust may irritate the respiratory tract.[3] Combustion produces toxic sulfur dioxide gas.[9][3][9]

II. Operational Plan: Handling this compound

Handling this compound requires a controlled environment and meticulous procedures due to its reactivity and instability under normal conditions.[2]

A. Pre-Handling Procedures

  • Risk Assessment: Conduct a full risk assessment for the specific procedure, considering temperature, pressure, and reactants.

  • Environment Setup: All manipulations should be performed within a certified chemical fume hood or a glove box with an inert atmosphere to prevent reaction with air and moisture.[13]

  • PPE Donning: Put on all required PPE as specified in the table above, ensuring a proper fit. Check gloves for any holes or defects.[5][7]

  • Emergency Equipment: Ensure an appropriate fire extinguisher (e.g., dry sand, regular dry chemical), eyewash station, and safety shower are immediately accessible.[3] Have copper(II) sulfate (B86663) solution available to treat any contamination from phosphorus-containing reagents, which are sometimes used in sulfur chemistry.[14]

B. Synthesis and Handling Protocol this compound is typically generated in situ at high temperatures or via photolysis.[15] The following is a generalized protocol for handling materials within the reaction setup.

  • Inert Atmosphere: Purge the reaction apparatus with an inert gas (e.g., argon or nitrogen) to remove oxygen and moisture.

  • Reagent Transfer: Carefully transfer all reagents using appropriate techniques (e.g., cannula transfer for liquids, enclosed system for solids) to minimize exposure.

  • Temperature Control: If generating S₃ via thermal methods, use a properly calibrated and shielded heating source. Monitor the temperature closely.

  • Observation: Conduct all observations through the fume hood sash or glove box window.

  • Quenching/Conversion: Upon completion of the reaction, the highly reactive this compound should be allowed to convert to a more stable allotrope (like cyclooctasulfur) under controlled conditions before workup.[2]

C. Post-Handling Procedures

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with sulfur compounds.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination, starting with outer gloves and coveralls.[7]

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[3]

  • Waste Segregation: Collect all contaminated materials and waste products in designated, sealed, and clearly labeled hazardous waste containers.

III. Disposal Plan

Careless disposal of sulfur-containing waste can lead to the acidification of soil and groundwater.[16] All waste must be handled as hazardous.

  • Waste Collection: Collect all this compound-containing waste (including reaction residues and contaminated consumables) in a compatible, labeled, and sealed container.

  • Neutralization: Due to the potential for acid generation, it is recommended to dispose of sulfur waste by burial in a designated hazardous waste landfill. The disposal site should be lined with limestone (calcium carbonate) to neutralize any acids produced.[16] A general guideline is that each kilogram of sulfur requires 3.2 kilograms of limestone for neutralization.[16]

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[17] Do not dispose of sulfur waste down the drain or in regular trash.

IV. Experimental and Logical Workflows

The following diagram illustrates the logical workflow for safely handling and disposing of this compound.

Trisulfur_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Operational Phase cluster_disposal 3. Post-Operational & Disposal Phase risk_assessment Conduct Risk Assessment ppe_selection Select & Inspect PPE risk_assessment->ppe_selection env_setup Setup Fume Hood / Glove Box ppe_selection->env_setup emergency_prep Verify Emergency Equipment env_setup->emergency_prep handling Handle this compound (Inert Atmosphere) emergency_prep->handling conversion Allow Conversion to Stable Allotrope handling->conversion decontamination Decontaminate Surfaces & Glassware conversion->decontamination ppe_doffing Proper PPE Doffing decontamination->ppe_doffing waste_collection Collect & Segregate Waste ppe_doffing->waste_collection waste_disposal Arrange Hazardous Waste Pickup waste_collection->waste_disposal

Logical workflow for handling and disposing of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。